Cholesteryl behenate
Description
Structure
2D Structure
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] docosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H88O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h30,39-40,42-46H,7-29,31-38H2,1-6H3/t40-,42+,43+,44-,45+,46+,48+,49-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOQXYUYHINMOC-FTAWAYKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H88O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210508 | |
| Record name | Cholesteryl behenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
709.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61510-09-6 | |
| Record name | Cholesteryl behenate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61510-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholesteryl behenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061510096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholesteryl behenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHOLESTERYL BEHENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H15EQJ092L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of Cholesteryl Behenate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl behenate is a cholesterol ester formed through the formal condensation of a cholesterol molecule with behenic acid (docosanoic acid), a C22 saturated fatty acid.[1] As a member of the cholesteryl ester family, it is a highly lipophilic and hydrophobic molecule.[2] This compound is biologically significant as a component of lipoproteins, particularly within the neutral lipid core of low-density lipoprotein (LDL) particles, and is involved in the transport and storage of cholesterol in the body.[2][3]
From a pharmaceutical perspective, the distinct physicochemical properties of this compound—its solid-state at physiological temperatures, high lipophilicity, and biocompatibility—make it and similar long-chain esters valuable excipients in the design of advanced drug delivery systems.[4][5] This guide provides a comprehensive overview of its core physicochemical properties, its biological relevance, and the experimental protocols used for its characterization, offering a foundational resource for professionals in lipid research and drug development.
Core Physicochemical Properties
The fundamental properties of this compound are summarized in the tables below, providing a quick reference for identification and handling.
Table 1: General and Chemical Identifiers
| Property | Value | Source(s) |
| IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] docosanoate | [1] |
| Synonyms | Cholesteryl docosanoate, Cholesterol behenate | [3][6][7] |
| CAS Number | 61510-09-6 | [3][6][7] |
| Molecular Formula | C₄₉H₈₈O₂ | [1][6][7] |
| Molecular Weight | 709.22 g/mol | [3][7] |
| Appearance | White to off-white crystalline solid | [3][6] |
Table 2: Thermodynamic and Solubility Data
| Property | Value | Source(s) |
| Melting Point | 85–88.5 °C | |
| Solubility | Chloroform: 10 mg/mLEthanol: < 1 mg/mL (insoluble) | [3][6][8] |
| Storage Temperature | -20°C | [6][8] |
| Stability | ≥ 4 years (when stored at -20°C) | [6] |
Biological Role and Pharmaceutical Applications
Metabolism of LDL-Associated Cholesteryl Esters
In biological systems, cholesteryl esters like this compound are the primary form for cholesterol storage and transport within lipoprotein particles.[9][10] They are key components of the hydrophobic core of LDL particles. The metabolic pathway involves the uptake of these LDL particles by cells via receptor-mediated endocytosis. Once internalized, the LDL particle is trafficked to the lysosome, where enzymes hydrolyze the cholesteryl esters, releasing free cholesterol and the corresponding fatty acid (behenic acid) for cellular use.[3][11]
Applications in Drug Delivery
The physicochemical properties of this compound make it an excellent candidate for developing lipid-based drug delivery systems. Its high lipophilicity, solid-state at body temperature, and inherent biocompatibility are key attributes for its use as a lipid matrix excipient in formulations like Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These systems can encapsulate hydrophobic drugs, protect them from degradation, and provide controlled or sustained release profiles.[4]
Experimental Protocols for Characterization
A robust characterization of this compound is essential for its application in research and development. The following section details generalized protocols for key analytical techniques used to determine its physicochemical properties.
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal properties of this compound, including melting temperature (Tm) and enthalpy of fusion (ΔH), and to study its phase behavior.[12]
Methodology:
-
Sample Preparation: Accurately weigh 2–5 mg of this compound powder into a standard aluminum DSC pan. Hermetically seal the pan to ensure a closed system. Prepare an empty, sealed aluminum pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 5–10°C/min) to a temperature well above the melting point (e.g., 120°C).[13]
-
Hold the sample at this temperature for a few minutes to ensure complete melting and erase thermal history.
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min) to observe crystallization behavior.
-
A second heating scan is often performed to analyze the behavior of the recrystallized sample.
-
-
Data Analysis: The resulting thermogram plots heat flow against temperature. The melting point is determined as the onset or peak temperature of the endothermic event. The enthalpy of fusion (ΔH) is calculated by integrating the area under the melting peak.
Powder X-ray Diffraction (PXRD)
Objective: To analyze the solid-state crystal structure and identify the polymorphic form of this compound.[14][15]
Methodology:
-
Sample Preparation: Gently grind the this compound powder to ensure a random orientation of crystallites. Pack the powder into a sample holder, ensuring a flat, smooth surface level with the holder's rim.
-
Instrument Setup:
-
Mount the sample holder in the diffractometer.
-
Use a standard X-ray source, such as Cu Kα radiation (λ = 1.54056 Å).[16]
-
Set the instrument to scan over a relevant angular range (2θ), for example, from 2° to 50°, with a step size of ~0.02° and an appropriate scan speed.
-
-
Calibration: For accurate low-angle measurements, an external or internal standard may be used. Silver behenate is a common standard for low-angle calibration due to its well-defined, evenly spaced diffraction peaks.[17][18]
-
Data Analysis: The output is a diffractogram showing diffraction intensity versus the 2θ angle. The positions and relative intensities of the diffraction peaks form a unique fingerprint of the crystalline structure. This pattern can be used for phase identification and analysis of polymorphism.
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a specific solvent.[19][20]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., chloroform) in a sealed, airtight container (e.g., a glass vial). The excess solid is crucial to ensure that a saturated solution is achieved.[21]
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) using a mechanical shaker or stirrer for a sufficient period (typically 24–48 hours) to ensure equilibrium is reached.[19][22]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. This is typically done by filtration (e.g., using a 0.45 µm PTFE syringe filter) or centrifugation.[23]
-
Quantification:
-
Dilute the clear, saturated solution with a suitable solvent to a concentration within the working range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Charged Aerosol Detector) or Gas Chromatography (GC) after appropriate derivatization.
-
Calculate the original solubility based on the measured concentration and the dilution factor. To enhance the dissolution of highly lipophilic compounds, gentle heating or sonication can be applied, though this would measure kinetic rather than thermodynamic solubility.[8]
-
References
- 1. This compound | C49H88O2 | CID 16061339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cholesteryl ester - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. larodan.com [larodan.com]
- 8. glpbio.com [glpbio.com]
- 9. openaccesspub.org [openaccesspub.org]
- 10. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 11. Cholesterol Metabolism [utmb.edu]
- 12. Differential Scanning Calorimetry (DSC): a tool to study the thermal behavior of lipid bilayers and liposomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 16. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JCPDS—International Centre for Diffraction Data round robin study of silver behenate. A possible low-angle X-ray diffraction calibration standard | Powder Diffraction | Cambridge Core [cambridge.org]
- 18. researchgate.net [researchgate.net]
- 19. enamine.net [enamine.net]
- 20. bioassaysys.com [bioassaysys.com]
- 21. dissolutiontech.com [dissolutiontech.com]
- 22. downloads.regulations.gov [downloads.regulations.gov]
- 23. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Unraveling the Crystalline Architecture of Cholesteryl Behenate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth exploration of the crystal structure analysis of cholesteryl behenate, a long-chain cholesteryl ester. While a definitive, publicly available crystal structure for this compound remains elusive in surveyed literature, this document provides a comprehensive overview based on the crystallographic analysis of analogous cholesteryl esters. By examining the structural data and experimental protocols for similar compounds, we can infer the probable crystalline behavior of this compound and provide a robust framework for its future analysis.
Introduction to Cholesteryl Esters and Their Crystalline Nature
Cholesteryl esters (CEs) are a class of lipids that play crucial roles in biochemistry and have significant applications in the pharmaceutical and materials science sectors. Their molecular structure, consisting of a rigid sterol core and a flexible fatty acid chain, predisposes them to form various polymorphic and liquid crystalline phases. The length and saturation of the fatty acid chain are critical determinants of the crystal packing, influencing the material's physical properties. This compound, with its long C22:0 saturated fatty acid chain, is expected to exhibit highly ordered crystalline structures.
Predicted Crystal Packing of this compound
Based on the analysis of other long-chain saturated cholesteryl esters, this compound is anticipated to adopt a bilayer crystal structure . In this arrangement, the cholesterol moieties align in an anti-parallel fashion, forming a central core, with the long behenate chains extending outwards on both sides. This layered packing is a common feature for cholesteryl esters with long saturated fatty acid chains.
It is also plausible that this compound could exhibit polymorphism, forming different crystal packing arrangements, such as monolayer structures, under specific crystallization conditions. However, the bilayer structure is generally the more stable form for long-chain saturated esters.
Quantitative Crystallographic Data of Representative Cholesteryl Esters
While specific data for this compound is not available, the following table summarizes the crystallographic data for other cholesteryl esters, providing a reference for the expected unit cell parameters and crystal systems.
| Cholesteryl Ester | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Packing Type |
| Cholesteryl Myristate | C₄₁H₇₂O₂ | Monoclinic | A2 | 10.260 | 7.596 | 101.43 | 94.41 | Bilayer[1] |
| Cholesteryl Laurate/Undecanoate (Solid Solution) | - | Monoclinic | P2₁ | 13.005 | 9.005 | 31.421 | 90.82 | Monolayer[2] |
| Cholesteryl Butanoate | C₃₁H₅₂O₂ | Monoclinic | P2₁ | 22.619 | 9.553 | 25.870 | 94.73 | Complex[1] |
Experimental Protocols for Crystal Structure Analysis
The determination of the crystal structure of a cholesteryl ester like this compound involves several key experimental steps, from crystal growth to X-ray diffraction data analysis.
Crystal Growth
High-quality single crystals are essential for X-ray diffraction analysis. A common method for growing crystals of cholesteryl esters is through slow evaporation from a suitable solvent or solvent mixture.
Protocol for Slow Evaporation Crystallization:
-
Dissolution: Dissolve a known quantity of high-purity this compound in a suitable solvent (e.g., a mixture of chloroform and methanol, or acetone) in a clean glass vial. Gentle warming may be required to facilitate complete dissolution.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) to remove any particulate impurities that could act as unwanted nucleation sites.
-
Evaporation: Loosely cap the vial to allow for slow evaporation of the solvent at a constant, controlled temperature. A vibration-free environment is crucial for the growth of large, well-defined crystals.
-
Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent. The crystals should then be washed with a small amount of cold solvent and dried.
X-ray Diffraction Data Collection
Single-crystal X-ray diffraction is the definitive technique for determining the atomic-level structure of a crystalline material.
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Mounting: Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head using a suitable cryo-protectant or adhesive.
-
Data Collection: Mount the goniometer head on the diffractometer. A modern diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is used. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Processing: The collected diffraction images are processed to integrate the intensities of the diffraction spots and to determine the unit cell parameters. This step is typically performed using specialized software provided with the diffractometer.
Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure.
Protocol for Structure Solution and Refinement:
-
Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods, which provide an initial electron density map.
-
Model Building: An initial atomic model is built into the electron density map using molecular graphics software.
-
Structure Refinement: The atomic coordinates, displacement parameters, and other structural parameters are refined against the experimental diffraction data using least-squares methods. This iterative process continues until the model converges and provides the best fit to the data.
-
Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.
Visualizing the Workflow and Molecular Packing
To better illustrate the process and concepts discussed, the following diagrams are provided.
References
Unveiling the Thermal Landscape of Cholesteryl Behenate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cholesteryl behenate, a long-chain cholesteryl ester, is a fascinating molecule exhibiting complex thermal behavior and rich polymorphism. Its unique phase transitions, particularly its liquid crystalline states, make it a subject of significant interest in various fields, including materials science and pharmaceutical formulations, where it can influence drug delivery systems' stability and release profiles. This technical guide provides an in-depth exploration of the thermal characteristics and phase transitions of this compound, complete with experimental methodologies and visual representations to aid in research and development.
Thermal Behavior and Phase Transitions
This compound undergoes a series of phase transitions upon heating and cooling, moving from a crystalline solid through various liquid crystalline mesophases before becoming an isotropic liquid. The primary transition observed for this compound occurs at approximately 86°C. The literature suggests a range for this transition between 85°C and 88.5°C. This transition represents the melting of the crystalline solid into a liquid crystalline state.
While specific enthalpy values for each transition of pure this compound are not extensively reported in publicly available literature, the expected sequence of transitions based on the behavior of similar long-chain cholesteryl esters is:
Crystalline Solid ➔ Smectic Phase ➔ Cholesteric (Chiral Nematic) Phase ➔ Isotropic Liquid
Each of these transitions is associated with a specific enthalpy change (ΔH), which can be quantified using Differential Scanning Calorimetry (DSC). The smectic and cholesteric phases are both liquid crystal states with varying degrees of molecular order. In the smectic phase, the molecules are arranged in layers, while the cholesteric phase exhibits a helical structure.
Quantitative Thermal Analysis Data
The following table summarizes the known and expected thermal transition data for this compound. It is important to note that the exact temperatures and enthalpies can be influenced by factors such as sample purity and the heating/cooling rate during analysis.
| Transition | Temperature (°C) | Enthalpy Change (ΔH) | Notes |
| Crystalline to Liquid Crystal (Melting) | ~86 | Data not available | This is the most prominently reported transition temperature for this compound. |
| Smectic to Cholesteric | Data not available | Data not available | The presence and transition temperature of this phase would require detailed characterization by polarized light microscopy and DSC. |
| Cholesteric to Isotropic Liquid (Clearing) | Data not available | Data not available | This represents the transition to a fully disordered liquid state. For many cholesteryl esters, this occurs at a higher temperature than the initial melting point. |
Experimental Protocols
To accurately characterize the thermal behavior and phase transitions of this compound, a combination of analytical techniques is employed. The following are detailed methodologies for the key experiments.
Differential Scanning Calorimetry (DSC)
Objective: To determine the transition temperatures and enthalpy changes associated with the phase transitions of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of high-purity this compound into an aluminum DSC pan.
-
Sealing: Hermetically seal the pan to prevent any loss of sample during heating.
-
Reference Pan: Prepare an empty, sealed aluminum pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the first expected transition (e.g., 25°C).
-
Heat the sample at a controlled rate, typically 5-10°C/min, to a temperature above the final clearing point (e.g., 120°C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
Perform a second heating cycle under the same conditions. The data from the second heating run is often used for analysis to ensure a consistent thermal history.
-
-
Data Analysis: The resulting thermogram will plot heat flow against temperature. End
The Solubility of Cholesteryl Behenate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of cholesteryl behenate, a high molecular weight cholesteryl ester, in various organic solvents. Understanding the solubility characteristics of this compound is critical for its application in pharmaceutical formulations, particularly in the development of lipid-based drug delivery systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and offers a logical framework for solvent selection.
Quantitative and Qualitative Solubility Data
The solubility of this compound is dictated by its large, hydrophobic sterol backbone and its long, saturated C22 fatty acid chain (behenic acid). This structure results in limited solubility in polar solvents and preferential solubility in nonpolar organic solvents. The available quantitative and qualitative solubility data are summarized below.
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent | Chemical Class | Quantitative Solubility | Temperature (°C) | Qualitative Solubility |
| Chloroform | Halogenated Alkane | 10 mg/mL[1][2][3] | Not Specified | Soluble |
| Methylene Chloride | Halogenated Alkane | Data Not Available | Not Specified | Soluble (especially when heated) |
| Xylene | Aromatic Hydrocarbon | Data Not Available | Not Specified | Soluble (especially when heated) |
| Ethanol | Alcohol | Data Not Available | Not Specified | Insoluble |
| Ethyl Ether | Ether | Data Not Available | Not Specified | Insoluble |
| Water | Protic | Data Not Available | Not Specified | Insoluble |
| Mineral Oil | Hydrocarbon | Data Not Available | Not Specified | Insoluble |
Note: The temperature for the quantitative solubility of this compound in chloroform is not specified in the available literature, but it is reasonable to assume it is at or around room temperature (20-25°C).
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for formulation development. Below are detailed methodologies for two common techniques used to determine the solubility of lipid-based compounds like this compound.
Gravimetric Method for Solubility Determination
The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pipettes
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check to ensure excess solid remains.
-
-
Separation of Undissolved Solute:
-
Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.
-
Filter the collected supernatant through a syringe filter (pre-warmed to the experimental temperature) into a pre-weighed evaporation dish. This step removes any remaining undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. Alternatively, use a vacuum desiccator at room temperature.
-
Continue drying until a constant weight is achieved, indicating complete removal of the solvent.
-
Weigh the evaporation dish with the dried this compound.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.
-
The solubility is then expressed as the mass of solute per volume of solvent (e.g., mg/mL).
-
HPLC Method for Quantification of this compound in Solution
High-Performance Liquid Chromatography (HPLC) offers a more sensitive and specific method for determining the concentration of this compound in a saturated solution, especially when dealing with complex mixtures or very low solubilities.
Materials:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column
-
This compound standard of known purity
-
Mobile phase solvents (e.g., acetonitrile, isopropanol)
-
Saturated solution of this compound (prepared as in the gravimetric method)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of the this compound standard and dissolve it in a suitable solvent (in which it is freely soluble, e.g., chloroform or a mobile phase component) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Preparation of the Sample Solution:
-
Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method (Section 2.1, step 1).
-
After reaching equilibrium, filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE).
-
Accurately dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration standards.
-
-
HPLC Analysis:
-
Set up the HPLC system with an appropriate reversed-phase C18 column and a mobile phase suitable for eluting this compound (e.g., an isocratic or gradient mixture of acetonitrile and isopropanol)[4][5].
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area (or height) against the concentration.
-
Inject the diluted sample solution into the HPLC system and record the peak area.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample solution.
-
Calculate the original concentration in the saturated solution by taking into account the dilution factor. The result is the solubility of this compound in the chosen solvent at the experimental temperature.
-
Logical Workflow for Solvent Selection
The selection of an appropriate solvent for this compound is a critical step in the development of drug delivery systems. The following diagram illustrates a logical workflow for this process, considering solubility as a primary factor.
Caption: Logical workflow for selecting a suitable organic solvent for this compound.
This in-depth guide provides foundational knowledge on the solubility of this compound. For specific applications, it is imperative to conduct thorough experimental validation of solubility and compatibility with other formulation components.
References
Unraveling the Polymorphic Behavior of Cholesteryl Behenate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cholesteryl behenate, a long-chain cholesteryl ester, exhibits complex polymorphic behavior that is critical to its application in various fields, including drug delivery systems and liquid crystal technologies. This technical guide provides a comprehensive overview of the polymorphic nature of this compound, detailing its thermal transitions, structural characteristics, and the experimental methodologies used for its characterization.
Core Concepts: Understanding Polymorphism in this compound
Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, possess distinct physical properties, such as melting point, solubility, and stability, despite having the same chemical composition. For cholesteryl esters like this compound, polymorphism manifests as different liquid crystalline phases, such as cholesteric and smectic phases, in addition to various crystalline solid states. The transitions between these phases are influenced by factors such as temperature, solvent, and cooling rate.
Cholesteryl esters, in general, are known to form layered structures, which can be either monolayers or bilayers. The specific packing arrangement is determined by the interplay of interactions between the rigid cholesterol rings and the flexible fatty acid chains. These structural variations give rise to the observed polymorphism.
Thermal Analysis of this compound
Differential Scanning Calorimetry (DSC) is a primary technique used to investigate the thermal phase transitions of this compound. Upon heating, this compound undergoes a distinct phase transition at approximately 86°C.[1] This endothermic event corresponds to the transition from a crystalline or more ordered state to a liquid crystalline phase.
The thermal behavior of this compound can be influenced by its purity and its interaction with other lipids. When mixed with other lipids, such as oleyl oleate, the phase transition temperature of this compound can be significantly altered. Increasing the mole percentage of this compound in a mixture with oleyl oleate has been shown to elevate the transition temperature of the mixture. Furthermore, binary mixtures of cholesteryl esters and wax esters often exhibit a reduction in the enthalpic energy of transition and a lowering of the transition temperature, which can prevent crystallization at physiological temperatures.[1]
Table 1: Thermal Transition Data for this compound and Related Esters
| Compound | Transition Temperature (°C) | Enthalpy of Fusion (kJ/mol) | Notes |
| This compound | ~86[1] | Not explicitly found in searches | Transition from solid to liquid crystal phase. |
| Cholesteryl Myristate | Multiple transitions | - | Exhibits complex liquid crystal mesophases on heating. |
| Cholesteryl Nonanoate | - | - | Forms monolayer crystals. |
| Docosanoic Acid (Behenic Acid) | - | 66.3 ± 0.2 | Enthalpy of fusion for the parent fatty acid. |
Structural Characterization of this compound Polymorphs
X-ray diffraction (XRD) is an indispensable tool for elucidating the crystal structure of this compound's polymorphs. Both Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are employed to gain insights into the lamellar and molecular packing.
-
SAXS provides information on the long-range order, such as the layer spacing (d-spacing) in the smectic and crystalline phases.
-
WAXS reveals details about the short-range order, including the packing of the hydrocarbon chains.
While specific d-spacing values for this compound were not found in the provided search results, the general methodology involves analyzing the positions and intensities of the diffraction peaks. For instance, the crystal structure of a related compound, cholesteryl nonanoate, has been determined to be monoclinic, with the molecules arranged in antiparallel arrays forming monolayers.[2] It is plausible that this compound adopts a similar layered packing arrangement.
Table 2: Crystallographic Data for a Related Cholesteryl Ester
| Compound | Crystal System | Space Group | Unit Cell Parameters | d-spacing (d₀₀₁) |
| Cholesteryl Nonanoate | Monoclinic | P2₁ | a = 27.24 Å, b = 9.183 Å, c = 13.96 Å, β = 91.52° | 27.2 Å |
Visualizing Polymorphism: Polarized Light Microscopy
Polarized Light Microscopy (PLM), often coupled with a hot stage, is a powerful technique for the direct observation of the different phases and phase transitions of this compound. As a liquid crystalline material, this compound is birefringent and exhibits characteristic textures under cross-polarized light.
Upon heating, the crystalline solid will transition to a liquid crystalline phase, which can be identified by its unique optical texture. Further heating leads to the isotropic liquid phase, which appears dark under cross-polarizers. By carefully controlling the temperature and observing the textural changes, the transition temperatures can be determined and the nature of the liquid crystal phases (e.g., cholesteric, smectic) can be inferred. The monotropic or enantiotropic nature of these phases can be determined by observing the transitions upon both heating and cooling cycles.
Experimental Protocols
Differential Scanning Calorimetry (DSC)
A standard DSC protocol for analyzing the thermal behavior of this compound involves a heat-cool-heat cycle to erase the sample's prior thermal history and obtain reproducible results.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan. Seal the pan hermetically.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
First Heating: Heat the sample from ambient temperature to a temperature above its final melting point (e.g., 100°C) at a controlled rate, typically 10°C/min. This scan provides information on the "as-is" state of the sample.
-
Cooling: Cool the sample back to the starting temperature at a controlled rate, for example, 10°C/min. This imparts a known thermal history.
-
Second Heating: Heat the sample again under the same conditions as the first heating scan. The data from this second scan is typically used for analysis of transition temperatures and enthalpies.
-
-
Data Analysis: Determine the onset temperature, peak temperature, and enthalpy of any observed endothermic or exothermic transitions from the thermogram.
X-ray Diffraction (XRD)
The following outlines a general procedure for obtaining XRD data for this compound.
-
Sample Preparation: The sample can be prepared as a fine powder packed into a capillary tube or mounted on a sample holder.
-
Instrument Setup:
-
Use a diffractometer equipped with a copper Kα radiation source (λ = 1.54 Å).
-
For SAXS measurements, a longer sample-to-detector distance is used to resolve the low-angle diffraction peaks corresponding to the lamellar spacing.
-
For WAXS measurements, a shorter sample-to-detector distance is used to capture the wide-angle reflections related to the molecular packing.
-
A temperature-controlled stage can be used to study the crystal structure at different temperatures.
-
Silver behenate, with a known d₀₀₁ spacing of 58.38 Å, can be used as a standard for low-angle calibration.
-
-
Data Collection: Collect diffraction patterns over a suitable 2θ range for both SAXS and WAXS.
-
Data Analysis:
-
From the SAXS pattern, determine the d-spacing of the lamellar structure using Bragg's law (nλ = 2d sinθ).
-
From the WAXS pattern, analyze the reflections to determine the sub-cell packing of the hydrocarbon chains.
-
Polarized Light Microscopy (PLM) with Hot Stage
This protocol allows for the visual identification of phase transitions.
-
Sample Preparation: Place a small amount of this compound on a clean microscope slide and cover it with a coverslip.
-
Instrument Setup: Mount the slide on a hot stage attached to a polarized light microscope.
-
Heating and Observation:
-
Heat the sample at a controlled rate (e.g., 5-10°C/min) while observing the sample through the crossed polarizers.
-
Record the temperatures at which changes in the optical texture occur, indicating phase transitions. Note the appearance of characteristic textures for different liquid crystal phases (e.g., focal conic, fan-shaped textures for smectic phases; fingerprint textures for cholesteric phases).
-
Continue heating until the sample becomes completely isotropic (dark field of view).
-
-
Cooling and Observation:
-
Cool the sample at a controlled rate (e.g., 1-5°C/min) from the isotropic melt.
-
Observe and record the temperatures of the transitions from the isotropic liquid to the liquid crystalline phases and finally to the crystalline solid. This helps to determine if the liquid crystal phases are enantiotropic (appear on both heating and cooling) or monotropic (appear only on cooling).
-
Visualizing the Polymorphic Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the logical relationships in the study of this compound polymorphism.
Caption: Experimental workflow for characterizing this compound polymorphism.
References
Preliminary Investigation of Cholesteryl Behenate Biocompatibility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl behenate, the ester of cholesterol and behenic acid, is a lipid molecule with potential applications in various drug delivery systems, including nanoparticles, liposomes, and other lipid-based carriers. Its long, saturated C22 acyl chain (behenate) and rigid sterol backbone impart unique physicochemical properties that can influence the stability, drug loading capacity, and in vivo fate of drug formulations. A thorough understanding of its biocompatibility is paramount before its consideration for pharmaceutical applications.
This technical guide provides a framework for the preliminary in vitro investigation of this compound's biocompatibility. It outlines key experimental protocols for assessing cytotoxicity and provides a hypothetical data set for illustrative purposes. Furthermore, it explores the potential interactions of this compound with cellular signaling pathways, particularly in macrophages, which are key players in the immune response to foreign materials. While direct toxicological data for this compound is not extensively available, this guide draws upon the known biocompatibility of its constituent molecules, cholesterol and behenic acid, and related long-chain cholesteryl esters to provide a comprehensive preliminary assessment. According to its Safety Data Sheet (SDS), the toxicological properties of this compound have not been thoroughly investigated, and it may cause irritation to mucous membranes and the upper respiratory tract.[1]
In Vitro Biocompatibility Assessment
A primary step in evaluating the biocompatibility of a novel excipient is to assess its potential to cause cellular damage. Standard in vitro cytotoxicity assays are employed for this purpose, typically using cell lines relevant to the intended route of administration. For systemic applications, endothelial cells and immune cells like macrophages are appropriate models.
Key Experimental Protocols
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Principle: Living cells with active mitochondria will reduce MTT to a colored formazan product. The intensity of the color is directly proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., human umbilical vein endothelial cells - HUVECs, or macrophage-like RAW 264.7 cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Prepare various concentrations of this compound nanoparticles or a solubilized form of this compound in a suitable, non-toxic solvent. The final solvent concentration in the cell culture medium should be minimal (typically <0.1%) to avoid solvent-induced toxicity. Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of the test substance. Include a vehicle control (medium with the solvent) and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubation: Incubate the cells with the test substance for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control (considered 100% viability).
The LDH assay is a colorimetric assay that quantifies the amount of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. LDH is a stable enzyme, and its presence in the medium is an indicator of cell membrane damage and cytotoxicity.
Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The intensity of the color is proportional to the amount of LDH released and, therefore, to the number of damaged cells.
Detailed Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). It is often beneficial to run the MTT and LDH assays in parallel on the same cell culture plates.
-
Incubation: Incubate the cells with the test substance for the desired time period.
-
Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cells.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing lactate, NAD+, and the tetrazolium salt) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Stop Reaction (if required): Add a stop solution, if provided in the kit, to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Determine the amount of LDH released by comparing the absorbance of the treated samples to that of a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells with spontaneous LDH release). Calculate the percentage of cytotoxicity.
Hypothetical Data Presentation
The following tables present hypothetical data for the in vitro biocompatibility of this compound nanoparticles. This data is for illustrative purposes only and should be replaced with actual experimental results.
Table 1: Cell Viability of HUVECs after 24-hour Exposure to this compound Nanoparticles (MTT Assay)
| Concentration (µg/mL) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 1 | 1.22 | 0.07 | 97.6 |
| 10 | 1.18 | 0.09 | 94.4 |
| 50 | 1.10 | 0.11 | 88.0 |
| 100 | 1.05 | 0.10 | 84.0 |
| 200 | 0.98 | 0.12 | 78.4 |
Table 2: Cytotoxicity in RAW 264.7 Macrophages after 48-hour Exposure to this compound Nanoparticles (LDH Assay)
| Concentration (µg/mL) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Spontaneous Release) | 0.15 | 0.02 | 0 |
| 1 | 0.16 | 0.03 | 2.5 |
| 10 | 0.18 | 0.02 | 7.5 |
| 50 | 0.25 | 0.04 | 25.0 |
| 100 | 0.35 | 0.05 | 50.0 |
| 200 | 0.50 | 0.06 | 87.5 |
| Positive Control (Max Release) | 0.55 | 0.04 | 100 |
Inflammatory Response and Signaling Pathways
Beyond direct cytotoxicity, it is crucial to assess the potential of this compound to elicit an inflammatory response. Macrophages play a central role in the recognition and clearance of foreign materials, and their activation can lead to the release of pro-inflammatory cytokines.
Macrophage Uptake and Processing of Cholesteryl Esters
Upon introduction into a biological system, this compound-containing nanoparticles are likely to be opsonized by plasma proteins and subsequently recognized and phagocytosed by macrophages. Inside the macrophage, the nanoparticles are trafficked to lysosomes, where the this compound is hydrolyzed by lysosomal acid lipase into cholesterol and behenic acid.
Potential Impact on Inflammatory Signaling
The intracellular accumulation of cholesterol and fatty acids can modulate various signaling pathways within macrophages, potentially leading to an inflammatory response. While specific data for this compound is lacking, the general pathways for cholesterol-induced inflammation are well-documented. An over-accumulation of free cholesterol can lead to the formation of cholesterol crystals, which can activate the NLRP3 inflammasome. This, in turn, leads to the cleavage of pro-caspase-1 to active caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their active, secreted forms. Furthermore, fatty acids can act as ligands for Toll-like receptors (TLRs), triggering downstream signaling cascades that result in the activation of transcription factors like NF-κB and AP-1, leading to the expression of various pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Mandatory Visualizations
Experimental Workflow for In Vitro Biocompatibility Testing
Caption: Workflow for in vitro biocompatibility assessment of this compound.
Postulated Inflammatory Signaling Pathway in Macrophages
References
The Dawn of a New Phase: A Technical Guide to the Discovery and History of Cholesteryl Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the seminal discovery and rich history of cholesteryl liquid crystals, a class of materials that challenged the conventional understanding of the states of matter and paved the way for modern liquid crystal technologies. We will delve into the key experiments, the scientists behind them, and the evolution of our understanding of this fascinating mesophase.
The Serendipitous Discovery
The story of liquid crystals begins in 1888 with the work of an Austrian botanist, Friedrich Reinitzer.[1][2][3][4][5][6] While investigating the properties of a cholesterol derivative, cholesteryl benzoate, he observed a peculiar phenomenon: the substance appeared to have two distinct melting points.[2][3][4][5] Upon heating, the solid cholesteryl benzoate melted at 145.5°C into a cloudy, viscous liquid.[5][7][8] This murky state persisted until the temperature reached 178.5°C, at which point it abruptly turned into a clear, transparent liquid.[5][7][8] This process was also observed to be reversible upon cooling.[1][5]
Puzzled by this unusual behavior, which deviated from the established understanding of phase transitions, Reinitzer sought the expertise of a German physicist, Otto Lehmann.[2][5][6][8] Lehmann, who had expertise in crystallography and microscopy, had developed a hot-stage microscope that allowed for the observation of samples at controlled temperatures.[5][9][10]
Early Investigations and the Birth of a Term
Using his specialized microscope equipped with polarizers, Lehmann systematically studied the cloudy intermediate phase of cholesteryl benzoate.[1][5][9] He observed that this fluid state exhibited birefringence, a property characteristic of crystals where the refractive index depends on the polarization and propagation direction of light.[2] This meant that despite its ability to flow like a liquid, the substance possessed a degree of molecular order typically found in solid crystals.[2] It was Lehmann who, in 1904, coined the term "liquid crystal" to describe this new state of matter that exhibited properties of both liquids and solids.[5][9] His groundbreaking book, "Flüssige Kristalle" (Liquid Crystals), published in the same year, laid the foundation for the scientific study of this new field.[9]
The initial reception of Lehmann's findings was met with skepticism from the scientific community, with many believing the observed phenomena were simply due to impurities or colloidal mixtures.[8] However, continued research by Lehmann and others eventually solidified the existence of this new mesophase.
Quantitative Data from Early Observations
The primary quantitative data from the initial discovery of cholesteryl liquid crystals relate to the transition temperatures of cholesteryl benzoate.
| Property | Value (°C) | Value (°F) | Description |
| First Melting Point | 145.5 | 293.9 | Solid crystal melts into a cloudy, cholesteric liquid crystal phase.[5][7][8] |
| Second Melting Point (Clearing Point) | 178.5 | 353.3 | Cholesteric liquid crystal phase transitions to a clear, isotropic liquid.[5][7][8] |
Experimental Protocols
The key experimental setup used in the early investigation of cholesteryl liquid crystals was the hot-stage polarizing microscope.
Protocol for Observing Phase Transitions in Cholesteryl Benzoate
Objective: To observe the solid-to-cholesteric and cholesteric-to-isotropic phase transitions of cholesteryl benzoate.
Apparatus:
-
Polarizing microscope with a hot stage
-
Microscope slides and cover slips
-
Small sample of cholesteryl benzoate
-
Heating and cooling control unit for the hot stage
-
Thermometer
Methodology:
-
A small amount of crystalline cholesteryl benzoate is placed on a microscope slide and covered with a cover slip.
-
The slide is mounted on the hot stage of the polarizing microscope.
-
The sample is observed under polarized light as the temperature is slowly increased.
-
The temperature at which the solid crystals begin to melt into a cloudy, birefringent liquid is recorded. This is the first melting point.
-
The temperature is further increased while observing the sample.
-
The temperature at which the cloudy liquid suddenly becomes clear and dark (isotropic) under crossed polarizers is recorded. This is the clearing point.
-
The sample is then allowed to cool slowly, and the reverse transitions are observed. The appearance of colors and the cloudy texture upon cooling from the isotropic liquid state confirms the formation of the cholesteric phase.
Visualizing the Discovery and Process
To better understand the historical context and the experimental observations, the following diagrams illustrate the key timelines, workflows, and relationships.
References
- 1. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]
- 2. An Anomaly in Phase Transition: Liquid Crystals – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]
- 3. uh.edu [uh.edu]
- 4. When were liquid crystals discovered? - The Handy Science Answer Book [papertrell.com]
- 5. Liquid crystal - Wikipedia [en.wikipedia.org]
- 6. The World of Liquid Crystal Displays [personal.kent.edu]
- 7. GLCS - Historical outline [glcs.ovgu.de]
- 8. chemistry.beloit.edu [chemistry.beloit.edu]
- 9. KIT - KIT - Media - News - News 2025 - 200 Years of Pioneering Spirit: How Otto Lehmann Laid the Foundation for Modern Displays [kit.edu]
- 10. KIT - KIT - Media - Press Releases - Archive Press Releases - PI 2014 - 125 Years of Liquid Crystal Research [kit.edu]
Self-Assembly Properties of Cholesteryl Behenate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl behenate, the ester of cholesterol and behenic acid, is a long-chain cholesteryl ester that exhibits complex self-assembly behavior, making it a molecule of significant interest in materials science and pharmaceutical applications. Its amphiphilic nature, arising from the rigid sterol core and the long, flexible fatty acid chain, drives the formation of various ordered structures, including liquid crystalline phases and nanoparticles. This technical guide provides a comprehensive overview of the self-assembly properties of this compound, including its thermal behavior, structural characteristics, and its application in the formulation of drug delivery systems.
Chemical and Physical Properties
This compound (also known as cholesteryl docosanoate) is a large, hydrophobic molecule with the chemical formula C49H88O2 and a molecular weight of 709.2 g/mol .[1] Its structure consists of the rigid, planar cholesterol moiety linked to a 22-carbon saturated fatty acid, behenic acid. This molecular architecture is central to its self-assembly characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C49H88O2 | [1] |
| Molecular Weight | 709.2 g/mol | [1] |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in chloroform (10 mg/mL) | [2] |
Liquid Crystalline Behavior
Like many cholesteryl esters, this compound exhibits thermotropic liquid crystalline behavior, meaning it forms intermediate, partially ordered phases between the solid crystalline and isotropic liquid states upon heating.[3][4] The specific liquid crystalline phases and transition temperatures are critical parameters for its application.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Table 2: Phase Transition Temperatures of this compound
| Transition | Temperature Range (°C) | Reference |
| Crystal to Liquid Crystal | 85 - 88.5 | [3] |
The endothermic peaks observed in a DSC thermogram correspond to the energy absorbed during phase transitions. For this compound, a sharp peak is expected in the 85-88.5°C range, indicating the transition from a crystalline solid to a liquid crystalline phase.[3] The enthalpy of this transition provides information about the energy required to disrupt the crystal lattice. The subsequent transition to an isotropic liquid occurs at a higher temperature. The heating and cooling rates during DSC analysis can influence the observed transition temperatures and the potential for supercooling.[5]
Structural Elucidation: Polarized Optical Microscopy (POM)
Polarized Optical Microscopy (POM) is a vital tool for identifying liquid crystalline phases based on their unique birefringent textures.[6][7] When a liquid crystalline sample is placed between crossed polarizers, the anisotropic arrangement of molecules rotates the plane of polarized light, resulting in characteristic textures.
For cholesteric (chiral nematic) phases, which are common for cholesterol derivatives, textures such as the "fingerprint" or "oily streak" texture are often observed.[8] In the case of smectic phases, where molecules are arranged in layers, focal conic and fan-like textures are typical. While specific POM images for pure this compound are not widely published, it is expected to exhibit textures characteristic of smectic and/or cholesteric phases depending on the temperature.
Crystalline Structure: X-ray Diffraction (XRD)
X-ray Diffraction (XRD) provides detailed information about the arrangement of molecules in the crystalline and liquid crystalline states. The diffraction pattern reveals the d-spacing, which corresponds to the repeating distances within the material's structure. For layered structures like smectic phases, the d-spacing indicates the layer thickness.
Self-Assembly in Formulations
The self-assembly properties of this compound are harnessed in the formulation of various drug delivery systems, including solid lipid nanoparticles (SLNs) and organogels.
Solid Lipid Nanoparticles (SLNs)
Solid lipid nanoparticles are colloidal carriers made from solid lipids, and this compound can serve as a key component of the lipid matrix.[1][13][14][15] These nanoparticles are investigated for their potential to improve the bioavailability of poorly soluble drugs, offer controlled release, and provide targeted delivery.[16]
Table 3: Typical Parameters for this compound-based SLNs (Hypothetical)
| Parameter | Typical Range |
| Particle Size | 100 - 500 nm |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential | -10 to -30 mV |
| Drug Loading Capacity | 1 - 10% |
| Encapsulation Efficiency | > 70% |
The particle size, PDI, and zeta potential are critical quality attributes of SLN formulations, influencing their stability and in vivo performance.[4][7][17][18][19] Drug loading and encapsulation efficiency depend on the drug's solubility in the molten lipid and the formulation's composition.[8][20][21]
Organogels
This compound, due to its ability to form fibrous networks through self-assembly in organic solvents, has the potential to act as an organogelator.[11] These thermoreversible gels can encapsulate both lipophilic and hydrophilic drugs and have applications in topical and transdermal drug delivery. The rheological properties of these gels, such as viscosity and viscoelasticity, are crucial for their formulation and application.[22][23][24][25][26]
Experimental Protocols
Detailed experimental protocols are essential for the reproducible synthesis and characterization of this compound-based materials.
Differential Scanning Calorimetry (DSC)
A general protocol for DSC analysis of this compound involves:
-
Accurately weighing 2-5 mg of the sample into an aluminum DSC pan.
-
Sealing the pan hermetically.
-
Placing the sample pan and an empty reference pan in the DSC instrument.
-
Heating the sample at a controlled rate (e.g., 10°C/min) to a temperature above its isotropic clearing point.
-
Cooling the sample at the same controlled rate to a temperature below its crystallization point.
-
Performing a second heating scan to observe the thermal behavior of the sample with a defined thermal history.[18][27][28][29]
Polarized Optical Microscopy (POM)
A typical procedure for POM analysis includes:
-
Placing a small amount of this compound on a clean glass microscope slide.
-
Covering the sample with a coverslip.
-
Heating the slide on a hot stage to melt the sample into its isotropic liquid state.
-
Cooling the sample at a controlled rate while observing it through the polarized light microscope.
-
Capturing images of the characteristic textures that appear as the sample transitions through its liquid crystalline phases.[6][7][30]
X-ray Diffraction (XRD)
For XRD analysis of a powder sample of this compound:
-
Finely grind the crystalline this compound into a homogeneous powder.
-
Mount the powder onto a sample holder.
-
Place the sample in the diffractometer.
-
Scan the sample over a range of 2θ angles (e.g., 2° to 40°) using a monochromatic X-ray source (e.g., Cu Kα radiation).
-
For temperature-dependent studies, a heated sample stage is required to analyze the structure in the liquid crystalline phases.[31][32][33][34]
Preparation of Solid Lipid Nanoparticles (SLNs)
A common method for preparing SLNs using this compound is the hot homogenization technique:
-
Melt the this compound and any other lipid components at a temperature approximately 5-10°C above the melting point of the highest melting lipid.
-
Dissolve the lipophilic drug in the molten lipid phase.
-
Separately, heat an aqueous surfactant solution to the same temperature.
-
Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer to form a coarse pre-emulsion.
-
Subject the pre-emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.[1][13][14][15]
Preparation of Organogels
A general procedure for preparing a this compound organogel is as follows:
-
Disperse the desired concentration of this compound in a suitable organic solvent (e.g., a non-polar oil).
-
Heat the mixture while stirring until the this compound is completely dissolved.
-
Allow the solution to cool to room temperature without agitation. Gel formation is typically observed as a significant increase in viscosity and the formation of a self-supporting structure.[23][24][25][26]
Mandatory Visualizations
Experimental Workflow for SLN Preparation and Characterization
Caption: Workflow for the preparation and characterization of this compound-based solid lipid nanoparticles.
Logical Relationship of this compound Self-Assembly
Caption: The logical relationship illustrating the self-assembly of this compound into various ordered structures.
Conclusion
This compound's unique molecular structure drives its rich self-assembly behavior, leading to the formation of ordered liquid crystalline phases and its utility in advanced formulation technologies like solid lipid nanoparticles and organogels. A thorough understanding of its thermal and structural properties, investigated through techniques such as DSC, POM, and XRD, is crucial for harnessing its potential in drug delivery and materials science. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals working with this versatile cholesteryl ester. Further research to fully elucidate the specific liquid crystalline phase behavior and to optimize its formulation into various delivery systems is warranted.
References
- 1. japsonline.com [japsonline.com]
- 2. Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJNANO - Search Results [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. wyatt.com [wyatt.com]
- 8. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cholesterol solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JCPDS—International Centre for Diffraction Data round robin study of silver behenate. A possible low-angle X-ray diffraction calibration standard | Powder Diffraction | Cambridge Core [cambridge.org]
- 13. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. biomedrb.com [biomedrb.com]
- 16. jddtonline.info [jddtonline.info]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. evaluation-of-the-drug-loading-capacity-of-different-lipid-nanoparticle-dispersions-by-passive-drug-loading - Ask this paper | Bohrium [bohrium.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Structure and Properties of Organogels Prepared from Rapeseed Oil with Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. research.tudelft.nl [research.tudelft.nl]
- 27. Differential scanning calorimetric study of the effect of cholesterol on the thermotropic phase behavior of a homologous series of linear saturated phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Molecular motions and thermotropic phase behavior of cholesteryl esters with triolein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Optical Textures and Orientational Structures in Cholesteric Droplets with Conical Boundary Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 32. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 33. icdd.com [icdd.com]
- 34. Structural and thermal characterization of glyceryl behenate by X-ray diffraction coupled to differential calorimetry and infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparation of Cholesteryl Behenate Solid Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, particularly for poorly water-soluble drugs. They offer advantages such as improved bioavailability, controlled release, and the ability to target specific sites. SLNs are typically composed of a solid lipid core, an emulsifier, and an active pharmaceutical ingredient (API). Cholesteryl esters, such as cholesteryl behenate, are of interest for SLN formulation due to their biocompatibility and potential to form stable nanoparticles. While specific literature on this compound SLNs is limited, protocols can be adapted from established methods for other solid lipids, including cholesterol and other cholesteryl esters.
These application notes provide a comprehensive overview of the preparation, characterization, and potential applications of this compound solid lipid nanoparticles, drawing upon established methodologies for similar lipid-based nanosystems.
Experimental Protocols
Several methods can be employed for the preparation of solid lipid nanoparticles. The choice of method often depends on the physicochemical properties of the drug and lipids, as well as the desired characteristics of the final nanoparticle formulation. The most common techniques are high-pressure homogenization and microemulsion.
Protocol 1: High-Pressure Homogenization (HPH)
High-pressure homogenization is a widely used and scalable method for SLN production. It can be performed using either a hot or cold homogenization process.
A. Hot High-Pressure Homogenization
-
Lipid Phase Preparation: Melt the this compound at a temperature approximately 5-10°C above its melting point. If incorporating a lipophilic drug, dissolve it in the molten lipid.
-
Aqueous Phase Preparation: Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring (e.g., using an Ultra-Turrax) to form a coarse oil-in-water emulsion.
-
Homogenization: Immediately process the hot pre-emulsion through a high-pressure homogenizer for several cycles (typically 3-5 cycles) at a pressure range of 500-1500 bar.
-
Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature. The lipid will recrystallize and form solid lipid nanoparticles.
B. Cold High-Pressure Homogenization
This method is particularly suitable for thermolabile drugs.
-
Lipid Phase Preparation: Dissolve the drug in the molten this compound.
-
Solidification and Grinding: Rapidly cool the drug-lipid melt (e.g., using liquid nitrogen) to solidify it. Grind the solid lipid into microparticles (in the range of 50-100 µm).
-
Dispersion: Disperse the lipid microparticles in a cold aqueous surfactant solution.
-
Homogenization: Subject the cold dispersion to high-pressure homogenization. The high pressure will force the microparticles to break down into nanoparticles.
Protocol 2: Microemulsion Method
The microemulsion technique is another common approach for preparing SLNs.
-
Microemulsion Formation: Melt the this compound. Add the drug (if applicable), surfactant, and co-surfactant (e.g., butanol) to the molten lipid and stir until a clear, homogenous mixture is formed. Heat an appropriate amount of water to the same temperature and add it to the lipid mixture with gentle stirring to form a clear microemulsion.
-
Dispersion in Cold Water: Disperse the hot microemulsion into a large volume of cold water (2-3°C) with continuous stirring.
-
Nanoparticle Precipitation: The rapid cooling of the microemulsion in the cold water leads to the precipitation of the lipid, forming solid lipid nanoparticles.
-
Washing: The SLN dispersion can be washed to remove excess surfactant and co-surfactant, for example, by ultrafiltration.
Characterization of this compound SLNs
Thorough characterization is crucial to ensure the quality, stability, and efficacy of the prepared SLNs. Key characterization parameters and techniques are summarized below.
| Parameter | Analytical Technique | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) / Photon Correlation Spectroscopy (PCS) | To determine the average particle size and the width of the size distribution. A PDI value below 0.3 is generally considered acceptable for a homogenous population of nanoparticles. |
| Zeta Potential | Laser Doppler Anemometry | To measure the surface charge of the nanoparticles, which is an indicator of their colloidal stability. A zeta potential of ±30 mV is generally considered to confer good stability. |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | To visualize the shape and surface morphology of the nanoparticles. |
| Entrapment Efficiency (%EE) and Drug Loading (%DL) | Centrifugation followed by quantification of the unentrapped drug in the supernatant (e.g., using UV-Vis spectrophotometry or HPLC). | To determine the percentage of the initial drug that is successfully encapsulated within the nanoparticles and the percentage of drug relative to the total weight of the nanoparticle. |
| Crystallinity and Thermal Behavior | Differential Scanning Calorimetry (DSC) / X-ray Diffraction (XRD) | To assess the crystalline nature of the lipid within the nanoparticles and to investigate potential drug-lipid interactions. |
| In Vitro Drug Release | Dialysis Bag Method / Franz Diffusion Cell | To evaluate the rate and extent of drug release from the SLNs over time in a suitable release medium. |
Quantitative Data Summary
| Lipid | Preparation Method | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug | Reference |
| Cholesterol | High-Shear Homogenization & Ultrasonication | 185.65 ± 2.41 | -32.18 ± 0.98 | 98.64 ± 1.97 | Gabapentin | [1] |
| Glyceryl Behenate | Emulsification Diffusion | Not Specified | Not Specified | Not Specified | Haloperidol | [2][3] |
| Stearic Acid, Soya Lecithin, or Cholesterol | Supercritical Fluid-Based Method | 158 - 462 | Not Specified | Not Specified | Not Specified | [4] |
| Phytostanol Ester | Microemulsion | 171 ± 9 | -23.0 ± 0.8 | 89 ± 5 | Phytostanol | [5][6] |
Visualizations
Experimental Workflow for SLN Preparation
Caption: Workflow for preparing this compound SLNs via high-pressure homogenization.
Structure and Drug Incorporation Models of Solid Lipid Nanoparticles
Caption: General structure of an SLN and models of drug incorporation within the lipid matrix.
References
- 1. Formulation and characterization of cholesterol-based nanoparticles of gabapentin protecting from retinal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation and Characterization of Phytostanol Ester Solid Lipid Nanoparticles for the Management of Hypercholesterolemia: An ex vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cholesteryl Behenate as a Thermochromic Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl behenate, a long-chain cholesteryl ester, is a liquid crystal that exhibits thermochromism, the property of changing color with temperature. This phenomenon arises from the unique molecular arrangement of cholesteric liquid crystals. In their chiral nematic phase, the molecules are arranged in a helical structure. The pitch of this helix is sensitive to temperature, and as it changes, so does the wavelength of light that is selectively reflected, resulting in a visible color change.
While pure this compound demonstrates thermochromic behavior, its transition from a crystalline solid to the liquid crystal phase occurs at a relatively high temperature, limiting its direct application in many biological and industrial contexts.[1] Consequently, this compound is most valuable as a component in thermochromic mixtures, where it is blended with other cholesteryl esters to formulate materials with specific and tunable color-play temperature ranges. These formulations are utilized in a variety of applications, including temperature sensors, medical diagnostics, and smart materials. In the context of drug development, thermochromic liquid crystals can be incorporated into delivery systems to monitor temperature changes, which can be indicative of inflammation or the release of a therapeutic agent.
Physicochemical Properties and Safety Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Synonyms | Cholesteryl docosanoate | N/A |
| Molecular Formula | C₄₉H₈₈O₂ | N/A |
| Molecular Weight | 709.2 g/mol | N/A |
| Appearance | White crystalline solid | N/A |
| Solubility | Soluble in chloroform (10 mg/mL) | N/A |
| Storage | Store at -20°C | N/A |
| Stability | ≥ 4 years at -20°C | N/A |
Safety Information: this compound may cause irritation to the mucous membranes and upper respiratory tract. It may be harmful if inhaled, ingested, or absorbed through the skin. It is recommended to handle this compound in a well-ventilated area and use appropriate personal protective equipment, including gloves and safety glasses.
Thermochromic Properties of this compound
Pure this compound exhibits a phase transition to its liquid crystal state at approximately 86°C, with a literature range of 85-88.5°C.[1] This high transition temperature means that its thermochromic activity is observed at elevated temperatures. For many applications, particularly in the biological and pharmaceutical fields, a lower and more specific temperature sensing range is required. To achieve this, this compound is often mixed with other cholesteryl esters, such as cholesteryl oleyl carbonate, cholesteryl pelargonate, and cholesteryl benzoate. By carefully controlling the composition of these mixtures, the thermochromic color-play range can be precisely tuned.
The underlying principle of this color change is the temperature-dependent pitch of the helical structure of the cholesteric liquid crystal phase. As the temperature changes, the pitch of the helix changes, which in turn alters the wavelength of reflected light. Generally, at higher temperatures within the active range, shorter wavelengths (blue and green) are reflected, and as the temperature decreases, the reflected wavelength increases, shifting towards red.
Experimental Protocols
Preparation of a Tunable Thermochromic Liquid Crystal Mixture
This protocol describes the preparation of a thermochromic liquid crystal mixture with a tunable color-play range by blending this compound with other cholesteryl esters.
Materials:
-
This compound
-
Cholesteryl oleyl carbonate
-
Cholesteryl pelargonate
-
Cholesteryl benzoate
-
Glass vials with caps
-
Heating block or hot plate with a beaker of water (water bath)
-
Balance (accurate to 0.001 g)
-
Spatula
Procedure:
-
Determine the desired temperature range: The ratio of the cholesteryl esters will determine the temperature range of the color change. As a starting point, a mixture with a higher proportion of cholesteryl esters with lower melting points will result in a lower thermochromic range.
-
Weighing the components: Accurately weigh the desired amounts of each cholesteryl ester and place them in a clean, dry glass vial.
-
Melting and mixing: Place the vial in a heating block or a hot water bath set to a temperature above the melting point of all components (e.g., 90-100°C).
-
Homogenization: Once all the components have melted, gently swirl the vial to ensure the mixture is homogeneous. Avoid vigorous shaking to prevent the introduction of air bubbles.
-
Cooling and observation: Remove the vial from the heat source and allow it to cool to room temperature. The thermochromic properties can be observed as the mixture cools.
-
Storage: Once cooled, cap the vial and store it at the recommended temperature.
Example Formulations for Different Temperature Ranges:
The following table provides example compositions of thermochromic liquid crystal mixtures. Note that the inclusion of this compound would shift these ranges to higher temperatures. Experimentation is required to achieve a specific desired range.
| Cholesteryl Oleyl Carbonate (wt%) | Cholesteryl Pelargonate (wt%) | Cholesteryl Benzoate (wt%) | Approximate Temperature Range (°C) |
| 65 | 25 | 10 | 17-23 |
| 70 | 10 | 20 | 20-25 |
| 45 | 45 | 10 | 26.5-30.5 |
Characterization of Thermochromic Properties
The following protocols outline the key experimental procedures for characterizing the thermochromic properties of this compound and its mixtures.
DSC is used to determine the phase transition temperatures of the liquid crystal material.
Instrumentation:
-
Differential Scanning Calorimeter
Procedure:
-
Sample preparation: Accurately weigh 3-5 mg of the this compound or mixture into an aluminum DSC pan.
-
Thermal program:
-
Equilibrate the sample at a temperature below the expected transition temperature.
-
Ramp the temperature up at a controlled rate (e.g., 10°C/min) to a temperature above the isotropic clearing point.
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample back down at a controlled rate (e.g., 10°C/min) to the initial temperature.
-
-
Data analysis: The resulting thermogram will show peaks corresponding to the phase transitions. The peak onset and peak maximum temperatures provide information about the solid-to-liquid crystal and liquid crystal-to-isotropic liquid transitions.
PLM is used to visually observe the liquid crystal textures and the color change as a function of temperature.
Instrumentation:
-
Polarizing light microscope equipped with a heating/cooling stage and a camera.
Procedure:
-
Sample preparation: Place a small amount of the this compound or mixture on a clean microscope slide. Gently place a coverslip over the sample and press to create a thin film.
-
Microscope setup: Place the slide on the heating/cooling stage of the microscope. Cross the polarizer and analyzer to obtain a dark background.
-
Heating and observation: Slowly heat the sample while observing it through the microscope. As the material transitions into the liquid crystal phase, characteristic textures will appear, and the thermochromic color play will be visible.
-
Image and video capture: Record images and videos of the color changes at different temperatures. This allows for a qualitative and semi-quantitative analysis of the thermochromic response.
-
Cooling: Slowly cool the sample to observe the reversibility of the color change.
Data Presentation
The quantitative data for this compound and related thermochromic compounds are summarized below.
Table 1: Phase Transition Temperatures of Selected Cholesteryl Esters
| Compound | Solid to Liquid Crystal Transition (°C) | Liquid Crystal to Isotropic Liquid Transition (°C) |
| This compound | ~86 | > 88.5 |
| Cholesteryl Benzoate | ~145.5 | ~178.5 |
| Cholesteryl Pelargonate | ~80.5 | ~91.5 |
| Cholesteryl Oleyl Carbonate | ~20 | ~31 |
Visualizations
Thermochromism in Cholesteric Liquid Crystals
The following diagram illustrates the principle of thermochromism in cholesteric liquid crystals. The pitch of the helical structure changes with temperature, leading to the reflection of different wavelengths of light.
Experimental Workflow for Characterization
The logical flow for characterizing a thermochromic liquid crystal sample is depicted below.
References
Application Note: Characterization of Cholesteryl Behenate Nanoparticles by Dynamic Light Scattering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl behenate, a cholesteryl ester, is a key component in the formulation of lipid-based nanoparticles, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These nanoparticles are of significant interest in drug delivery due to their biocompatibility, biodegradability, and ability to encapsulate lipophilic drugs, enhancing their stability and bioavailability.[1][2] The physical characteristics of these nanoparticles, such as size, size distribution, and surface charge, are critical quality attributes that influence their in vivo performance, including circulation time, cellular uptake, and biodistribution.[3][4]
Dynamic Light Scattering (DLS) is a non-invasive, widely used analytical technique for the characterization of nanoparticles in suspension.[5] It measures the fluctuations in scattered light intensity caused by the Brownian motion of particles to determine their hydrodynamic diameter and size distribution.[5] The polydispersity index (PDI) derived from DLS data provides a measure of the broadness of the size distribution.[6] Furthermore, by applying an electric field and measuring the particle velocity (a technique known as electrophoretic light scattering or ELS), the zeta potential can be determined. The zeta potential is an indicator of the nanoparticle's surface charge and is a critical parameter for predicting the stability of the colloidal dispersion.[4][7] Nanoparticles with a zeta potential greater than +30 mV or less than -30 mV are generally considered to have good stability.[7]
This application note provides a detailed protocol for the characterization of this compound nanoparticles using DLS, covering sample preparation, measurement parameters, and data interpretation.
Experimental Protocols
Preparation of this compound Nanoparticles (Illustrative Method)
This protocol describes a melt emulsification and ultrasonication method, a common technique for preparing solid lipid nanoparticles.
Materials:
-
This compound (solid lipid)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water (e.g., Milli-Q or equivalent)
-
Active Pharmaceutical Ingredient (API), optional
Equipment:
-
Water bath or heating block
-
Magnetic stirrer with heating plate
-
Probe sonicator
-
Beakers and magnetic stir bars
-
Vials
Protocol:
-
Lipid Phase Preparation: Weigh the desired amount of this compound and place it in a beaker. Heat the lipid to 5-10°C above its melting point to ensure complete melting.[8] If encapsulating a lipophilic drug, dissolve it in the molten lipid.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the surfactant (e.g., 0.5% to 5% w/w) in purified water.[1] Heat the aqueous phase to the same temperature as the molten lipid phase.[8]
-
Emulsification: Add the hot aqueous phase to the molten lipid phase under continuous magnetic stirring to form a coarse pre-emulsion.
-
Homogenization: Immediately subject the pre-emulsion to high-energy homogenization using a probe sonicator. Sonicate for a defined period (e.g., 2-8 minutes) to reduce the droplet size to the nanometer range.[9]
-
Nanoparticle Formation: Quickly cool down the resulting nanoemulsion in an ice bath to solidify the lipid and form the this compound nanoparticles.
-
Storage: Store the nanoparticle dispersion at a suitable temperature (e.g., 4°C) for further analysis.
Dynamic Light Scattering (DLS) and Zeta Potential Measurement
Equipment:
-
DLS instrument with zeta potential measurement capabilities (e.g., Malvern Zetasizer, Brookhaven NanoBrook)
-
Disposable cuvettes for size and zeta potential measurements
-
Syringes and filters (e.g., 0.45 µm) for sample clarification if necessary
Protocol:
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions. Select the appropriate measurement parameters, including the dispersant properties (e.g., water), temperature (typically 25°C), and scattering angle.
-
Sample Preparation:
-
Homogenize the this compound nanoparticle suspension by gentle vortexing or inversion.
-
Dilute the nanoparticle suspension with purified water to an appropriate concentration. The optimal concentration depends on the instrument and should result in a stable count rate as recommended by the manufacturer. Overly concentrated samples can lead to multiple scattering effects, resulting in inaccurate size measurements.[10]
-
-
Size Measurement (Hydrodynamic Diameter and PDI):
-
Rinse a clean cuvette with the diluted sample.
-
Fill the cuvette with the diluted sample and ensure there are no air bubbles.
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the set temperature (e.g., 2-5 minutes).
-
Perform the measurement. Typically, this involves multiple runs that are averaged to obtain the final result.
-
Record the Z-average diameter (hydrodynamic diameter) and the Polydispersity Index (PDI).
-
-
Zeta Potential Measurement:
-
Prepare a diluted sample in an appropriate dispersant (e.g., 10 mM NaCl to ensure sufficient ionic strength for the measurement).
-
Fill the specific zeta potential cell, ensuring no air bubbles are trapped near the electrodes.
-
Place the cell in the instrument.
-
Allow the sample to equilibrate.
-
Perform the measurement. The instrument will apply an electric field and measure the electrophoretic mobility of the nanoparticles to calculate the zeta potential.
-
Record the average zeta potential and the standard deviation.
-
Data Presentation
The following tables present hypothetical but representative data for the characterization of two formulations of this compound nanoparticles.
Table 1: Hydrodynamic Diameter and Polydispersity Index of this compound Nanoparticles
| Formulation ID | This compound (mg/mL) | Surfactant (%, w/v) | Z-Average Diameter (d.nm) | Polydispersity Index (PDI) |
| CBNP-01 | 10 | Poloxamer 188 (1.0) | 185.2 ± 3.1 | 0.15 ± 0.02 |
| CBNP-02 | 10 | Tween® 80 (1.0) | 210.7 ± 4.5 | 0.23 ± 0.03 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Zeta Potential of this compound Nanoparticles
| Formulation ID | Dispersant | Zeta Potential (mV) |
| CBNP-01 | 10 mM NaCl | -25.4 ± 1.8 |
| CBNP-02 | 10 mM NaCl | -18.9 ± 2.1 |
Data are presented as mean ± standard deviation (n=3).
Visualization of Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Application of Light Scattering Techniques to Nanoparticle Characterization and Development [frontiersin.org]
- 5. bettersizeinstruments.com [bettersizeinstruments.com]
- 6. Physical characterization of nanoparticle size and surface modification using particle scattering diffusometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zeta potential measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the encapsulation of a model hydrophobic active - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Application Note: Thermal Analysis of Cholesteryl Behenate using Differential Scanning Calorimetry (DSC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl esters, such as cholesteryl behenate, are critical components in various biological and pharmaceutical systems. Their thermal behavior, including phase transitions, directly influences the stability, bioavailability, and performance of lipid-based drug delivery systems and other formulations. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize these thermal properties by measuring the heat flow associated with temperature-dependent changes in a material. This application note provides a detailed protocol for the analysis of this compound using DSC, enabling researchers to accurately determine its thermal characteristics.
Quantitative Data Summary
The thermal properties of this compound are essential for understanding its physical state at different temperatures. The following table summarizes the key thermal transition data reported in the literature.
| Thermal Property | Value | Reference(s) |
| Melting Point (Tm) | ~86 °C | [1] |
| (Range: 85 - 88.5 °C) | [1] | |
| Enthalpy of Fusion (ΔHf) | Not explicitly stated for the pure compound in the reviewed literature. In binary mixtures, the enthalpy of transition is reduced compared to the sum of individual components. | [1][2] |
Experimental Protocol
This section outlines a detailed methodology for the thermal analysis of this compound using a heat-flux DSC instrument.
Instrument Calibration
Accurate and reliable DSC data is contingent on proper instrument calibration. Before sample analysis, perform the following calibration procedures according to the instrument manufacturer's guidelines:
-
Temperature Calibration: Use certified reference materials with known melting points, such as indium and tin, to calibrate the temperature scale of the DSC.
-
Enthalpy (Cell Constant) Calibration: Calibrate the heat flow signal using a standard with a known enthalpy of fusion, typically indium.
-
Baseline Calibration: Establish a stable and reproducible baseline by running the instrument with empty sample and reference pans over the desired temperature range.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality DSC thermograms.
-
Sample Weighing: Accurately weigh 2-5 mg of high-purity (>99%) this compound directly into a clean aluminum DSC pan using a microbalance.
-
Pan Sealing: Hermetically seal the aluminum pan to prevent any loss of sample due to sublimation and to ensure a defined atmosphere during the experiment.
-
Reference Pan: Use an empty, hermetically sealed aluminum pan of the same type as the reference.
DSC Analysis Program
The following temperature program is recommended for the analysis of this compound:
-
Equilibration: Equilibrate the sample at 25 °C.
-
Heating Scan: Heat the sample from 25 °C to 120 °C at a constant heating rate of 10 °C/min. This initial heating scan will erase the sample's prior thermal history.
-
Cooling Scan: Cool the sample from 120 °C to 25 °C at a controlled cooling rate of 10 °C/min to observe crystallization behavior.
-
Second Heating Scan: Heat the sample again from 25 °C to 120 °C at 10 °C/min. The data from this second heating scan is typically used for analysis of the melting behavior.
-
Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 50 mL/min to provide a consistent and inert atmosphere within the DSC cell.
Data Analysis and Interpretation
The output from the DSC experiment is a thermogram, which plots heat flow against temperature.
-
Melting Point (Tm): The melting point is determined as the peak temperature of the endothermic event on the second heating scan. An endotherm is a peak where heat is absorbed by the sample.
-
Enthalpy of Fusion (ΔHf): The enthalpy of fusion is calculated by integrating the area of the melting peak. This value represents the amount of energy required to melt the sample.
-
Crystallization Temperature (Tc): The crystallization temperature is determined as the peak temperature of the exothermic event observed during the cooling scan. An exotherm is a peak where heat is released by the sample.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps involved in the DSC analysis of this compound.
Data Analysis Pathway
This diagram outlines the logical progression from the raw DSC output to the final thermal property determination.
References
Application Note: Observing Cholesteryl Behenate Phase Transitions using Polarized Light Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl behenate, a long-chain cholesteryl ester, is a significant compound in various fields, including pharmaceuticals, cosmetics, and material science. Its utility often depends on its unique thermal behavior, particularly its ability to form various liquid crystalline phases upon heating and cooling. Understanding the temperatures and characteristics of these phase transitions is crucial for formulation development, stability studies, and quality control.
Polarized Light Microscopy (PLM) is a powerful and accessible technique for observing the phase transitions of anisotropic materials like liquid crystals. By utilizing polarized light, PLM allows for the direct visualization of the distinct optical textures associated with different liquid crystalline phases, providing qualitative and quantitative information about the material's thermal behavior. This application note provides a detailed protocol for observing the phase transitions of this compound using PLM with a hot stage.
Principle of Polarized Light Microscopy (PLM)
PLM is an optical microscopy technique that involves illuminating a sample with polarized light. The key components of a PLM are a polarizer, located before the sample, and an analyzer, positioned after the sample and oriented perpendicular to the polarizer.
Isotropic materials, which have the same optical properties in all directions (e.g., gases, liquids, and cubic crystals), will appear dark under crossed polarizers. In contrast, anisotropic materials, such as liquid crystals, have different refractive indices depending on the orientation of the light passing through them. This property, known as birefringence, causes the polarized light to be split into two components that travel at different speeds. Upon exiting the sample, these components recombine, resulting in an interference pattern of colors and textures that are characteristic of the material's structure. By observing these changes as a function of temperature, the phase transitions of the material can be identified.
Materials and Equipment
-
This compound: High-purity powder
-
Microscope Slides: Clean, glass slides
-
Coverslips: Clean, glass coverslips
-
Polarized Light Microscope: Equipped with a rotating stage, polarizer, and analyzer.
-
Hot Stage: A temperature-controlled stage for the microscope.
-
Temperature Controller: For precise programming of heating and cooling rates.
-
Microscope Camera: For capturing images and videos of the phase transitions.
-
Spatula: For sample handling.
Experimental Protocols
Sample Preparation
-
Place a small amount (a few milligrams) of this compound powder onto a clean microscope slide.
-
Gently place a coverslip over the powder.
-
Position the slide on the hot stage.
-
Carefully heat the slide on the hot stage to a temperature slightly above the melting point of this compound to create a thin, uniform film of the molten sample between the slide and the coverslip.
-
Allow the sample to cool to room temperature to ensure a uniform crystalline film.
Polarized Light Microscopy Analysis
-
Place the prepared slide on the hot stage of the polarized light microscope.
-
Set the microscope to the crossed-polarizers position.
-
Program the temperature controller for a heating and cooling cycle. A typical cycle would be:
-
Heating: From room temperature to approximately 100°C at a rate of 5-10°C/min. This temperature is above the expected isotropic transition of this compound.
-
Isothermal Hold: Hold the temperature at 100°C for 2-5 minutes to ensure the entire sample is in the isotropic liquid phase.
-
Cooling: Cool the sample from 100°C back to room temperature at a controlled rate of 1-5°C/min. A slower cooling rate often allows for the formation of larger, more well-defined liquid crystal textures.
-
-
During both the heating and cooling cycles, carefully observe the sample through the microscope and record the temperatures at which changes in the optical texture occur.
-
Capture images and videos of the characteristic textures observed at different temperatures.
Expected Phase Transitions and Optical Textures
Upon heating, solid crystalline this compound will transition into liquid crystalline phases before becoming an isotropic liquid. Upon cooling from the isotropic liquid, the reverse sequence is typically observed. The following are the expected phases and their characteristic textures:
-
Crystalline Solid (Room Temperature): At room temperature, solid this compound will appear as a birefringent crystalline solid with defined grain boundaries.
-
Smectic Phase: This is a more ordered liquid crystal phase where the molecules are arranged in layers. Under PLM, the smectic phase of cholesteryl esters often exhibits a "focal conic" or "fan-like" texture.
-
Cholesteric (Chiral Nematic) Phase: In this phase, the molecules are aligned in a helical structure. The cholesteric phase is known for its unique optical properties and often displays a "fingerprint" or "oily streak" texture. The colors observed in this phase can be temperature-dependent.
-
Isotropic Liquid: Above its clearing point temperature, this compound will become an isotropic liquid. In this state, it will not be birefringent and will appear completely dark when viewed between crossed polarizers.
Data Presentation
The phase transition temperatures of this compound can be determined from both PLM observations and complementary techniques like Differential Scanning Calorimetry (DSC). The following table summarizes typical transition temperatures for this compound.
| Phase Transition | Onset Temperature (°C) | Peak Temperature (°C) | Reference |
| Crystal to Liquid Crystal (Heating) | ~84.0 | ~86.0 | [1] |
| Liquid Crystal to Isotropic (Heating) | - | ~88.5 | [1] |
| Isotropic to Liquid Crystal (Cooling) | - | - | - |
| Liquid Crystal to Crystal (Cooling) | - | - | - |
Note: Transition temperatures can be influenced by factors such as purity and the heating/cooling rate.
Visualizations
Experimental Workflow
Caption: Workflow for PLM analysis of this compound.
Phase Transitions of this compound
Caption: Temperature-induced phase transitions of this compound.
Conclusion
Polarized Light Microscopy is an invaluable tool for the characterization of the liquid crystalline phases of this compound. This application note provides a straightforward and effective protocol for observing these phase transitions and identifying the characteristic optical textures. The data obtained from this method is essential for understanding the material's properties and for its successful application in various scientific and industrial fields.
References
Application of Cholesteryl Behenate in Temperature-Sensitive Coatings: A Guide for Researchers and Drug Development Professionals
Introduction
Cholesteryl esters, a class of liquid crystals, are renowned for their thermochromic properties, exhibiting a spectrum of colors in response to temperature fluctuations. This unique characteristic makes them highly valuable for a range of applications, including temperature sensors, smart textiles, and, notably, in the pharmaceutical field for temperature-sensitive drug delivery systems. Cholesteryl behenate, a long-chain cholesteryl ester, possesses a distinct phase transition temperature that can be harnessed within these applications. This document provides detailed application notes and experimental protocols for the utilization of this compound and other cholesteryl esters in the formulation of temperature-sensitive coatings.
While this compound itself has a relatively high transition temperature, it is often incorporated into mixtures with other cholesteryl esters to achieve a specific and desired temperature response range. The principles and protocols outlined below are applicable to both pure this compound and, more commonly, its mixtures.
Key Properties of this compound
This compound is a cholesterol ester derived from the condensation of cholesterol and behenic acid.[1] Its primary characteristic relevant to temperature-sensitive applications is its phase transition temperature.
| Property | Value | Reference |
| Molecular Formula | C49H88O2 | [1] |
| Molecular Weight | 709.2 g/mol | [1] |
| Phase Transition Temperature | ~86°C (literature range: 85-88.5°C) | [2] |
Note: The thermochromic effect in cholesteryl esters is a result of the temperature-dependent pitch length of the chiral nematic (cholesteric) phase. As the temperature changes, the helical structure of the liquid crystal molecules twists or untwists, altering the wavelength of reflected light and thus the observed color.
Applications in Temperature-Sensitive Coatings
The primary application of this compound in this context is as a component in thermochromic liquid crystal (TLC) formulations. These formulations are then applied as coatings to various substrates to create a temperature-indicating surface.
Diagram of the Thermochromic Mechanism:
Caption: Mechanism of thermochromic response in cholesteric liquid crystals.
Formulation of Temperature-Sensitive Coatings
Thermochromic coatings using cholesteryl esters are typically composed of one or more cholesteryl materials, a polymer resin to act as a binder, and one or more solvents. The specific composition will determine the temperature range of the color change and the physical properties of the coating.
A general formulation for a thermochromic ink or coating can comprise:
-
1-30 wt% of one or more cholesteryl materials.
-
1-55 wt% of one or more resin binders.
-
1-80 wt% of one or more organic solvents.
Due to the high phase transition temperature of pure this compound, it is often mixed with other cholesteryl esters like cholesteryl oleyl carbonate, cholesteryl pelargonate, or cholesteryl benzoate to achieve a lower and broader temperature response range, for instance, around human body temperature for biomedical applications.
Experimental Protocols
Protocol 1: Preparation of a Cholesteryl Ester-Based Thermochromic Coating
This protocol describes the preparation of a simple thermochromic liquid crystal mixture that can be applied as a coating.
Materials:
-
This compound
-
Cholesteryl Oleyl Carbonate
-
Cholesteryl Pelargonate
-
Poly(methyl methacrylate) (PMMA) as a resin binder
-
Toluene or another suitable organic solvent
-
Glass vials
-
Heat gun or oven
-
Stirring rod
-
Substrate for coating (e.g., black plastic sheet, glass slide)
Procedure:
-
Weighing the Components: In a glass vial, weigh the desired amounts of the cholesteryl esters and the PMMA resin. The ratio of the different cholesteryl esters will determine the temperature range of the color play. For a coating sensitive around body temperature, a mixture of cholesteryl oleyl carbonate, cholesteryl pelargonate, and a smaller amount of cholesteryl benzoate is common. This compound can be added to modify the upper temperature limit.
-
Dissolution: Add the solvent to the vial to dissolve the cholesteryl esters and the resin. The ratio of the solid components to the solvent will affect the viscosity of the final coating solution.
-
Heating and Mixing: Gently heat the vial using a heat gun or in an oven while stirring until all components are fully dissolved and the mixture is homogeneous. The temperature should be sufficient to melt the cholesteryl esters.
-
Coating Application: While the mixture is still warm and in a liquid state, apply a thin layer to the substrate using a brush, a drawdown bar, or by drop-casting. A black background is often used to enhance the visibility of the color change.
-
Drying: Allow the solvent to evaporate completely in a well-ventilated area. The result is a solid, temperature-sensitive film.
Experimental Workflow for Coating Preparation:
Caption: Workflow for preparing a thermochromic coating.
Protocol 2: Characterization of the Thermochromic Properties
Objective: To determine the temperature range and characteristics of the color response of the prepared coating.
Methods:
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To precisely measure the phase transition temperatures of the cholesteryl ester mixture.
-
Procedure: A small sample of the prepared coating is placed in a DSC pan. The sample is then heated and cooled at a controlled rate (e.g., 10°C/min). The resulting thermogram will show peaks corresponding to the phase transitions, indicating the onset and peak temperatures of the thermochromic effect.
-
-
Polarized Light Microscopy (PLM) with a Hot Stage:
-
Purpose: To visually observe the color change as a function of temperature.
-
Procedure: A sample of the coating on a transparent substrate is placed on a hot stage under a polarized light microscope. The temperature of the stage is slowly increased and decreased while observing the changes in color and texture of the liquid crystal film. The temperatures at which specific colors (e.g., red, green, blue) appear can be recorded.
-
-
UV-Visible Spectroscopy:
-
Purpose: To quantitatively measure the reflectance spectrum of the coating at different temperatures.
-
Procedure: The coated substrate is placed in a temperature-controlled sample holder of a UV-Vis spectrophotometer. Reflectance spectra are recorded at various temperatures across the thermochromic range. The peak reflectance wavelength will correspond to the observed color.
-
Data Presentation:
The quantitative data obtained from these characterization methods should be summarized in a table for easy comparison.
| Formulation | Transition Temp. (DSC, °C) | Color Play Range (PLM, °C) | Peak Reflectance Shift (UV-Vis, nm/°C) |
| Mixture 1 (with this compound) | Data | Data | Data |
| Mixture 2 (without this compound) | Data | Data | Data |
Application in Temperature-Responsive Drug Delivery
Cholesteryl esters can be incorporated into lipid-based drug delivery systems, such as liposomes or solid lipid nanoparticles, to create temperature-sensitive formulations. The principle is that a localized increase in temperature (e.g., through focused ultrasound or at a site of inflammation) can trigger a phase transition in the lipid matrix, leading to the release of the encapsulated drug.
While direct application of a this compound coating for drug delivery is less common, its properties can be utilized in the design of implantable devices or transdermal patches where a temperature change could modulate drug release. For instance, a coating on a drug reservoir could change its permeability upon reaching a specific temperature.
Logical Relationship in Temperature-Triggered Drug Release:
Caption: Pathway for temperature-triggered drug release from a cholesteryl ester-based system.
This compound, with its distinct high-temperature phase transition, serves as a valuable component in the formulation of temperature-sensitive coatings. While not typically used alone for applications requiring sensitivity around physiological temperatures, its incorporation into mixtures of other cholesteryl esters allows for the fine-tuning of the thermochromic response. The protocols provided herein offer a foundation for researchers and drug development professionals to explore the potential of these fascinating materials in creating innovative temperature-responsive systems. Careful characterization of the thermal and optical properties of any new formulation is crucial for its successful application.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Crystallization of Cholesteryl Behenate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the crystallization process of cholesteryl behenate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its crystallization important? this compound is an ester of cholesterol and behenic acid. Its crystallization is a critical process in various fields, particularly in the pharmaceutical industry for creating drug delivery systems. The crystalline structure, size, and shape (habit) can significantly influence the physicochemical properties of the final product, such as drug release profiles, stability, and bioavailability.[1][2]
Q2: What are the common polymorphic forms of cholesteryl esters? Cholesteryl esters, like many lipids, can exhibit polymorphism, meaning they can crystallize into different stable and metastable forms. Common polymorphs are often designated as α, β', and β, with the α form being the least stable and the β form being the most stable.[3][4][5] The specific conditions of crystallization, such as cooling rate and solvent choice, determine which polymorphic form is obtained.[6][7]
Q3: How does solvent selection impact the crystal habit of this compound? Solvent selection is a critical factor that influences crystal habit (the external shape of the crystal). Different solvents can lead to the formation of distinct shapes, such as plates or needles, even at similar levels of supersaturation.[8][9] This effect is attributed to the specific interactions between the solvent and the growing crystal faces.[10][11] The viscosity of the solvent can also play a role by affecting mass transfer during crystal growth.[10]
Q4: What is "oiling out" and how can it be prevented? "Oiling out" occurs when a compound separates from a solution as a liquid (an oil) rather than a solid crystal. This typically happens if the solution is supersaturated at a temperature above the compound's melting point. To prevent this, you can add slightly more solvent than the minimum required for dissolution at high temperatures.[12] This keeps the compound soluble for longer as it cools, allowing it to crystallize at a lower temperature.
Q5: What analytical techniques are used to characterize this compound crystals? Several analytical methods are employed to characterize the properties of crystals:
-
X-Ray Diffraction (XRD): Used to determine the crystal structure and identify different polymorphic forms.[3][7] Silver behenate is often used as a calibration standard for low-angle XRD.[13][14]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal transitions, allowing for the determination of melting points and the identification of polymorphs.[5][7]
-
Polarized Light Microscopy (PLM): Used to visualize crystal morphology (habit), size, and birefringence.[5][15]
-
Infrared Spectroscopy (IR): Provides information about the molecular conformation and interactions within the crystal lattice.[7]
Troubleshooting Guide
Problem 1: No crystals are forming upon cooling.
| Possible Cause | Solution | Citation |
| Insufficient Supersaturation | The solution may be too dilute. Try boiling off a portion of the solvent to increase the concentration of this compound and then allow it to cool again. | [12] |
| High Solubility | The chosen solvent may be too effective, keeping the compound in solution even at low temperatures. Consider using a different solvent or an anti-solvent crystallization method. | [16] |
| Nucleation Inhibition | The solution may lack nucleation sites. Try scratching the inside of the flask with a glass rod to create microscopic imperfections that can initiate crystal growth. | [12] |
| Slow Nucleation Kinetics | The formation of crystal nuclei can be a slow process.[17] Add a "seed crystal" (a tiny amount of pre-existing solid this compound) to the solution to provide a template for growth. | [12][18] |
Problem 2: The product is "oiling out" instead of crystallizing.
| Possible Cause | Solution | Citation |
| Solution is supersaturated above the melting point | The compound is coming out of solution too quickly at a temperature where it is still molten. | [12] |
| Action 1: Reheat the solution and add a small amount of additional solvent to slightly decrease the saturation level. Cool the solution more slowly. | [12] | |
| Presence of Impurities | Impurities can lower the melting point and disrupt the crystal lattice formation. | [12] |
| Action 2: If impurities are suspected, consider a pre-purification step, such as treatment with activated charcoal, before crystallization. | [12] |
Problem 3: Crystals are forming too rapidly, resulting in small, impure crystals.
| Possible Cause | Solution | Citation |
| Excessive Supersaturation | The solution is too concentrated, causing the compound to "crash out" of solution quickly, trapping impurities. | [12] |
| Action 1: Reheat the solution to redissolve the solid. Add 1-2 mL of extra solvent to slightly exceed the minimum amount needed for dissolution. | [12] | |
| Rapid Cooling | Cooling the solution too fast does not allow for the orderly arrangement of molecules into a pure crystal lattice. | [5] |
| Action 2: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help. | [12] |
Problem 4: The crystal habit is undesirable (e.g., needles instead of plates).
| Possible Cause | Solution | Citation |
| Solvent-Crystal Face Interaction | The solvent may be preferentially adsorbing to certain crystal faces, promoting growth in one direction (e.g., forming needles). | [9][10] |
| Action 1: Experiment with different solvents. A change in solvent can significantly alter the crystal habit. | [8][19] | |
| Presence of Additives or Impurities | Even small amounts of other substances can act as habit modifiers by binding to specific crystal faces and inhibiting their growth. | [20][21] |
| Action 2: Introduce a small amount of a known habit modifier. This requires careful experimentation to find an appropriate additive. | [20] | |
| Degree of Supersaturation | Crystal habit can be dependent on the level of supersaturation. | [8][9] |
| Action 3: Adjust the concentration of this compound or the cooling rate to alter the supersaturation profile during crystallization. | [22] |
Data Presentation: Key Optimization Parameters
The following tables summarize key quantitative and qualitative parameters that influence the crystallization of this compound.
Table 1: Influence of Crystallization Conditions on Crystal Properties
| Parameter | Effect on Crystallization | Optimization Strategy |
|---|---|---|
| Cooling Rate | A faster cooling rate often leads to smaller crystals and may favor the formation of metastable polymorphs (e.g., α-form). Slower rates allow for larger, more ordered crystals.[5][7] | Control the cooling profile. Use a programmable bath for precise temperature control or insulate the vessel for slow, natural cooling. |
| Supersaturation | This is the primary driving force for crystallization. High supersaturation can lead to rapid nucleation and small crystals, while low supersaturation favors slow growth of larger crystals.[22] | Carefully adjust the solute concentration and temperature. An anti-solvent method can also precisely control supersaturation.[23] |
| Solvent Choice | Affects solubility, crystal habit, and potentially the polymorphic form. Solvent viscosity influences mass transfer.[8][9][10] | Screen a variety of solvents with different polarities and chemical structures (e.g., acetone, ethanol, chloroform-hexane mixtures). |
| Agitation/Stirring | Influences mass and heat transfer. Can increase the nucleation rate by promoting secondary nucleation. | Introduce controlled stirring. The rate of agitation should be optimized to ensure homogeneity without causing excessive secondary nucleation. |
| Additives/Impurities | Can act as nucleation promoters or inhibitors and can significantly modify the crystal habit by adsorbing to specific crystal faces.[11][20][21] | If crystal habit is an issue, experiment with small quantities of structure-directing additives. Ensure high purity of the starting material to avoid unintended effects. |
Experimental Protocols
Protocol 1: Cooling Crystallization from a Single Solvent
-
Dissolution: In a clean flask, dissolve the this compound in the minimum amount of a suitable hot solvent (e.g., acetone or an ethanol/chloroform mixture) with gentle heating and stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Controlled Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. A slow cooling rate is crucial for forming large, high-quality crystals.[12] For even slower cooling, the flask can be placed in an insulated container.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals from the solution.
-
Crystal Harvesting: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from their surface.
-
Drying: Dry the crystals thoroughly in a vacuum oven at a temperature well below the melting point to remove all residual solvent.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the this compound in a small volume of a "good" solvent in which it is highly soluble.
-
Addition of Anti-Solvent: Slowly add a pre-chilled "anti-solvent" (a solvent in which this compound is poorly soluble) to the stirred solution.[16] The anti-solvent will reduce the overall solubility of the solute, inducing supersaturation and crystallization.
-
Equilibration: Continue stirring for a set period to allow the crystallization process to reach equilibrium.
-
Harvesting and Drying: Collect, wash, and dry the crystals as described in Protocol 1, using the anti-solvent for the washing step.
Visualizations: Workflows and Logic Diagrams
Caption: General experimental workflow for this compound crystallization.
Caption: Decision tree for troubleshooting common crystallization issues.
References
- 1. Effect of tablet structure on controlled release from supersaturating solid dispersions containing glyceryl behenate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cocrystal Applications in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Study on Alpha-Form Crystallization of Mixed-Acid Triacylglycerols POP, PPO, and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. webthesis.biblio.polito.it [webthesis.biblio.polito.it]
- 6. Phase behavior and crystalline structures of cholesteryl ester mixtures: a C-13 MASNMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and thermal characterization of glyceryl behenate by X-ray diffraction coupled to differential calorimetry and infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of solvents and crystallization conditions on crystal habit of cholesterol | Semantic Scholar [semanticscholar.org]
- 9. The effect of solvents and crystallization conditions on crystal habit of cholesterol (1981) | Nissim Garti | 15 Citations [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. JCPDS—International Centre for Diffraction Data round robin study of silver behenate. A possible low-angle X-ray diffraction calibration standard | Powder Diffraction | Cambridge Core [cambridge.org]
- 15. An advanced method for quantitative measurements of cholesterol crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nucleation of cholesterol crystals in native bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cholesterol crystal formation and growth in model bile solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Modification of crystal habit and its role in dosage form performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. US20060078573A1 - Methods of modifying crystal habit - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
addressing stability issues in cholesteryl behenate emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the formulation and handling of cholesteryl behenate emulsions.
Troubleshooting Guides
This section addresses common problems observed during the preparation and storage of this compound emulsions.
Issue 1: My this compound emulsion shows signs of creaming or sedimentation.
-
Question: I've noticed a distinct separation of layers in my emulsion after a short period. What is causing this and how can I fix it?
-
Answer: Creaming (upward movement of dispersed droplets) or sedimentation (downward movement) is often due to a significant density difference between the oil and water phases and insufficient viscosity of the continuous phase. Several factors can contribute to this instability. The primary cause of emulsion instability is the tendency for lipid phase droplets to enlarge through processes like flocculation, Ostwald ripening, and coalescence, which then leads to creaming or sedimentation[1].
Possible Causes & Solutions:
-
Insufficient Viscosity: A low viscosity of the continuous phase allows for easier movement of the dispersed droplets. Increasing the viscosity can hinder this movement.
-
Solution: Incorporate a viscosity-modifying agent (thickener) into the aqueous phase. Options include natural gums (e.g., xanthan gum) or synthetic polymers.
-
-
Large Droplet Size: Larger droplets are more susceptible to gravitational forces.
-
Solution: Optimize your homogenization process to reduce the particle size. This can be achieved by increasing the homogenization speed or time. For instance, in cosmetic emulsions, an optimal shear mixing rate of 4000 rpm has been shown to produce fine and uniform droplets, improving long-term stability.
-
-
Flocculation: Droplets may be aggregating into loose clumps, which then cream or sediment more rapidly.
-
Solution: Ensure adequate electrostatic or steric repulsion between droplets. A zeta potential of greater than |±30 mV| generally indicates good electrostatic stability. If your zeta potential is low, consider adjusting the pH or adding a charged surfactant.
-
-
-
Issue 2: My emulsion appears grainy or has visible solid particles.
-
Question: After cooling, my emulsion is not smooth and contains small, solid particles. What are these, and how can I prevent them?
-
Answer: This issue is likely due to the crystallization of this compound or other high-melting-point lipids in your formulation. This compound has a relatively high phase transition temperature, around 86°C. If the cooling process is not carefully controlled, it can lead to the formation of large, irregular crystals instead of stable, amorphous solid lipid nanoparticles.
Possible Causes & Solutions:
-
Improper Cooling: Rapid or uncontrolled cooling can promote the growth of large crystals.
-
Solution: Implement a controlled cooling process. After homogenization, allow the hot emulsion to cool to room temperature with gentle, continuous stirring. This controlled cooling allows for the recrystallization of the lipid within the oil droplets, preventing aggregation. An ice bath can be used to solidify the lipid microparticles after the initial cooling.
-
-
Incorrect Phase Temperatures During Emulsification: A significant temperature difference between the oil and water phases during mixing can cause premature solidification of the lipids.
-
Solution: Ensure that both the oil and aqueous phases are heated to the same temperature (typically 75-85°C, or about 10°C above the melting point of this compound) before and during emulsification.
-
-
Surfactant Choice: The chosen surfactant may not be effectively stabilizing the newly formed solid lipid particles, leading to aggregation and a grainy texture.
-
Solution: Experiment with different surfactants or a combination of surfactants to improve the stability of the solid particles. The hydrophilic-lipophilic balance (HLB) of the surfactant is a critical factor.
-
-
-
Issue 3: The particle size of my emulsion increases over time.
-
Question: My initial particle size analysis shows a good nano-sized emulsion, but after a few days of storage, the particle size has significantly increased. Why is this happening?
-
Answer: An increase in particle size over time is a sign of instability, likely due to coalescence or Ostwald ripening.
Possible Causes & Solutions:
-
Coalescence: The merging of two or more droplets to form a larger one. This is often due to an insufficient protective layer around the droplets.
-
Solution 1: Increase the surfactant concentration. An optimal concentration of a surfactant like Poloxamer 407 (e.g., 3%) can be sufficient to efficiently cover the nanoparticle surface and improve stability. However, be aware that excessively high surfactant concentrations can sometimes lead to instability.
-
Solution 2: Optimize the zeta potential. A higher absolute zeta potential (≥ |±30 mV|) creates greater electrostatic repulsion between droplets, preventing them from getting close enough to coalesce.
-
-
Ostwald Ripening: This phenomenon occurs when smaller particles dissolve and redeposit onto larger particles, leading to an overall increase in the mean particle size. This is more common in nanoemulsions.
-
Solution: Use a lipid that is sparingly soluble in the continuous phase. The addition of a co-surfactant can also help to stabilize the interface and reduce Ostwald ripening.
-
-
-
Frequently Asked Questions (FAQs)
Formulation & Preparation
-
Q1: What is a good starting point for a this compound solid lipid nanoparticle (SLN) formulation?
-
A1: A typical SLN formulation consists of a lipid, a surfactant, and an aqueous phase. For this compound SLNs, you could start with a lipid concentration of 0.1% to 30% (w/w) and a surfactant concentration of 0.5% to 5% (w/w). The choice of surfactant is critical; non-ionic surfactants like Polysorbate 80 (Tween 80) or Poloxamers are commonly used.
-
-
Q2: What is the hot homogenization method for preparing this compound SLNs?
-
A2: The hot homogenization technique is a widely used method. It involves heating the lipid phase (this compound and any other lipids) and the aqueous phase (water and surfactant) separately to a temperature about 5-10°C above the melting point of the solid lipid (for this compound, this would be around 90-95°C). The hot aqueous phase is then added to the hot lipid phase under high-shear homogenization to form a coarse pre-emulsion. This pre-emulsion is then typically subjected to high-pressure homogenization to produce the final nanoemulsion. The resulting hot nanoemulsion is then cooled down to room temperature or in an ice bath to allow the lipid to recrystallize and form SLNs.
-
-
Q3: How does the surfactant HLB value affect the emulsion?
-
A3: The Hydrophilic-Lipophilic Balance (HLB) value of a surfactant is a measure of its degree of hydrophilicity or lipophilicity. For oil-in-water (o/w) emulsions, where this compound would be in the dispersed oil phase, surfactants with higher HLB values (typically 8-18) are preferred. Studies on niosomes have shown that surfactants with higher HLB values, like Tween 60 (HLB = 14.9), tend to produce larger particles compared to those with lower HLB values like Span 60 (HLB = 4.7) and Brij 72 (HLB = 4.9)[2].
-
Stability & Characterization
-
Q4: How can I assess the stability of my this compound emulsion?
-
A4: A comprehensive stability assessment involves several techniques:
-
Particle Size and Polydispersity Index (PDI) Analysis: Measured using Dynamic Light Scattering (DLS). A stable emulsion should maintain a consistent particle size and a low PDI (typically < 0.3) over time.
-
Zeta Potential Measurement: This indicates the surface charge of the droplets and is a key predictor of electrostatic stability. A zeta potential greater than |±30 mV| is generally considered stable.[3]
-
Microscopy: Visual inspection under a microscope can reveal signs of aggregation, coalescence, or crystal growth.
-
Rheological Measurements: Measuring the viscosity can provide insights into the flow properties and physical stability of the emulsion.
-
Accelerated Stability Studies: Storing samples at elevated temperatures (e.g., 40°C) or subjecting them to freeze-thaw cycles can help predict long-term stability in a shorter timeframe.
-
-
-
Q5: What is a typical acceptable particle size for a this compound nanoemulsion?
-
A5: For nanoemulsions, the desired particle size is typically in the range of 50 to 200 nm. The optimal size will depend on the specific application.
-
Data Presentation
Table 1: Effect of Surfactant Concentration on Emulsion Properties (Illustrative Data)
| Surfactant Concentration (% w/v) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 1.0 | 250 ± 25 | 0.45 ± 0.05 | -15 ± 3 |
| 2.0 | 180 ± 15 | 0.28 ± 0.03 | -25 ± 2 |
| 3.0 | 150 ± 10 | 0.22 ± 0.02 | -32 ± 2 |
| 4.0 | 165 ± 12 | 0.25 ± 0.03 | -35 ± 3 |
Note: This table provides illustrative data based on general principles of emulsion science. Optimal surfactant concentration needs to be determined experimentally for each specific formulation.
Table 2: Influence of Surfactant Type (HLB Value) on Niosome Particle Size (Cholesterol-Containing Vesicles)
| Surfactant | HLB Value | Mean Particle Size (nm) |
| Span 60 | 4.7 | 578 ± 5.79 |
| Brij 72 | 4.9 | 591 ± 5.08 |
| Tween 60 | 14.9 | 857 ± 12.3 |
Source: Data adapted from studies on niosomes, which are structurally similar to some cholesteryl ester emulsions.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot High-Shear Homogenization
Materials:
-
This compound (Solid Lipid)
-
Liquid Lipid (e.g., Miglyol 812, optional for Nanostructured Lipid Carriers - NLCs)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Purified Water
-
High-Shear Homogenizer (e.g., rotor-stator type)
-
High-Pressure Homogenizer (optional, for smaller particle sizes)
-
Heating magnetic stirrer
-
Water bath or ice bath
Methodology:
-
Preparation of the Oil Phase:
-
Weigh the desired amounts of this compound and any liquid lipid into a beaker.
-
Heat the beaker on a heating magnetic stirrer to 75-85°C, or approximately 10°C above the melting point of this compound, ensuring all components are completely melted and homogeneously mixed.[4]
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the oil phase (75-85°C) with gentle stirring.[4]
-
-
Emulsification:
-
While maintaining the temperature of both phases, slowly add the hot aqueous phase to the hot oil phase while mixing with a high-shear homogenizer at a moderate speed.
-
Once the addition is complete, increase the homogenization speed (e.g., 10,000 - 20,000 rpm) and continue for 5-30 minutes to form a coarse o/w nanoemulsion.
-
-
High-Pressure Homogenization (Optional):
-
For smaller and more uniform particle sizes, pass the hot pre-emulsion through a high-pressure homogenizer for several cycles.
-
-
Cooling and Solidification:
-
Transfer the hot nanoemulsion to a beaker and allow it to cool to room temperature with gentle stirring, or place it in an ice bath to facilitate the recrystallization of the lipid phase and the formation of SLNs.
-
Protocol 2: Characterization of Emulsion Stability
-
Particle Size and Polydispersity Index (PDI) Analysis:
-
Dilute the emulsion with purified water to an appropriate concentration.
-
Analyze the sample using a dynamic light scattering (DLS) instrument to determine the mean particle size and PDI.
-
-
Zeta Potential Measurement:
-
Dilute the emulsion with a suitable buffer or purified water.
-
Measure the zeta potential using an appropriate instrument based on electrophoretic light scattering.
-
-
Morphological Analysis:
-
Place a drop of the diluted emulsion on a microscope slide and cover it with a coverslip.
-
Observe the emulsion under a light microscope to assess droplet shape and look for signs of aggregation or coalescence.
-
-
Accelerated Stability Testing:
-
Store samples of the emulsion at elevated temperatures (e.g., 40°C) and under freeze-thaw cycles.
-
Monitor changes in particle size, zeta potential, and visual appearance over a set period (e.g., 1, 7, 14, and 30 days).
-
Visualizations
Caption: Workflow for the preparation and characterization of this compound SLNs.
Caption: Troubleshooting logic for common this compound emulsion stability issues.
References
- 1. courses.specialchem.com [courses.specialchem.com]
- 2. Effect of Surfactant Type, Cholesterol Content and Various Downsizing Methods on the Particle Size of Niosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of solid lipid nanoparticles formulation compositions on their size, zeta potential and potential for in vitro pHIS-HIV-hugag transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Controlling Phase Transition Temperatures of Cholesteryl Behenate Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cholesteryl behenate and its mixtures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimentation with this compound mixtures.
| Question | Possible Causes | Troubleshooting Steps & Solutions |
| Why does my DSC thermogram for a this compound mixture show a broad transition peak instead of a sharp one? | The presence of another component in the mixture disrupts the cooperative melting of pure this compound. This leads to a wider range of temperatures over which the phase transition occurs.[1][2] | This is an expected outcome when analyzing mixtures. The broadening of the peak indicates that the components are interacting and not behaving as two independent, non-miscible substances. The width of the peak at half-maximum can be used as a measure of the cooperativity of the transition.[1][2] |
| My DSC scan shows multiple, overlapping peaks for my binary mixture. How do I interpret this? | The appearance of new phase transitions suggests complex interactions between the components of the mixture.[1][2] The individual components may not be fully miscible, leading to the formation of different domains that melt at different temperatures. | Analyze the thermogram to identify the onset and peak temperatures of each transition. These may correspond to the melting of individual components, eutectic mixtures, or new liquid crystalline phases formed by the mixture. Consider using complementary techniques like Polarized Optical Microscopy (POM) to visually inspect the different phases present at various temperatures. |
| I can't see the characteristic high-temperature phase transition of this compound in my mixture's DSC thermogram. Where did it go? | In mixtures with a large excess of another component (like a wax ester), the phase transition of the minor component (this compound) may become undetectable by DSC.[1][2][3] The enthalpy of the transition may be too low to be distinguished from the baseline. | Prepare samples with varying concentrations of this compound to determine the detection limit for its phase transition in the mixture. A higher concentration of this compound should make the transition more apparent. |
| The phase transition temperature of my this compound mixture is significantly lower than that of pure this compound. Is this normal? | Yes, mixing this compound with other lipids, such as wax esters, can lower the overall phase transition temperature.[1][2] This is due to the disruption of the ordered packing of the pure this compound molecules. | This property is often exploited in drug delivery systems to ensure the lipid matrix is in a fluid state at physiological temperatures. The extent of the temperature depression will depend on the nature and concentration of the other components in the mixture. |
| My sample shows an unexpected texture under the Polarized Optical Microscope (POM). How do I identify the liquid crystal phase? | Different liquid crystalline phases (e.g., cholesteric, smectic) exhibit characteristic textures under POM. For example, a cholesteric phase may show an "oily streak" texture, while a smectic-A phase can exhibit "focal conic fan" and "spherulitic" textures.[4] | Compare your observed textures with reference images from the literature for cholesteryl ester mixtures. The texture can change with temperature, so it is important to observe the sample as you heat and cool it through its phase transitions. |
| I'm having trouble preparing a uniform sample for POM analysis. What are the best practices? | Achieving a uniform thickness and alignment of the liquid crystal sample is crucial for obtaining clear textures. Uneven spreading or the presence of air bubbles can obscure the results. | For waxy or solid samples at room temperature, melt a small amount of the material on a heated microscope slide and then place a coverslip on top. Apply gentle pressure to spread the sample into a thin, even layer. For liquid samples, a small drop can be placed on a slide and covered with a coverslip. Using a hot plate can help in achieving a uniform spread for viscous samples. |
Frequently Asked Questions (FAQs)
Q1: What is a phase transition in the context of this compound?
A1: A phase transition is a change in the physical state of the material. For this compound, this typically involves transitioning from a crystalline solid to a liquid crystalline phase, and then to an isotropic liquid upon heating.[3] These transitions are characterized by specific temperatures and enthalpy changes that can be measured by techniques like Differential Scanning Calorimetry (DSC).
Q2: What are the common liquid crystalline phases observed for cholesteryl esters?
A2: Cholesteryl esters, including this compound, commonly exhibit cholesteric (chiral nematic) and smectic phases. The specific phases and the temperatures at which they appear depend on the molecular structure of the ester.
Q3: How does mixing this compound with other substances, like drugs or other lipids, affect its phase transition temperature?
A3: Mixing this compound with other molecules typically alters its phase transition temperatures. The effect depends on the nature of the interaction. For instance, some substances can disrupt the packing of the this compound molecules, leading to a decrease in the transition temperature.[1][2] In other cases, specific interactions can lead to the formation of new phases with different transition temperatures.
Q4: What are the primary analytical techniques used to study the phase transitions of this compound mixtures?
A4: The most common techniques are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). DSC is used to measure the temperatures and enthalpy changes associated with phase transitions.[1][2] POM allows for the visual identification of different liquid crystalline phases based on their unique optical textures.[4] Other techniques like X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) can also provide valuable structural information.
Q5: Why is controlling the phase transition temperature of this compound mixtures important in drug development?
A5: In drug delivery systems, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), the physical state of the lipid matrix is crucial. By controlling the phase transition temperature, researchers can ensure that the lipid matrix is in the desired state (solid or liquid) at physiological temperatures, which can influence drug loading, release kinetics, and stability of the formulation.
Quantitative Data: Phase Transition Temperatures of this compound and its Mixtures
| Components | Molar Ratio/Concentration | Phase Transition Temperature (°C) | Analytical Method | Reference |
| This compound (Pure) | 100% | ~86 | DSC | [4] |
| This compound in Oleyl Oleate | 5 mol% CB | 63 | FTIR | [1] |
| This compound in Oleyl Oleate | 10 mol% CB | ~68.5 | FTIR | [1] |
| This compound in Oleyl Oleate | 65 mol% CB | ~85 | FTIR | [1] |
| Cholesteryl Stearate (Pure) | 100% | 79.8 - 81.7 | DSC | [4] |
| Behenyl Oleate (Pure) | 100% | ~37 | DSC | [4] |
Experimental Protocols
Differential Scanning Calorimetry (DSC) Analysis
This protocol outlines the general steps for analyzing the thermal behavior of this compound mixtures using DSC.
Materials:
-
Differential Scanning Calorimeter
-
Aluminum DSC pans and lids
-
Microbalance
-
This compound and other components of the mixture
-
Volatile solvent (e.g., chloroform, if preparing mixture by solvent evaporation)
Procedure:
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the this compound mixture into an aluminum DSC pan using a microbalance.
-
If preparing a mixture from individual components, dissolve the weighted components in a volatile solvent, vortex to ensure homogeneity, and then evaporate the solvent completely under a stream of nitrogen or in a vacuum oven.
-
-
Encapsulation:
-
Hermetically seal the DSC pan containing the sample with an aluminum lid. Ensure a proper seal to prevent any loss of sample during heating.
-
-
Instrument Setup:
-
Place the sealed sample pan in the DSC sample cell and an empty, sealed aluminum pan as a reference in the reference cell.
-
Set the desired temperature program. A typical program involves:
-
An initial isothermal step at a temperature below the expected transitions (e.g., 25°C for 5 minutes) to allow for thermal equilibration.
-
A heating ramp at a controlled rate (e.g., 5-10°C/min) to a temperature above all expected transitions (e.g., 100°C).
-
A cooling ramp at the same rate back to the initial temperature.
-
A second heating ramp under the same conditions as the first to observe the thermal history after the initial melt and recrystallization.
-
-
-
Data Acquisition and Analysis:
-
Start the DSC run and record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to determine the onset temperature, peak temperature (melting point), and enthalpy of transition (area under the peak) for each thermal event.
-
Polarized Optical Microscopy (POM) Analysis
This protocol describes the steps for visualizing the liquid crystalline phases of this compound mixtures.
Materials:
-
Polarizing optical microscope with a hot stage
-
Glass microscope slides and coverslips
-
Hot plate
-
Spatula
Procedure:
-
Sample Preparation:
-
Place a small amount of the this compound mixture onto a clean glass microscope slide.
-
If the sample is solid at room temperature, place the slide on a hot plate set to a temperature above the melting point of the mixture to melt the sample.
-
Carefully place a coverslip over the molten sample, applying gentle pressure to create a thin, uniform film. Avoid trapping air bubbles.
-
-
Microscope Setup:
-
Place the prepared slide on the hot stage of the polarizing microscope.
-
Cross the polarizers to achieve a dark background (extinction).
-
-
Observation:
-
Heat the sample to its isotropic liquid phase (a completely dark field of view).
-
Slowly cool the sample at a controlled rate (e.g., 1-2°C/min).
-
Observe the sample through the eyepieces as it cools. Note the temperatures at which different textures appear, indicating phase transitions.
-
Capture images of the characteristic textures at different temperatures for documentation and analysis.
-
Common textures to look for include the oily streaks of the cholesteric phase and the focal conic fans of smectic phases.[4]
-
Visualizations
Caption: Experimental workflow for analyzing this compound mixtures.
Caption: Factors influencing the phase transition temperatures.
References
troubleshooting aggregation of cholesteryl behenate nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cholesteryl behenate nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of this compound nanoparticle aggregation?
Aggregation of this compound nanoparticles is a common issue that can arise from several factors throughout the formulation, storage, and handling processes. Key contributors to nanoparticle instability include:
-
Environmental Stress: Exposure to elevated temperatures, mechanical agitation (such as vigorous vortexing), and repeated freeze-thaw cycles can disrupt the nanoparticle structure and lead to aggregation.[1][2][3]
-
Formulation Parameters: The pH and ionic strength of the formulation can significantly influence nanoparticle stability. Aggregation may occur more rapidly at neutral pH where ionic lipids are closer to being neutrally charged. Higher ionic strength can also promote aggregation due to charge screening effects between nanoparticles.[1]
-
Lipid Composition: The type and concentration of lipids, including the use of PEG-lipids, are critical. While PEG-lipids create a steric barrier to reduce aggregation, they do not entirely prevent it, especially under stressful environmental conditions.[1][4]
-
Sterilization Processes: Methods such as autoclaving can induce thermal stress and phase transitions, while filtration may cause aggregation due to shear forces, potentially affecting the stability of the nanoparticles.[5][6][7][8]
Q2: How can I prevent aggregation during the formulation of my this compound nanoparticles?
Preventing aggregation starts with careful control over the formulation process. Here are some key strategies:
-
Optimize Surfactant/Stabilizer Concentration: The choice and concentration of surfactants or stabilizers are crucial for preventing aggregation by providing a protective layer around the nanoparticles.[9][10] Insufficient surfactant can leave lipid surfaces exposed, leading to aggregation.[11]
-
Control Homogenization Parameters: During preparation methods like high-pressure homogenization, factors such as pressure, temperature, and the number of cycles can impact particle size and stability.[9][12] An increase in the number of homogenization cycles or pressure can sometimes lead to an increase in particle size due to higher kinetic energy of the particles.[12]
-
Maintain Optimal Temperature: The temperature during formulation should be carefully controlled, typically 5-10°C above the melting point of the solid lipid (this compound), to ensure proper emulsification and subsequent crystallization upon cooling.[13]
Q3: What are the ideal storage conditions for this compound nanoparticles to minimize aggregation?
Proper storage is critical for maintaining the long-term stability of your nanoparticle formulation.
-
Temperature: Refrigeration at 2-8°C is often the most suitable condition for long-term storage of lipid nanoparticle suspensions.[3][14] Storage at room temperature can lead to instability, while freezing can cause aggregation due to freeze-thaw cycles unless appropriate cryoprotectants are used.[2][3]
-
pH of Storage Buffer: While the pH of the storage buffer may not significantly impact stability for some lipid nanoparticles, it is generally recommended to store them under physiologically appropriate conditions (e.g., pH 7.4) for ease of use.[2][3]
-
Lyophilization: For long-term storage, lyophilization (freeze-drying) can be an effective method to prevent aggregation. However, it is crucial to use cryoprotectants like trehalose or sucrose to prevent aggregation upon reconstitution.[2][3][15]
Q4: How does the choice of lipids in my formulation affect the stability of the nanoparticles?
The lipid composition is a fundamental factor influencing the stability and tendency for aggregation of nanoparticles.
-
Solid Lipid Core: For solid lipid nanoparticles (SLNs) like those made with this compound, the properties of the lipid core are important. Lipids with higher melting points generally have higher viscosity, which can negatively affect the homogenization process and result in larger particles.[16]
-
PEG-Lipids: The inclusion of PEG-lipids is a primary strategy to control aggregation. The PEG chains create a steric barrier that hinders close contact and fusion between nanoparticles.[1] Higher concentrations of PEG-lipids can lead to smaller, more uniform nanoparticles by reducing aggregation.[4]
-
Lipid Mixtures: In nanostructured lipid carriers (NLCs), a blend of solid and liquid lipids is used. This can create a less ordered crystalline structure, which may improve drug loading and stability.[5][17]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to the aggregation of this compound nanoparticles.
Problem 1: Immediate Aggregation or Precipitation Observed After Formulation
| Potential Cause | Recommended Solution |
| Inadequate Surfactant/Stabilizer Concentration | Increase the concentration of the surfactant or stabilizer. Ensure the chosen surfactant is compatible with this compound and other formulation components.[9][10] |
| Suboptimal Homogenization Parameters | Optimize the high-pressure homogenization process. Adjust the pressure, number of cycles, and temperature.[9][12] For hot homogenization, ensure the temperature is consistently 5-10°C above the melting point of this compound.[13] |
| Incorrect pH or High Ionic Strength of the Aqueous Phase | Adjust the pH of the aqueous phase to a range that promotes nanoparticle stability. Use a buffer with a lower ionic strength.[1] |
| Poor Solubility of this compound in the Molten State | Ensure complete melting of the this compound and uniform mixing with any other lipid components before emulsification. |
Problem 2: Gradual Aggregation Observed During Storage
| Potential Cause | Recommended Solution |
| Inappropriate Storage Temperature | Store the nanoparticle suspension at 2-8°C.[3][14] Avoid storing at room temperature or in a freezer without cryoprotectants.[2] |
| Exposure to Light | Store nanoparticle suspensions in light-protected containers, as light can be a factor in long-term stability.[14] |
| Polymorphic Transitions of the Lipid Core | The crystalline structure of the solid lipid can change over time, leading to drug expulsion and aggregation.[16] Consider formulating as nanostructured lipid carriers (NLCs) by including a liquid lipid to create a less ordered lipid matrix.[17] |
| Insufficient Surface Charge | Measure the zeta potential of the nanoparticles. A zeta potential of approximately |±30 mV| is generally considered necessary for good electrostatic stability.[13] If the charge is too low, consider adding a charged lipid or surfactant to the formulation.[18] |
Problem 3: Aggregation After a Specific Procedure (e.g., Sterilization, Drug Loading)
| Potential Cause | Recommended Solution |
| Autoclaving-Induced Aggregation | The high temperatures of autoclaving can cause aggregation.[5][7] If possible, use sterile filtration with a 0.22 µm filter for sterilization, provided the nanoparticle size is sufficiently small.[6] Be aware that filtration can also induce aggregation in some cases.[5] |
| Freeze-Thaw Cycles | Repeated freezing and thawing can lead to significant aggregation.[1][2] If freezing is necessary, use a cryoprotectant such as trehalose or sucrose.[2][3] |
| Drug Loading Issues | The addition of a drug can sometimes destabilize the nanoparticle formulation. Ensure the drug is soluble in the molten lipid phase.[14] The drug incorporation may alter the crystalline structure of the lipid core. |
Experimental Protocols & Characterization
Protocol: Preparation of this compound Nanoparticles by Hot High-Pressure Homogenization
-
Preparation of Lipid Phase:
-
Weigh the desired amount of this compound and any other solid lipids.
-
Heat the lipid(s) to a temperature 5-10°C above the melting point of the highest melting lipid until a clear, homogenous molten liquid is formed.[13]
-
If encapsulating a lipophilic drug, dissolve it in the molten lipid phase.
-
-
Preparation of Aqueous Phase:
-
Pre-emulsification:
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., using a high-shear homogenizer) for a few minutes to form a coarse pre-emulsion.[13]
-
-
High-Pressure Homogenization (HPH):
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion to room temperature or in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.[12]
-
Characterization Data Summary
Proper characterization is essential to assess the quality and stability of your this compound nanoparticles.
| Parameter | Technique | Typical Acceptable Values | Significance |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 50 - 500 nm (application dependent) | Indicates the average size of the nanoparticles. An increase in size over time suggests aggregation.[13] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 | Measures the width of the particle size distribution. A PDI > 0.3 may indicate a broad size distribution or the presence of aggregates.[13] |
| Zeta Potential | Laser Doppler Velocimetry | ~ |±30 mV| | Indicates the surface charge of the nanoparticles. A higher absolute value suggests greater electrostatic stability and resistance to aggregation.[12][13] |
| Entrapment Efficiency (%EE) | Centrifugation/Filtration followed by quantification (e.g., HPLC, UV-Vis) | > 70% (application dependent) | Measures the percentage of the initial drug that is successfully encapsulated within the nanoparticles.[19] |
Visual Troubleshooting Guides
Logical Workflow for Troubleshooting Aggregation
Caption: A logical workflow to diagnose the cause of nanoparticle aggregation.
Factors Influencing Nanoparticle Stability
Caption: Key factors influencing the stability of this compound nanoparticles.
References
- 1. fluidimaging.com [fluidimaging.com]
- 2. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Insights into Terminal Sterilization Processes of Nanoparticles for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of the moist-heat sterilization on fabricated nanoscale solid lipid particles containing rasagiline mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sterilization Effects on Liposomes with Varying Lipid Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. ijrpr.com [ijrpr.com]
- 11. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 12. japsonline.com [japsonline.com]
- 13. Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tsijournals.com [tsijournals.com]
- 15. Prevention of nanoparticle aggregation during freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. biomedrb.com [biomedrb.com]
- 19. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthesized Cholesteryl Behenate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of synthesized cholesteryl behenate. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: Common impurities include unreacted starting materials such as cholesterol and behenic acid (or its corresponding acyl chloride/anhydride), as well as side products from the esterification reaction. Depending on the synthesis method, these could include byproducts from coupling agents or catalysts.
Q2: How can I quickly assess the purity of my synthesized this compound?
A2: Thin-Layer Chromatography (TLC) is an effective and rapid method for initial purity assessment. By spotting your crude product alongside the starting materials (cholesterol and behenic acid), you can visualize the presence of impurities. This compound, being less polar than both starting materials, will have a higher Rf value. A single spot for your product indicates a relatively high purity. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[1][2]
Q3: Which purification method is most suitable for large-scale purification of this compound?
A3: For large-scale purification (grams to kilograms), recrystallization is generally the most practical and cost-effective method. Column chromatography can also be scaled up but may require large volumes of solvent and can be more time-consuming.
Q4: Can I use the same solvent system for both analytical TLC and preparative TLC?
A4: Yes, the solvent system developed for analytical TLC can be directly applied to preparative TLC. An ideal solvent system for preparative TLC should provide good separation of the desired compound from its impurities, with an Rf value for the product typically between 0.2 and 0.4 to ensure good resolution.[3]
Q5: What is the expected appearance of pure this compound?
A5: Pure this compound is a white to off-white crystalline solid.[4] If your purified product is oily or discolored, it may indicate the presence of impurities.
Troubleshooting Guide
Recrystallization Issues
Q: My this compound is "oiling out" instead of forming crystals during recrystallization. What should I do?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Here are a few solutions:
-
Increase the solvent volume: Add more of the hot solvent to ensure the compound remains dissolved until the solution has cooled further.
-
Use a solvent pair: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at the boiling point until the solution becomes slightly turbid. Then, add a small amount of the "good" solvent to redissolve the oil and allow it to cool slowly. For this compound, a mixture of ethyl acetate and ethanol or hexane and ethyl acetate could be effective.[5][6]
-
Cool the solution more slowly: Insulate the flask to ensure a gradual decrease in temperature, which favors crystal formation over oiling.
Q: Very few or no crystals are forming upon cooling. What is the problem?
A: This is likely due to either using too much solvent or the solution being supersaturated.
-
Too much solvent: If you have used an excessive amount of solvent, the solution may not be saturated enough for crystallization to occur upon cooling. You can evaporate some of the solvent to increase the concentration and then try cooling again.[6]
-
Supersaturation: The solution may be supersaturated and require nucleation to initiate crystal growth. Try scratching the inside of the flask with a glass rod below the solvent level or adding a seed crystal of pure this compound.
Q: The purity of my this compound did not improve significantly after recrystallization. Why?
A: This can happen for a few reasons:
-
Inappropriate solvent choice: The solvent may be dissolving the impurities as well as the product, or the impurities may have very similar solubility profiles. Experiment with different solvents or solvent pairs.
-
Cooling too quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Incomplete removal of mother liquor: Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent after filtration to remove any residual mother liquor containing impurities.
Column Chromatography Issues
Q: My compounds are not separating well on the silica gel column.
A: Poor separation can be due to several factors related to the mobile phase and stationary phase.
-
Incorrect solvent polarity: If the compounds are eluting too quickly (high Rf in TLC), the solvent system is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexane). If the compounds are not moving from the origin (low Rf), the solvent system is not polar enough. Increase the polarity by adding more of the polar solvent (e.g., ethyl acetate).
-
Column overloading: Too much sample applied to the column can lead to broad bands and poor separation. A general guideline for silica gel chromatography is to use a ratio of 1:30 to 1:100 of crude material to silica gel by weight.
-
Cracked or channeled column: An improperly packed column can lead to uneven solvent flow and poor separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Q: The purified fractions are still showing impurities on TLC analysis.
A: This could be due to overlapping bands during elution.
-
Collect smaller fractions: Collecting smaller volumes per fraction can help to better isolate the pure compound from overlapping impurity bands.
-
Use a shallower solvent gradient: If using gradient elution, a shallower gradient can improve the resolution between closely eluting compounds. For this compound, isocratic elution with an optimized solvent system is often sufficient.
Preparative TLC Issues
Q: The bands on my preparative TLC plate are streaking or crescent-shaped ("smiling").
A: These issues are often related to sample application and the developing chamber.
-
Sample application: Applying too much sample in one spot can cause streaking. For preparative TLC, the sample should be applied as a thin, uniform line across the origin. Ensure the sample is fully dissolved in a minimal amount of a volatile solvent for application.
-
Uneven solvent front: A "smiling" or "frowning" solvent front can be caused by an uneven surface of the adsorbent or by the edges of the plate being too close to the chamber walls. Ensure the plate is placed centrally in the developing chamber and that the chamber is properly saturated with solvent vapor.
Q: I am getting a low recovery of my compound after scraping the silica and extracting the product.
A: Low recovery can result from incomplete extraction from the silica gel.
-
Use a more polar solvent for extraction: The solvent used to elute the compound from the scraped silica should be polar enough to overcome the interactions between the compound and the silica. Ethyl acetate or a mixture of dichloromethane and methanol are often effective.
-
Perform multiple extractions: Extract the scraped silica multiple times (e.g., 3-4 times) with the chosen solvent and combine the filtrates to ensure complete recovery of the product. Sonication of the silica suspension in the solvent can also improve extraction efficiency.[3]
Data Presentation
The following table summarizes typical quantitative data for the different purification methods for synthesized this compound on a laboratory scale (e.g., starting with 1 gram of crude product).
| Purification Method | Typical Purity | Typical Yield | Approximate Time | Solvent Consumption |
| Recrystallization | >98% | 70-90% | 2-4 hours | Low to Moderate |
| Column Chromatography | >99% | 60-80% | 4-8 hours | High |
| Preparative TLC | >99% | 40-60% | 3-6 hours | Moderate |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is suitable for purifying this compound when the impurities have significantly different solubility profiles from the product.
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, ethyl acetate, acetone, hexane) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. A solvent pair, such as ethyl acetate/ethanol or hexane/ethyl acetate, can also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the "good" solvent of a pair) to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Protocol 2: Column Chromatography
This method is ideal for separating this compound from impurities with similar polarities.
Methodology:
-
TLC Analysis: Determine an appropriate solvent system using analytical TLC. A good system for this compound is a mixture of hexane and ethyl acetate. The ideal ratio should give the product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into a chromatography column. Allow the silica to settle, ensuring a flat, undisturbed surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a less polar solvent like hexane) and carefully apply it to the top of the silica gel bed.
-
Elution: Add the mobile phase to the column and begin collecting fractions. The flow rate can be controlled by gravity or by applying gentle air pressure.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: Preparative Thin-Layer Chromatography (Prep TLC)
This technique is suitable for purifying small quantities (typically <100 mg) of this compound.
Methodology:
-
Plate Preparation: Use a preparative TLC plate with a thicker silica gel layer (e.g., 1000-2000 µm).
-
Sample Application: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Using a capillary tube or a syringe, carefully apply the solution as a thin, uniform band across the origin line of the TLC plate. Allow the solvent to evaporate completely.
-
Development: Place the plate in a developing chamber containing the pre-determined mobile phase (from analytical TLC). Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and allow it to dry. Visualize the separated bands under UV light (if the compound is UV active) or by using a staining agent (e.g., iodine vapor) in a separate chamber. Mark the band corresponding to the pure product.
-
Extraction: Carefully scrape the silica gel from the marked band into a flask. Add a suitable solvent (e.g., ethyl acetate) to extract the compound from the silica.
-
Isolation: Filter the silica gel and wash it several times with the extraction solvent. Combine the filtrates and evaporate the solvent to yield the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
- 1. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatography [chem.rochester.edu]
- 4. caymanchem.com [caymanchem.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Drug Encapsulation in Cholesteryl Behenate Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the encapsulation efficiency of drugs in cholesteryl behenate solid lipid nanoparticles (SLNs).
Troubleshooting Guide
This section addresses common issues encountered during the formulation and production of this compound SLNs.
1. Issue: Low Drug Encapsulation Efficiency (%EE)
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Poor Drug Solubility in Lipid | - Assess Drug Lipophilicity: Ideal candidates for encapsulation in lipophilic this compound are hydrophobic drugs. For hydrophilic drugs, consider alternative strategies such as using a double emulsion method (w/o/w) or creating lipid-drug conjugates.[1] - Increase Lipid Concentration: A higher amount of lipid matrix can accommodate more drug molecules. However, this may also affect particle size and stability, requiring optimization. |
| Drug Expulsion During Lipid Crystallization | - Optimize Cooling Rate: Rapid cooling of the nanoemulsion can lead to less ordered crystal structures within the lipid matrix, creating more space for drug molecules.[2] - Incorporate a Liquid Lipid (NLCs): The inclusion of a liquid lipid with this compound to form nanostructured lipid carriers (NLCs) can create imperfections in the crystal lattice, increasing drug loading capacity and reducing drug expulsion.[2] |
| Inappropriate Surfactant Type or Concentration | - Select Surfactant with Appropriate HLB: For lipophilic drugs, surfactants with lower Hydrophilic-Lipophilic Balance (HLB) values are generally preferred.[3] - Optimize Surfactant Concentration: Insufficient surfactant can lead to particle aggregation and poor drug encapsulation. Conversely, excessive surfactant can increase drug solubility in the aqueous phase, reducing encapsulation.[3][4] A typical surfactant concentration ranges from 0.5% to 5% (w/w).[2] |
| Suboptimal Drug-to-Lipid Ratio | - Systematically Vary the Ratio: The optimal drug-to-lipid ratio is drug-dependent. Systematically prepare formulations with varying ratios to identify the one that yields the highest encapsulation efficiency without causing drug precipitation. Increasing the initial drug load can increase encapsulation efficiency up to a saturation point.[5] |
| Inefficient Homogenization | - Optimize Homogenization Parameters: Increase the homogenization pressure and/or the number of homogenization cycles. For high-pressure homogenization, pressures in the range of 500–1500 bar for 3-5 cycles are commonly used.[6] However, excessive pressure or cycles can sometimes lead to particle aggregation.[7] - Optimize Ultrasonication Time: If using ultrasonication, increasing the sonication time can lead to higher entrapment efficiency. |
Troubleshooting Workflow for Low Encapsulation Efficiency
Caption: Troubleshooting workflow for low drug encapsulation efficiency.
2. Issue: High Polydispersity Index (PDI) / Particle Aggregation
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Insufficient Surfactant Concentration | - Increase Surfactant Concentration: A higher surfactant concentration can provide better stabilization of the nanoparticle surface, preventing aggregation.[8] |
| Inadequate Homogenization Energy | - Increase Homogenization Pressure/Time: Higher energy input during homogenization leads to smaller and more uniform particles.[6] - Increase Sonication Power/Time: Ensure sufficient energy is applied to break down larger particles and aggregates. |
| Inappropriate Lipid Concentration | - Optimize Lipid Concentration: Very high lipid concentrations can lead to increased viscosity and a higher tendency for particle aggregation. |
| Storage Instability | - Optimize Storage Conditions: Store the nanoparticle dispersion at a suitable temperature (e.g., 4°C) to minimize particle growth. - Use a Co-Surfactant: The addition of a co-surfactant can sometimes improve the stability of the formulation. |
Frequently Asked Questions (FAQs)
1. What are the ideal physicochemical properties of a drug for efficient encapsulation in this compound SLNs?
Lipophilic (fat-soluble) drugs with good solubility in the molten this compound are ideal candidates for high encapsulation efficiency.[9] The drug should also be stable at the temperatures used during the SLN preparation process (typically 5-10°C above the melting point of the lipid).
2. How does the choice of surfactant impact encapsulation efficiency?
The surfactant plays a crucial role in stabilizing the nanoparticles and influencing drug partitioning between the lipid and aqueous phases. For lipophilic drugs in this compound SLNs, non-ionic surfactants with a lower HLB value are often preferred as they can enhance the encapsulation of lipophilic drugs.[3] The concentration of the surfactant is also critical; it should be sufficient to cover the surface of the nanoparticles and prevent aggregation, but not so high as to cause the drug to partition into the aqueous phase through micellar solubilization.[10]
3. What is the effect of the drug-to-lipid ratio on encapsulation efficiency?
Increasing the drug-to-lipid ratio can lead to a higher drug loading, but only up to a certain point. Beyond the saturation capacity of the lipid matrix, the drug may precipitate or be expelled from the nanoparticles, leading to a decrease in encapsulation efficiency.[5] It is essential to perform optimization studies to determine the optimal drug-to-lipid ratio for a specific drug.
4. Which preparation method is best for maximizing encapsulation efficiency in this compound SLNs?
High-pressure homogenization (HPH) is a widely used and scalable method that often results in high encapsulation efficiency.[6][7] The hot homogenization technique, where the drug is dissolved in the molten lipid, is suitable for thermostable drugs. For thermolabile drugs, the cold homogenization technique can be employed to minimize thermal exposure.[1] The choice of method should be tailored to the specific properties of the drug.
5. How can I improve the encapsulation of a hydrophilic drug in this compound SLNs?
Encapsulating hydrophilic drugs in a lipophilic matrix like this compound is challenging. The following strategies can be employed:
-
Double Emulsion (w/o/w) Method: The hydrophilic drug is first dissolved in an aqueous phase and then emulsified in the molten lipid to form a water-in-oil (w/o) emulsion. This primary emulsion is then dispersed in an external aqueous phase containing another surfactant to form a w/o/w double emulsion.[1][2]
-
Lipid-Drug Conjugates: Covalently linking the hydrophilic drug to a lipid molecule can increase its lipophilicity and improve its incorporation into the lipid matrix.
Quantitative Data on Formulation Parameters
The following tables summarize the impact of various formulation parameters on the encapsulation efficiency of drugs in solid lipid nanoparticles. While specific data for this compound is limited in publicly available literature, data from the structurally similar glyceryl behenate is presented as a close approximation.
Table 1: Effect of Drug-to-Lipid Ratio on Encapsulation Efficiency
| Drug | Lipid | Drug:Lipid Ratio (w/w) | Surfactant | Encapsulation Efficiency (%) |
| Aceclofenac | Glyceryl Behenate | 1:2 | Poloxamer 188 | ~55 |
| Aceclofenac | Glyceryl Behenate | 1:3 | Poloxamer 188 | ~70 |
| Aceclofenac | Glyceryl Behenate | 1:5 | Poloxamer 188 | ~90 |
| Lopinavir | Glyceryl Behenate | 1:1.5 | Poloxamer 407/PEG 4000 | 81.6 ± 2.3 |
Data for Aceclofenac is inferred from trends described in[11]. Data for Lopinavir is from[12].
Table 2: Effect of Surfactant Concentration on Encapsulation Efficiency
| Drug | Lipid | Surfactant | Surfactant Conc. (% w/v) | Encapsulation Efficiency (%) |
| Haloperidol | Glyceryl Behenate | Tween 80 | 2.0 | 71.95 ± 1.26 |
| Haloperidol | Glyceryl Behenate | Tween 80 | 2.5 | 78.18 ± 1.02 |
| Haloperidol | Glyceryl Behenate | Tween 80 | 3.0 | (decreased) |
Data from.
Experimental Protocols
1. Preparation of this compound SLNs by High-Pressure Homogenization (Hot Homogenization)
Materials:
-
This compound (solid lipid)
-
Drug
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Procedure:
-
Preparation of the Lipid Phase: Weigh the desired amounts of this compound and the drug. Heat the this compound to 5-10°C above its melting point. Once melted, add the drug and stir until a clear, homogenous lipid phase is obtained.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using an Ultra-Turrax) for 3-5 minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer at a set pressure (e.g., 500-1500 bar) for a specific number of cycles (e.g., 3-5).
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring to allow the lipid to recrystallize and form solid nanoparticles.
2. Determination of Encapsulation Efficiency (%EE)
Principle: The encapsulation efficiency is determined by separating the free, unencapsulated drug from the drug-loaded nanoparticles and quantifying the amount of drug in either fraction. The indirect method, which measures the amount of free drug, is commonly used.
Procedure (Indirect Method using Centrifugal Ultrafiltration):
-
Place a known amount of the SLN dispersion into a centrifugal ultrafiltration unit with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.
-
Centrifuge the unit at a specified speed and time to separate the ultrafiltrate (containing the free drug) from the retentate (containing the drug-loaded SLNs).
-
Carefully collect the ultrafiltrate.
-
Quantify the concentration of the free drug in the ultrafiltrate using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the encapsulation efficiency using the following formula:
%EE = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
Factors Influencing Encapsulation Efficiency
Caption: Key factors influencing drug encapsulation efficiency in SLNs.
References
- 1. evaluation-of-the-drug-loading-capacity-of-different-lipid-nanoparticle-dispersions-by-passive-drug-loading - Ask this paper | Bohrium [bohrium.com]
- 2. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijcmas.com [ijcmas.com]
- 9. researchgate.net [researchgate.net]
- 10. chalcogen.ro [chalcogen.ro]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. medipol.edu.tr [medipol.edu.tr]
preventing phase separation in cholesteryl behenate-based formulations
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent and address phase separation in cholesteryl behenate-based formulations, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is phase separation in the context of this compound-based formulations?
A: Phase separation is the process where a formulation, intended to be a homogenous dispersion of lipid nanoparticles, separates into distinct regions with different compositions. In this compound-based systems, this can manifest as the expulsion of the drug or lipid from the nanoparticle core, the formation of separate crystalline domains, or the aggregation and fusion of nanoparticles.[1] This phenomenon is often driven by the crystallization behavior of the lipid matrix and interactions between the formulation components.[2][3]
Q2: What are the common visual and analytical indicators of phase separation or formulation instability?
A:
-
Visual Indicators: The most obvious signs include creaming (a layer on top), sedimentation (particles settling at the bottom), the appearance of visible oil droplets, or a noticeable increase in the formulation's turbidity or opacity.
-
Analytical Indicators: Analytically, instability is often detected as a significant increase in particle size and Polydispersity Index (PDI) over time when measured by Dynamic Light Scattering (DLS).[4] A decrease in the absolute value of the Zeta Potential can also signal a higher tendency for particle aggregation.[5] Techniques like Differential Scanning Calorimetry (DSC) may show shifts in melting and crystallization peaks, indicating changes in the lipid's crystalline structure.[6]
Q3: What are the primary factors that cause phase separation in these formulations?
A: Several factors can induce instability:
-
Lipid Composition: An excessively high concentration of this compound or an improper ratio of solid lipid to liquid lipid (in NLCs) can lead to the formation of a highly ordered, less stable crystal lattice that is prone to expelling other components.[3][6] The molecular geometry of the lipids used also plays a critical role in how they pack together.[3]
-
Processing Conditions: The rate of cooling during the solidification of the lipid nanoparticles is a critical parameter.[2] Similarly, inadequate homogenization (pressure, duration, or number of cycles) can result in a wide particle size distribution and inherent instability.[7]
-
Storage Conditions: Freeze-thaw cycles are a major cause of instability, leading to ice crystal formation that can mechanically stress the nanoparticles, causing fusion and aggregation.[1] Elevated storage temperatures can also accelerate lipid rearrangement and phase separation.
-
Surfactant/Stabilizer Inadequacy: Insufficient type or concentration of surfactant can fail to provide the necessary steric or electrostatic barrier to prevent nanoparticles from aggregating.[5][8]
Q4: Why is preventing phase separation critical for my formulation's performance?
A: Preventing phase separation is crucial for ensuring the safety, efficacy, and stability of the drug product. A stable, homogenous formulation maintains a consistent particle size, which is vital for predictable drug delivery, cellular uptake, and pharmacokinetic profiles.[4] Phase separation can lead to uncontrolled drug release, loss of encapsulation efficiency, and the formation of large aggregates that can be unsafe for administration and reduce the product's shelf-life.[9]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the development of this compound-based formulations.
Problem 1: Progressive increase in particle size and PDI during storage.
-
Possible Cause: This indicates particle aggregation, which may be driven by insufficient surface stabilization or Oswald ripening.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for increasing particle size.
Problem 2: Formulation shows creaming, sedimentation, or visible lipid crystals.
-
Possible Cause: This signifies gross physical instability, likely due to significant phase separation, lipid expulsion, or improper crystallization.
-
Corrective Actions:
-
Re-evaluate Lipid Composition: The concentration of this compound might be too high, leading to the formation of a highly crystalline, unstable matrix. Consider reducing its proportion or incorporating a liquid lipid (oil) to create a nanostructured lipid carrier (NLC). NLCs form a less-ordered crystal lattice which can improve stability.[6]
-
Optimize the Cooling Process: Rapid cooling of the hot nanoemulsion generally leads to smaller, more numerous crystals, which can be more stable.[2] Avoid slow, uncontrolled cooling which can promote the growth of large, imperfect crystals and lead to lipid expulsion.
-
Perform Thermal Analysis (DSC): Use Differential Scanning Calorimetry to analyze the melting and crystallization behavior of your formulation compared to the bulk lipids.[6] The absence of a sharp melting peak or the presence of multiple unexpected peaks can indicate phase separation or complex polymorphic behavior that needs to be addressed through formulation changes.
-
Section 3: Data Presentation
Table 1: Influence of Surfactant Concentration on Formulation Stability
(Illustrative data based on common experimental outcomes)
| Formulation ID | This compound (% w/v) | Surfactant (Poloxamer 188) (% w/v) | Initial Mean Particle Size (nm) | PDI (Initial) | Mean Particle Size after 1 Month at 4°C (nm) | PDI (1 Month) |
| CB-01 | 5 | 0.5 | 350 | 0.45 | >1000 (Aggregated) | >0.7 |
| CB-02 | 5 | 1.0 | 280 | 0.31 | 450 | 0.52 |
| CB-03 | 5 | 2.5 | 210 | 0.22 | 215 | 0.23 |
| CB-04 | 5 | 5.0 | 180 | 0.19 | 182 | 0.20 |
Table 2: Effect of Homogenization Parameters on Particle Size
(Illustrative data)
| Formulation ID | Homogenization Pressure (bar) | Number of Cycles | Initial Mean Particle Size (nm) | PDI (Initial) |
| HPH-A | 300 | 3 | 410 | 0.38 |
| HPH-B | 500 | 3 | 325 | 0.29 |
| HPH-C | 500 | 6 | 250 | 0.24 |
| HPH-D | 800 | 6 | 190 | 0.21 |
Section 4: Key Experimental Protocols
Protocol 1: Preparation of SLNs via Hot High-Pressure Homogenization (HPH)
This protocol describes a common method for producing this compound-based SLNs.
-
Preparation of Lipid Phase: Weigh and add this compound and any other lipids or lipophilic drugs to a glass beaker. Heat the beaker in a water bath to approximately 5-10°C above the melting point of this compound (around 70-75°C) until a clear, homogenous molten lipid phase is formed.[6]
-
Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., Poloxamer 188, Tween 80) in purified water.[5] Heat this aqueous phase to the same temperature as the lipid phase.
-
Pre-emulsification: Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 8,000-10,000 rpm) using a high-shear homogenizer for 5-10 minutes. This creates a coarse pre-emulsion.[5]
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature. Homogenize the emulsion at a set pressure (e.g., 500-800 bar) for a specific number of cycles (e.g., 3-6 cycles).[7]
-
Cooling and Crystallization: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently to facilitate rapid and uniform cooling. This step is critical for the solidification of the lipid nanoparticles.[5]
-
Storage: Store the final SLN dispersion in a sealed container at the recommended temperature (typically 4°C) for further analysis.
Caption: Experimental workflow for SLN preparation and analysis.
Protocol 2: Characterization by Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute a small aliquot of the SLN dispersion with purified water to an appropriate concentration to achieve a suitable scattering intensity (typically a count rate between 100 and 500 kcps). Ensure the sample is free of air bubbles.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C). Select the appropriate dispersant properties (viscosity and refractive index of water).
-
Measurement: Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes. Perform at least three replicate measurements to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the mean particle size (Z-average), Polydispersity Index (PDI), and size distribution. For Zeta Potential, use an appropriate folded capillary cell and analyze the electrophoretic mobility to determine the surface charge.[4][10]
Protocol 3: Assessment of Thermal Behavior by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the lyophilized SLN formulation into an aluminum DSC pan. Seal the pan hermetically. Prepare a sealed empty pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Subject the sample to a controlled heating and cooling cycle. For example:
-
Heating Scan: Heat from 25°C to 90°C at a rate of 10°C/min to observe the melting behavior.
-
Cooling Scan: Cool from 90°C to 25°C at a rate of 10°C/min to observe the crystallization behavior.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature (melting/crystallization point), and enthalpy (ΔH) of the thermal transitions.[6] A depression in the melting point or a broader peak compared to the bulk lipid can indicate nanoparticle formation and potential lattice defects.
References
- 1. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. blog.curapath.com [blog.curapath.com]
- 5. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. borregaard.com [borregaard.com]
- 9. medipol.edu.tr [medipol.edu.tr]
- 10. Challenges and advances in analytical separation techniques for RNA-lipid nanoparticle therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Cholesteryl Behenate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of cholesteryl behenate, particularly during scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound involve the esterification of cholesterol with behenic acid or its derivatives. Common approaches include:
-
Direct Esterification: This method involves reacting cholesterol and behenic acid at elevated temperatures, often with a catalyst to drive the reaction.
-
Enzymatic Synthesis: Lipases can be used as catalysts for the esterification reaction under milder conditions, offering high specificity and potentially reducing byproduct formation.
-
Acid Chloride Method: Behenoyl chloride, a more reactive derivative of behenic acid, can be reacted with cholesterol in the presence of a base to yield this compound. This method is often faster but requires careful handling of the acid chloride.
-
Organocatalysis: Catalysts like the triphenylphosphine-sulfur trioxide adduct have been shown to efficiently catalyze the esterification of cholesterol with long-chain fatty acids.[1]
Q2: What are the critical parameters to control during the scale-up of this compound synthesis?
A2: When scaling up, several parameters become critical to ensure consistent yield and purity:
-
Temperature Control: Maintaining a uniform temperature throughout the larger reaction vessel is crucial to prevent localized overheating, which can lead to side reactions and degradation of the product.
-
Mixing Efficiency: Adequate agitation is necessary to ensure homogeneity of reactants and catalyst, promoting efficient heat and mass transfer.
-
Solvent Selection: The choice of solvent can significantly impact reaction kinetics, solubility of reactants and products, and ease of purification.
-
Catalyst Loading and Removal: Optimizing the catalyst concentration is key for reaction efficiency. The ease of catalyst removal at a larger scale is also a critical consideration for product purity.
-
Water Removal: For direct esterification reactions, the continuous removal of water, a byproduct of the reaction, is essential to drive the equilibrium towards product formation.
Q3: How can I monitor the progress of the this compound synthesis reaction?
A3: Reaction progress can be monitored using various analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of starting materials (cholesterol and behenic acid) and the appearance of the this compound product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products, allowing for a more precise determination of reaction completion.[2][3][4][5]
-
Gas Chromatography (GC): Can be used to quantify the reactants and product, often after derivatization.[2][3][4]
Q4: What are the common impurities in crude this compound and how can they be removed?
A4: Common impurities include unreacted cholesterol, unreacted behenic acid, and byproducts from side reactions. Purification methods include:
-
Crystallization: This is a highly effective method for purifying this compound at scale. The choice of solvent is critical for obtaining high purity and yield.
-
Column Chromatography: Effective for small-scale purification, but can be less practical and more expensive for large-scale production.
-
Solvent Extraction: Can be used to remove certain impurities based on their differential solubility in various solvents.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient water removal (for direct esterification). 4. Catalyst deactivation or insufficient loading. 5. Poor quality of starting materials. | 1. Increase reaction time or consider a more reactive acylating agent (e.g., behenoyl chloride). 2. Optimize the reaction temperature. For enzymatic reactions, ensure the temperature is within the optimal range for the specific lipase. 3. Use a Dean-Stark apparatus or a vacuum to effectively remove water. 4. Increase catalyst loading or use a fresh batch of catalyst. For enzymatic catalysts, check for deactivation due to temperature or pH. 5. Ensure the purity of cholesterol and behenic acid. Impurities can interfere with the reaction. |
| Product Contamination (High levels of unreacted starting materials) | 1. Insufficient reaction time. 2. Incorrect stoichiometry of reactants. 3. Inefficient mixing at scale. | 1. Monitor the reaction using TLC or HPLC to ensure it has gone to completion. 2. Ensure the molar ratio of behenic acid (or its derivative) to cholesterol is optimized. A slight excess of the acylating agent is often used. 3. Improve agitation to ensure proper mixing of reactants and catalyst. |
| Product Discoloration | 1. Reaction temperature is too high, leading to degradation. 2. Presence of impurities in starting materials. 3. Oxidation of the product or starting materials. | 1. Lower the reaction temperature and monitor for any signs of decomposition. 2. Use high-purity starting materials. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in Product Isolation/Purification | 1. Poor crystallization. 2. Formation of an emulsion during workup. 3. Product is too soluble in the chosen crystallization solvent. | 1. Screen different solvents and solvent mixtures for crystallization. Control the cooling rate to promote the formation of well-defined crystals. 2. Use brine washes to break emulsions during aqueous workups. 3. Select a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. |
Experimental Protocols
Exemplary Protocol for Direct Esterification of Cholesterol with Behenic Acid
This protocol is a general guideline and may require optimization for specific scales and equipment.
Materials:
-
Cholesterol (1.0 equivalent)
-
Behenic Acid (1.2 equivalents)
-
p-Toluenesulfonic acid (p-TSA) (0.1 equivalents)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cholesterol, behenic acid, and p-toluenesulfonic acid.
-
Add a sufficient volume of toluene to dissolve the reactants at reflux temperature.
-
Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete when no more water is collected in the Dean-Stark trap.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., isopropanol, acetone, or a mixture of solvents).
Exemplary Protocol for Purification by Crystallization
This protocol provides a general procedure for the purification of this compound. The choice of solvent and specific temperatures will need to be optimized.
Materials:
-
Crude this compound
-
Crystallization Solvent (e.g., Isopropanol, Acetone, Ethyl Acetate/Hexane mixture)
Procedure:
-
Dissolve the crude this compound in a minimal amount of the chosen solvent at an elevated temperature.
-
Once completely dissolved, slowly cool the solution to room temperature to allow for crystal formation. For better crystal growth, a very slow cooling rate is recommended.
-
Further cool the mixture in an ice bath to maximize the yield of the crystallized product.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified this compound crystals under vacuum.
Data Presentation
Table 1: Comparison of Synthesis Methods for Cholesteryl Esters (Illustrative)
| Method | Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Advantages | Disadvantages |
| Direct Esterification | p-TSA, H₂SO₄ | 110-140 | 4-24 | 80-95 | Low-cost catalyst, simple setup | High temperature, potential for side reactions |
| Enzymatic Synthesis | Lipase (e.g., Candida antarctica lipase B) | 40-70 | 24-72 | 70-90 | Mild conditions, high selectivity | Higher catalyst cost, longer reaction times |
| Acid Chloride | None (base like pyridine or triethylamine used) | 0 - Room Temp | 1-4 | >95 | High yield, fast reaction | Reagent is corrosive and moisture-sensitive |
| Organocatalysis | Ph₃P·SO₃ | 110 | 2-6 | 90-98 | High yield, practical method[1] | Catalyst may require removal |
Table 2: Solvent Selection for Crystallization of Cholesteryl Esters (Illustrative)
| Solvent | Solubility at High Temp. | Solubility at Low Temp. | Crystal Morphology | Notes |
| Isopropanol | Moderate | Low | Needles | Good for general purification |
| Acetone | High | Moderate | Plates | May require a co-solvent for better yield |
| Ethyl Acetate/Hexane | High (in Ethyl Acetate) | Low (in mixture) | Fine Powder | Good for precipitating the product |
| Dichloromethane/Methanol | High (in Dichloromethane) | Low (in mixture) | Prisms | Effective for high purity |
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for addressing low yield in this compound synthesis.
References
- 1. A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P·SO3 as a versatile organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. Comparative Analysis and Validation Methodologies of GC and HPLC for Analysis of Cholesterol in Meat Products [scirp.org]
- 4. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
minimizing polydispersity in cholesteryl behenate nanoparticle batches
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize polydispersity in cholesteryl behenate nanoparticle batches.
Frequently Asked Questions (FAQs)
Q1: What is a good Polydispersity Index (PDI) for this compound nanoparticles?
A PDI value of 0.3 or below is generally considered acceptable for lipid-based nanoparticle formulations, as it indicates a homogenous population of phospholipid vesicles.[1] Values of 0.2 and below are often deemed ideal for polymer-based nanoparticle materials.[1] For drug delivery applications, a narrow size distribution is crucial for consistent performance and predictable in vivo behavior.
Q2: What are the main factors influencing the PDI of my this compound nanoparticle suspension?
The primary factors can be categorized into formulation variables and process parameters. Key formulation variables include the concentration and type of surfactant, the ratio of this compound to any active pharmaceutical ingredient (API), and the composition of the aqueous and lipid phases.[2][3] Process parameters such as homogenization pressure, the number of homogenization cycles, sonication time and amplitude, and the temperatures of the lipid and aqueous phases are also critical.[4]
Q3: Can nanoparticle aggregation affect my PDI readings?
Yes, aggregation or flocculation of nanoparticles is a significant contributor to high PDI values. The Dynamic Light Scattering (DLS) technique, commonly used for PDI measurement, cannot distinguish between individual nanoparticles and aggregates.[2] Consequently, an aggregated population will be measured as larger particles, leading to a broader size distribution and an artificially high PDI.[2]
Q4: How does surfactant concentration impact PDI?
Surfactant concentration plays a crucial role in stabilizing nanoparticles and preventing aggregation. Generally, increasing the surfactant concentration up to an optimal level leads to a decrease in both particle size and PDI.[5] This is because a sufficient amount of surfactant is required to adequately cover the surface of the nanoparticles, providing steric or electrostatic stabilization. However, excessive surfactant concentrations can sometimes lead to an increase in particle size or PDI.
Q5: What is the role of Zeta Potential in controlling polydispersity?
Zeta potential is a measure of the surface charge of the nanoparticles and is a key indicator of their stability in a suspension. A high absolute zeta potential (greater than +30 mV or less than -30 mV) indicates strong repulsive forces between particles, which helps to prevent aggregation and maintain a low PDI.[2]
Troubleshooting Guide
Issue 1: High PDI (> 0.3) in freshly prepared nanoparticle batches
| Potential Cause | Recommended Solution |
| Inadequate Homogenization | Increase the homogenization pressure in increments of 100 bar. Increase the number of homogenization cycles (typically 3-5 cycles are recommended).[4] Optimize the duration and power of any post-homogenization sonication. |
| Suboptimal Surfactant Concentration | Titrate the surfactant concentration. A stepwise increase may lead to a reduction in PDI. Conversely, if the concentration is already high, a slight decrease might be beneficial.[5] |
| Inappropriate Temperature Control | Ensure the temperature of the lipid phase is 5-10°C above the melting point of this compound. The aqueous phase should be heated to the same temperature to ensure efficient emulsification.[6] |
| Incorrect Formulation Ratios | Optimize the lipid-to-surfactant ratio. A higher surfactant ratio can lead to smaller and more uniform particles, but there is an optimal range. |
| Precipitation of Components | Ensure all components are fully dissolved in their respective phases before mixing. For this compound, chloroform is a suitable solvent.[6] |
Issue 2: PDI increases over time during storage
| Potential Cause | Recommended Solution |
| Nanoparticle Aggregation | Measure the zeta potential of your formulation. If the absolute value is below 30 mV, consider adding a charge-inducing agent or a different surfactant to increase surface charge and repulsive forces.[2] Store the nanoparticle dispersion at a suitable temperature, such as 4°C, to reduce kinetic energy and the likelihood of collisions.[6] |
| Ostwald Ripening | This can occur if there is a wide initial size distribution. The smaller particles can dissolve and redeposit onto larger particles. Improving the initial PDI through optimized formulation and process parameters is the best preventative measure. |
| Lipid Crystallization Changes | The crystalline structure of the lipid core can change over time, potentially leading to drug expulsion and aggregation. The inclusion of a liquid lipid to create a nanostructured lipid carrier (NLC) can mitigate this. |
Experimental Protocols
High-Pressure Homogenization for this compound Nanoparticles
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound
-
Surfactant (e.g., Polysorbate 80, Lecithin)
-
Purified water
-
Organic solvent (if required for drug loading, e.g., chloroform)
Equipment:
-
High-pressure homogenizer
-
High-shear mixer (e.g., Ultra-Turrax)
-
Water bath
-
Magnetic stirrer
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the this compound at a temperature approximately 5-10°C above its melting point.
-
If a lipophilic drug is being encapsulated, dissolve it in the molten lipid.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the molten lipid phase under continuous stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-shear mixer for 5-10 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.
-
Process the emulsion for 3-5 cycles at a pressure between 500 and 1500 bar.[4]
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Measure the particle size and PDI using Dynamic Light Scattering (DLS).
-
Determine the zeta potential to assess the stability of the nanoparticle suspension.
-
Data Presentation
The following tables illustrate the expected impact of key parameters on the Polydispersity Index (PDI) of this compound-like solid lipid nanoparticles. The data is compiled from general principles of SLN formulation and may need to be empirically confirmed for your specific system.
Table 1: Effect of Surfactant Concentration on PDI
| Surfactant Concentration (% w/v) | Average Particle Size (nm) | PDI |
| 0.5 | 350 | 0.45 |
| 1.0 | 280 | 0.32 |
| 1.5 | 220 | 0.25 |
| 2.0 | 210 | 0.23 |
| 2.5 | 215 | 0.28 |
Table 2: Effect of Homogenization Pressure on PDI
| Homogenization Pressure (bar) | Average Particle Size (nm) | PDI |
| 500 | 400 | 0.50 |
| 800 | 310 | 0.38 |
| 1000 | 250 | 0.29 |
| 1200 | 220 | 0.24 |
| 1500 | 210 | 0.22 |
Table 3: Effect of Number of Homogenization Cycles on PDI
| Number of Cycles | Average Particle Size (nm) | PDI |
| 1 | 380 | 0.48 |
| 2 | 290 | 0.35 |
| 3 | 240 | 0.27 |
| 4 | 220 | 0.23 |
| 5 | 215 | 0.22 |
Visualizations
Caption: Experimental workflow for this compound nanoparticle synthesis.
Caption: Troubleshooting logic for high Polydispersity Index (PDI).
References
- 1. Influences of process parameters on nanoparticle preparation performed by a double emulsion pressure homogenization technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production of Lipid Nanoparticles by High-Pressure Homogenization | BioRender Science Templates [biorender.com]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Cholesteryl Behenate and Cholesteryl Oleate in Liquid Crystal Mixtures for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate lipid excipients is a critical determinant in the successful formulation of liquid crystalline nanoparticles (LCNPs) for drug delivery applications. Among the diverse array of lipids utilized, cholesteryl esters play a pivotal role in modulating the physicochemical properties and biological performance of these advanced drug delivery systems. This guide provides an in-depth, objective comparison of two prominent cholesteryl esters, cholesteryl behenate and cholesteryl oleate, when incorporated into liquid crystal mixtures. The information presented herein is supported by available experimental data to aid researchers in making informed decisions for their formulation development.
Physicochemical Properties: A Tale of Two Chains
The primary distinction between this compound and cholesteryl oleate lies in the nature of their fatty acid chains. This compound possesses a long, saturated C22:0 acyl chain (behenic acid), while cholesteryl oleate features a monounsaturated C18:1 acyl chain (oleic acid). This fundamental structural difference significantly influences their thermal and conformational properties, which in turn dictates their behavior within a liquid crystal matrix.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Cholesteryl Oleate | Impact on Liquid Crystal Mixtures |
| Fatty Acid Chain | Behenic Acid (C22:0, saturated) | Oleic Acid (C18:1, monounsaturated) | The saturated chain of this compound promotes a more ordered, rigid packing, while the unsaturated chain of cholesteryl oleate introduces a "kink," leading to a more disordered and fluid structure. |
| Melting Point (°C) | ~86 °C[1] | ~51 °C | The higher melting point of this compound can increase the overall transition temperature of the liquid crystal mixture, potentially enhancing its stability at physiological temperatures. |
| Phase Transition | Exhibits a transition from a crystalline solid to a liquid crystalline phase at elevated temperatures.[1] | Transitions from a solid to a liquid crystalline phase at a lower temperature compared to this compound. | The choice of cholesteryl ester can be used to tune the temperature-responsiveness of the drug delivery system. |
| Molecular Packing | Tends to form more ordered, crystalline structures.[1] | The cis-double bond hinders close packing, resulting in a less ordered arrangement. | This affects the drug loading capacity and release kinetics. More ordered structures may offer more controlled release, while less ordered structures could allow for higher drug encapsulation. |
Performance in Liquid Crystal Mixtures: A Comparative Analysis
While direct, head-to-head comparative studies on the drug delivery performance of liquid crystal mixtures solely differing in this compound versus cholesteryl oleate are limited, we can infer their potential performance based on their known properties and studies on similar systems.
Table 2: Inferred Performance in Liquid Crystalline Nanoparticle (LCNP) Formulations
| Performance Metric | This compound-Containing LCNPs | Cholesteryl Oleate-Containing LCNPs | Rationale |
| Drug Loading Capacity | Potentially lower for crystalline drugs, higher for amorphous drugs. | Potentially higher for a wider range of drugs due to a more disordered matrix. | The ordered structure of behenate may limit the interstitial space for drug molecules, whereas the fluid nature of oleate can create more accommodating pockets. |
| Encapsulation Efficiency | May be higher for lipophilic drugs that can integrate into the ordered lipid layers. | May be higher for a broader range of lipophilic and amphiphilic drugs. | The less tightly packed oleate-containing matrix could more readily entrap drug molecules during formulation. |
| Drug Release Profile | Likely to exhibit a slower, more sustained release profile. | Likely to exhibit a faster initial release followed by a sustained release. | The rigid, ordered structure formed by behenate would create a more tortuous path for drug diffusion, while the more fluid oleate matrix would allow for easier drug egress. |
| Stability | Potentially higher physical stability due to a more ordered and rigid structure. | May be less physically stable over time, with a higher propensity for drug leakage. | The higher packing density of behenate-containing systems can reduce the mobility of other components, leading to a more stable nanoparticle. |
| Biocompatibility | Generally considered biocompatible. | Generally considered biocompatible.[2] | Both are derivatives of endogenous cholesterol and common fatty acids. |
Experimental Protocols
The following are generalized experimental protocols for the preparation and characterization of cholesteryl ester-based liquid crystalline nanoparticles. These should be optimized based on the specific drug and desired nanoparticle characteristics.
Preparation of Liquid Crystalline Nanoparticles (Solvent Diffusion Method)
-
Organic Phase Preparation: Dissolve the chosen cholesteryl ester (behenate or oleate), a primary lipid (e.g., glyceryl monooleate), and the lipophilic drug in a suitable organic solvent such as ethanol.[3]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as Poloxamer 407 or Tween 80.
-
Nanoparticle Formation: Inject the organic phase into the aqueous phase under constant stirring. The solvent diffusion from the droplets into the aqueous phase leads to the self-assembly of lipids and the formation of LCNPs.
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.
-
Purification: Purify the LCNP dispersion by dialysis or tangential flow filtration to remove any unentrapped drug and excess surfactant.
Characterization of Liquid Crystalline Nanoparticles
-
Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS) and electrophoretic light scattering (ELS), respectively.
-
Morphology: Visualized using transmission electron microscopy (TEM) or cryo-TEM.
-
Drug Loading and Encapsulation Efficiency: Quantified by separating the LCNPs from the aqueous phase (e.g., by ultracentrifugation) and measuring the amount of drug in the supernatant and the pellet using a suitable analytical method like HPLC or UV-Vis spectroscopy.
-
In Vitro Drug Release: Assessed using a dialysis bag method, where the LCNP dispersion is placed in a dialysis bag against a large volume of release medium at 37°C. Samples of the release medium are withdrawn at predetermined time intervals and analyzed for drug content.
-
Physical Stability: Monitored by measuring changes in particle size, zeta potential, and drug leakage over time at different storage conditions.
Visualizing the Workflow and Biological Interaction
To better understand the process of comparing these two cholesteryl esters and their potential interaction with cells, the following diagrams are provided.
Caption: Experimental workflow for comparing this compound and cholesteryl oleate in LCNPs.
The interaction of LCNPs with target cells is a crucial aspect of their drug delivery function. The cellular uptake of nanoparticles is a complex process involving multiple pathways.
Caption: Generalized signaling pathway for the cellular uptake and action of LCNPs.
Conclusion
The choice between this compound and cholesteryl oleate in the formulation of liquid crystal mixtures for drug delivery is a strategic one that should be guided by the specific therapeutic objective.
-
This compound , with its long, saturated acyl chain, is an excellent candidate for creating more rigid, stable LCNPs with the potential for highly controlled, sustained drug release. Its higher melting point may also contribute to enhanced thermal stability.
-
Cholesteryl oleate , featuring a monounsaturated acyl chain, promotes a more fluid and disordered liquid crystalline phase. This can be advantageous for achieving higher drug loading, particularly for a wider variety of drug molecules, and may facilitate a more rapid onset of drug release.
Ultimately, the optimal cholesteryl ester will depend on the desired balance between drug loading, release kinetics, and the stability of the final formulation. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on the rational design and development of novel and effective liquid crystalline nanoparticle-based drug delivery systems.
References
- 1. Mechanism of the cholesteryl ester transfer protein-mediated uptake of high density lipoprotein cholesteryl esters by Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholesteryl oleate-loaded cationic solid lipid nanoparticles as carriers for efficient gene-silencing therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-Loaded Nanocarriers Composed of Cholesteryl Oleate Crystal Cores and Multiple-Nanosheet Shells of γ-Cyclodextrin Inclusion Complex Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cholesteryl Esters for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
The inherent biocompatibility and unique physicochemical properties of cholesteryl esters have positioned them as promising materials in the field of advanced drug delivery. Their ability to integrate into lipid-based nanocarriers, such as liposomes and nanoparticles, allows for the enhanced delivery of therapeutic agents, improving their stability, bioavailability, and targeted action. This guide provides a comparative analysis of various cholesteryl esters used in drug delivery systems, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Performance Comparison of Cholesteryl Ester-Based Drug Delivery Systems
The choice of cholesteryl ester can significantly influence the performance of a drug delivery system. Key parameters such as drug loading capacity, encapsulation efficiency, particle size, and drug release kinetics are critical for therapeutic efficacy. The following table summarizes quantitative data from various studies on drug delivery systems incorporating different cholesteryl esters.
| Cholesteryl Ester | Drug | Delivery System | Particle Size (nm) | Drug Loading (%) | Encapsulation Efficiency (%) | Key Findings |
| Cholesteryl Oleate | siRNA | Solid Lipid Nanoparticles (SLNs) | 150-200 | Not Reported | Not Reported | Formulations with intermediate concentrations of cholesteryl oleate showed good stability and high transfection efficiency with low cytotoxicity.[1][2] |
| Cholesterol (in general) | Doxorubicin (DOX) | Polymeric Nanoparticles | Not Reported | 18 (w/w) | 95 | The brush-like architecture of the polymer-cholesterol conjugate allowed for the formation of stable nanoparticles for hydrophobic drug encapsulation.[3] |
| Cholesterol (in general) | Curcumin | Cholesterol/imidazole modified oxidized-starch Nanoparticles | Not Reported | 4.16 | 17.84 | The nanoparticles exhibited pH-sensitive drug release, with a higher release rate at pH 5.5 compared to pH 7.4.[3] |
| Cholesterol (in general) | Chloroquine (CQ) & Doxorubicin (DOX) | Liposomes | 129 | 1.5 (CQ), 1.6 (DOX) | 96 (CQ), 97 (DOX) | Liposomes composed of phosphatidylcholine and cholesterol effectively encapsulated both drugs.[3] |
| Cholesterol (in general) | Curcumin | Chitosan-cholesterol micellar system | Not Reported | Not Reported | Not Reported | A promising carrier for combination therapy with drugs and siRNA.[3] |
| Cholesterol (in general) | Curcumin | Vitamin E, cholesterol, and PEG-based micelles | 162.2–175.8 | Not Reported | 97.2–98.6 | Displayed high drug encapsulation efficiencies.[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections outline typical experimental protocols for the synthesis, characterization, and evaluation of cholesteryl ester-based drug delivery systems.
Synthesis of Cholesteryl Ester Nanoparticles
A common method for preparing cholesteryl ester nanoparticles is the solvent displacement (or nanoprecipitation) technique.
Materials:
-
Cholesteryl ester (e.g., cholesteryl oleate, cholesteryl stearate)
-
Drug (hydrophobic)
-
Polymer (e.g., PLGA, PCL)
-
Organic solvent (e.g., acetone, acetonitrile)
-
Aqueous solution (e.g., deionized water, buffer)
-
Surfactant/stabilizer (e.g., Poloxamer 188, PVA)
Procedure:
-
Dissolve the cholesteryl ester, drug, and polymer in a water-miscible organic solvent.
-
Prepare an aqueous solution containing a surfactant.
-
Inject the organic phase into the aqueous phase under constant stirring.
-
The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Remove the organic solvent under reduced pressure using a rotary evaporator.
-
The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove unencapsulated drug and excess surfactant.
Preparation of Cholesteryl Ester-Containing Liposomes
The thin-film hydration method is a widely used technique for the preparation of liposomes.
Materials:
-
Phospholipid (e.g., phosphatidylcholine)
-
Cholesteryl ester
-
Drug (hydrophilic or lipophilic)
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Dissolve the phospholipid and cholesteryl ester (and lipophilic drug, if applicable) in an organic solvent in a round-bottom flask.
-
Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator under vacuum.
-
Hydrate the lipid film with an aqueous buffer (containing the hydrophilic drug, if applicable) by gentle rotation above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a specific pore size.
In Vitro Drug Release Assay
The dialysis method is a common technique to evaluate the in vitro release profile of a drug from a nanoparticle formulation.[4][5][6]
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis membrane with a specific molecular weight cut-off (MWCO)
-
Release medium (e.g., PBS, pH 7.4, sometimes with a small amount of surfactant to maintain sink conditions)
-
Shaking water bath or incubator
Procedure:
-
Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of the release medium.
-
Maintain the setup at a constant temperature (e.g., 37°C) with continuous gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released over time.
Visualizing Key Pathways and Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate relevant biological pathways and experimental workflows.
Cholesterol Biosynthesis Pathway
The synthesis of cholesterol is a complex multi-step process that is crucial for various cellular functions.[7] Dysregulation of this pathway is implicated in several diseases.
Caption: Simplified overview of the cholesterol biosynthesis pathway.
Cellular Uptake of Cholesteryl Ester-Based Nanoparticles
The mechanism by which nanoparticles are internalized by cells is critical for their therapeutic effect. Endocytosis is a primary route for the uptake of many nanoparticle formulations.[8][9][10][11]
Caption: General mechanism of cellular uptake of nanoparticles via endocytosis.
Experimental Workflow for Nanoparticle Formulation and Characterization
A systematic workflow is essential for the development and quality control of nanoparticle-based drug delivery systems.
Caption: A typical experimental workflow for the development of drug-loaded nanoparticles.
References
- 1. Cholesteryl oleate-loaded cationic solid lipid nanoparticles as carriers for efficient gene-silencing therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesteryl oleate-loaded cationic solid lipid nanoparticles as carriers for efficient gene-silencing therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of cholesterol biosynthesis and cancer signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular trafficking mechanism, from intracellular uptake to extracellular efflux, for phospholipid/cholesterol liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholesterol transport from liposomal delivery vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Cholesteryl Behenate: A Comparative Guide for Controlled-Release Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of cholesteryl behenate as a potential controlled-release matrix for oral pharmaceutical formulations. Due to the limited availability of direct studies on this compound in this specific application, this document establishes a theoretical validation based on its physicochemical properties. Its performance is objectively compared with three well-established controlled-release agents: glyceryl behenate (a lipid matrix), carnauba wax (a wax matrix), and hydroxypropyl methylcellulose (HPMC, a hydrophilic polymer matrix).
Executive Summary
Physicochemical and Performance Comparison
The following table summarizes the key properties of this compound in comparison to established controlled-release matrices. This data is essential for formulation design and predicting in-vivo performance.
| Property | This compound | Glyceryl Behenate (Compritol® 888 ATO) | Carnauba Wax | Hydroxypropyl Methylcellulose (HPMC) |
| Matrix Type | Hydrophobic, Inert (Theoretically) | Hydrophobic, Inert | Hydrophobic, Inert | Hydrophilic, Swellable |
| Primary Release Mechanism | Diffusion (Theoretically) | Diffusion | Diffusion and Leaching | Diffusion and Erosion |
| Melting Point (°C) | 87.5 - 88.0[1] | 69 - 74 | 82 - 86[2] | Not Applicable (degrades at high temperatures) |
| Solubility | Insoluble in water; Soluble in chloroform[3][4] | Insoluble in water | Practically insoluble in water[2] | Soluble in cold water, forms a gel[5] |
| Manufacturing Methods | Direct Compression, Melt Granulation (Theoretically) | Direct Compression, Melt Granulation, Hot-Melt Extrusion | Melt Granulation, Hot-Melt Coating | Direct Compression, Wet Granulation, Roller Compaction |
| Drug Release Kinetics | Zero-order or Higuchi model (Theoretically) | Predominantly follows Fickian diffusion (Higuchi model)[6] | Tends to follow Higuchi or zero-order kinetics[7] | Can be zero-order, Higuchi, or Korsmeyer-Peppas[7] |
Detailed Matrix Profiles
This compound: A Theoretical Validation
This compound is an ester of cholesterol and behenic acid[8]. Its highly lipophilic nature (XLogP3 of 19.7) and insolubility in aqueous media suggest it would form a non-erodible, inert matrix.
Predicted Release Mechanism: Upon oral administration, the tablet matrix would remain intact. Gastrointestinal fluids would penetrate the matrix through pores and channels, dissolving the embedded drug. The dissolved drug would then diffuse out of the matrix through this tortuous network. The release rate would likely be governed by the porosity and tortuosity of the matrix, which can be modulated by the concentration of this compound and the inclusion of pore-forming agents.
Potential Advantages:
-
High Melting Point: Its high melting point of 87.5-88°C makes it suitable for manufacturing techniques involving heat, such as melt granulation, without significant degradation.
-
Extreme Hydrophobicity: Could provide a very slow and prolonged release profile, beneficial for drugs with short biological half-lives.
-
Inert Nature: As a lipid, it is expected to be largely inert and have minimal interaction with most active pharmaceutical ingredients (APIs).
Glyceryl Behenate (Compritol® 888 ATO)
A well-established lipid excipient, glyceryl behenate is a mixture of mono-, di-, and triglycerides of behenic acid. It is widely used to formulate sustained-release tablets.
Release Mechanism: Glyceryl behenate forms an inert, hydrophobic matrix. The primary mechanism of drug release is diffusion of the API through the matrix pores. The release rate is independent of pH and the compression force used during tableting[1]. The hot fusion method of granulation has been shown to be more effective in retarding drug release compared to direct compression of physical mixtures[1].
Carnauba Wax
Carnauba wax is a natural, hard wax derived from the leaves of the palm Copernicia prunifera[2]. It is one of the hardest natural waxes with a high melting point.
Release Mechanism: It forms a hydrophobic, non-erodible matrix. Drug release occurs through leaching and diffusion from the matrix. The fluid enters the matrix through pores and cracks, dissolving the drug, which then diffuses out[2]. Carnauba wax has been shown to be a strong retardant of drug release[7][9].
Hydroxypropyl Methylcellulose (HPMC)
HPMC is a semi-synthetic, hydrophilic polymer widely used in controlled-release formulations[5].
Release Mechanism: Upon contact with aqueous fluids, HPMC hydrates and swells to form a viscous gel layer on the surface of the tablet. This gel layer acts as a barrier to both further water ingress and drug release. Drug release is controlled by diffusion through the gel layer and erosion of the outer gel layer over time[5][10]. The viscosity grade of HPMC is a critical parameter influencing the rate of drug release[11].
Signaling Pathways and Experimental Workflows
Drug Release Mechanisms from Different Matrices
Caption: Comparative drug release mechanisms from hydrophobic and hydrophilic matrices.
Experimental Workflow for Matrix Tablet Evaluation
Caption: General experimental workflow for the preparation and evaluation of matrix tablets.
Experimental Protocols
Preparation of Matrix Tablets by Direct Compression
This method is suitable for formulations with good flow and compressibility properties.
-
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Matrix former (this compound, Glyceryl Behenate, or HPMC)
-
Filler/Diluent (e.g., Microcrystalline Cellulose, Lactose)
-
Lubricant (e.g., Magnesium Stearate)
-
-
Protocol:
-
Weighing: Accurately weigh all components based on the desired formulation.
-
Blending: Combine the API, matrix former, and filler in a V-blender or Turbula blender. Mix for 15-20 minutes to ensure homogeneity.
-
Lubrication: Add the lubricant to the blend and mix for an additional 2-3 minutes.
-
Compression: Compress the final blend into tablets using a single-punch or rotary tablet press with appropriate tooling to achieve the target tablet weight and hardness.
-
Preparation of Matrix Tablets by Melt Granulation
This method is particularly suitable for lipid-based and wax-based matrices like this compound, glyceryl behenate, and carnauba wax.
-
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Matrix former (this compound, Glyceryl Behenate, or Carnauba Wax)
-
-
Protocol:
-
Melting: Heat the matrix former in a jacketed high-shear granulator or a suitable vessel until it melts completely.
-
Granulation: Gradually add the API to the molten matrix under continuous stirring. Mix until a homogenous mass is formed.
-
Cooling and Sizing: Allow the mass to cool to room temperature. Mill the solidified mass and sieve to obtain granules of the desired particle size.
-
Lubrication and Compression: Lubricate the granules as described in the direct compression protocol and compress them into tablets.
-
In-Vitro Drug Release Study (Dissolution Test)
This is a critical test to evaluate the controlled-release performance of the tablets.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle) or Apparatus 1 (Basket).
-
Dissolution Medium: Typically 900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours, followed by pH 6.8 phosphate buffer to simulate gastrointestinal conditions.
-
Temperature: 37 ± 0.5°C.
-
Agitation Speed: 50 or 100 RPM.
-
Protocol:
-
Place one tablet in each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis Spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
-
Drug Release Kinetic Modeling
To understand the mechanism of drug release, the dissolution data should be fitted to various kinetic models:
-
Zero-Order: Qt = Q0 + K0t (Release rate is constant)
-
First-Order: log Qt = log Q0 - K1t / 2.303 (Release rate is concentration-dependent)
-
Higuchi Model: Qt = KHt^1/2 (Release from a matrix is proportional to the square root of time, typical for diffusion-controlled systems)
-
Korsmeyer-Peppas Model: Mt / M∞ = Ktn (Used to characterize the release mechanism; 'n' value is indicative of diffusion or erosion dominance)
Conclusion and Future Directions
This compound possesses physicochemical properties that strongly suggest its potential as a novel, effective hydrophobic matrix for controlled-release oral dosage forms. Its high melting point and extreme hydrophobicity may offer advantages for achieving highly prolonged and consistent drug release profiles. However, a significant data gap exists in the pharmaceutical literature regarding its formulation and performance.
Further research is required to experimentally validate these theoretical advantages. This should include:
-
Formulation Development: Preparing tablets using both direct compression and melt granulation methods with various drug-to-matrix ratios.
-
In-Vitro Characterization: Conducting dissolution studies with APIs of varying solubilities to determine release kinetics and mechanisms.
-
Solid-State Characterization: Using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to investigate drug-excipient compatibility and the physical state of the drug within the matrix.
-
Mechanical Properties: Evaluating the compressibility and flow properties of this compound blends to assess their suitability for large-scale manufacturing.
By following the experimental protocols outlined in this guide, researchers can systematically evaluate this compound and potentially introduce a new, valuable excipient to the field of controlled drug delivery.
References
- 1. This compound | 61510-09-6 [amp.chemicalbook.com]
- 2. Cholesterol solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Effect of Compressibility and Powder Flow Properties on Tablet Weight Variation | Semantic Scholar [semanticscholar.org]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. This compound | C49H88O2 | CID 16061339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Differential scanning calorimetric study of the effect of cholesterol on the thermotropic phase behavior of a homologous series of linear saturated phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermal properties of systems containing cholesteryl esters and triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Temperatures of liquid crystal transitions in cholesteryl esters by differential thermal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Temperature Sensing: A Performance Comparison of Cholesteryl Behenate-Based Sensors and Alternatives
For researchers, scientists, and professionals in drug development, precise temperature control and monitoring are paramount. This guide provides a comprehensive comparison of cholesteryl behenate-based thermochromic liquid crystal (TLC) sensors with other common temperature sensing technologies. The information presented is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate sensor for your specific application.
Thermochromic liquid crystals (TLCs), particularly those based on cholesteryl esters, offer a unique method for mapping temperature distributions visually. This compound, a long-chain cholesteryl ester, exhibits a phase transition at a relatively high temperature, making it a component in formulations designed to respond to specific temperature ranges.
Performance Comparison of Temperature Sensing Technologies
The selection of a temperature sensor is dictated by the specific requirements of the application, including the required temperature range, accuracy, resolution, response time, and the nature of the sample or environment being monitored. Below is a comparative analysis of a representative this compound-based TLC formulation and its primary alternatives.
Table 1: Quantitative Performance Comparison of Temperature Sensors
| Feature | This compound-Based TLC Sensor (Representative Formulation) | Thermocouple (Type K) | Resistance Temperature Detector (RTD Pt100) | Fiber Optic Sensor (GaAs-based) | Infrared (IR) Thermal Camera |
| Temperature Range | 35°C - 40°C (tunable with formulation) | -200°C to 1250°C | -200°C to 850°C[1][2] | -272°C to 250°C[3] | -20°C to 2000°C (model dependent)[4] |
| Accuracy | ±0.5°C to ±1.0°C (with calibration)[5] | ±1.1°C or 0.4% (whichever is greater)[6] | Class A: ±(0.15 + 0.002|T|)°C[7] | ±0.1°C to ±0.3°C[3][8] | ±2°C or 2% of reading |
| Resolution | ~0.1°C (visual, with image analysis)[9] | Dependent on instrumentation | Dependent on instrumentation | ~0.01°C[8] | 160x120 to 640x480 pixels or higher[10] |
| Response Time | 50 - 150 ms[11] | < 1 second to several seconds[12] | 0.2 to 5 seconds[1][12] | < 10 ms[8] | Real-time imaging (frame rate dependent) |
| Biocompatibility | Generally considered biocompatible for surface measurements[13] | Biocompatible sheathings available | Biocompatible sheathings available | Excellent (chemically inert silica)[14] | Non-contact, inherently biocompatible |
| Spatial Resolution | High (limited by imaging resolution) | Point measurement | Point measurement | Point or distributed sensing[15] | High (pixel-limited)[9] |
In-Depth Look at this compound-Based Temperature Sensors
This compound in its pure form has a high phase transition temperature, around 85-88.5°C, making it unsuitable for most biological applications.[16][17] However, it can be blended with other cholesteryl esters, such as cholesteryl oleyl carbonate and cholesteryl nonanoate, to create formulations with specific temperature ranges and bandwidths. For the purpose of this guide, we will consider a representative formulation designed for a physiologically relevant range of 35°C to 40°C.
These sensors work on the principle of selective light reflection from the cholesteric liquid crystal structure. As the temperature changes, the helical pitch of the liquid crystal molecules changes, resulting in a predictable and repeatable color change.[13]
Experimental Protocol: Calibration of a this compound-Based TLC Film
Accurate quantitative temperature measurements using TLCs necessitate a precise calibration.
Objective: To establish a reliable correlation between the color of the TLC film and its temperature.
Materials:
-
This compound-based TLC formulation (e.g., in a sprayable solution or as a pre-coated sheet).
-
A flat, thermally conductive substrate with a non-reflective black backing (e.g., anodized aluminum).
-
A temperature-controlled stage or water bath with a surface temperature accuracy of at least ±0.1°C.
-
A calibrated surface-mount thermocouple or RTD as a reference temperature standard.
-
A stable, white light source providing uniform illumination.
-
A high-resolution digital camera (e.g., DSLR or scientific camera) mounted perpendicular to the surface.
-
Image processing software capable of converting RGB color data to Hue.
Procedure:
-
Apply a thin, uniform layer of the TLC formulation onto the black-backed substrate.
-
Place the substrate on the temperature-controlled stage.
-
Position the reference thermocouple in close proximity to the area of the TLC being imaged.
-
Set up the lighting to provide even, diffuse illumination, minimizing glare and reflections.
-
Mount the camera directly above the surface, ensuring the lens is parallel to the TLC film.
-
Slowly increase the temperature of the stage in small, precise increments (e.g., 0.2°C).
-
At each temperature step, allow the system to reach thermal equilibrium.
-
Capture a high-resolution image of the TLC film and record the corresponding temperature from the reference thermocouple.
-
Repeat this process across the entire color-play range of the TLC (from the first appearance of red to the final blue/violet).
-
Using image processing software, extract the RGB values from a defined region of interest in each image and convert them to Hue values.
-
Plot the Hue values against the corresponding temperatures to generate a calibration curve.[18][19]
Alternative Temperature Sensing Technologies: An Overview
Thermocouples
Working Principle: Thermocouples operate on the Seebeck effect, where a voltage is produced when two dissimilar metals are joined at two junctions maintained at different temperatures. This voltage is proportional to the temperature difference.[20]
Experimental Setup: A thermocouple consists of two wires of different metals joined at the sensing tip. The other end is connected to a voltmeter or a data acquisition system that measures the thermoelectric voltage and converts it to a temperature reading. For applications in cell culture or bioreactors, they are often housed in a protective, sterile sheath.[6]
Resistance Temperature Detectors (RTDs)
Working Principle: RTDs, typically made of platinum (Pt100), work on the principle that the electrical resistance of a metal changes predictably with temperature.[1][2][21] A small, constant current is passed through the sensor, and the resulting voltage drop is measured to determine the resistance and, consequently, the temperature.
Experimental Setup: An RTD sensor is connected to a measurement instrument that provides the excitation current and reads the voltage. They are commonly used in probes for direct immersion in liquids or for surface temperature measurement in laboratory equipment.[11]
Fiber Optic Sensors
Working Principle: Fiber optic temperature sensors utilize light to measure temperature. One common type uses a gallium arsenide (GaAs) semiconductor crystal at the fiber tip. The bandgap of the semiconductor is temperature-dependent, which alters the absorption of light transmitted through the fiber.[8] Another type uses Fiber Bragg Gratings (FBGs), where the reflected wavelength of light shifts with temperature.[15]
Experimental Setup: A light source sends a signal down the optical fiber to the sensor tip. The reflected or transmitted light is then analyzed by an interrogator or spectrometer to determine the temperature. Their immunity to electromagnetic interference makes them ideal for use in MRI or microwave-based experiments.[14][22][23][24]
Infrared (IR) Thermal Cameras
Working Principle: IR cameras are non-contact devices that detect the infrared radiation emitted by an object. The intensity of the radiation is proportional to the object's temperature. The camera's detector converts this radiation into an electrical signal, which is then processed to create a thermal image.[9]
Experimental Setup: The camera is pointed at the target surface, and the thermal image is displayed on a screen, with different colors representing different temperatures. For accurate measurements, the emissivity of the surface and the ambient temperature need to be considered and compensated for in the camera's settings.[25]
Choosing the Right Sensor for Your Research
The optimal temperature sensor depends on the specific demands of your experiment. The following decision-making workflow can guide your selection process.
References
- 1. What is an RTD Sensor? How Does it Work? [processparameters.co.uk]
- 2. What Is Resistance Temperature Detector - RTD [Full Guide] [peaksensors.com]
- 3. Optical Fiber Temperature Sensors and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dwyeromega.com [dwyeromega.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Temperature Measurement Accuracy: RTD Sensors - Heatcon Sensors [heatconsensors.com]
- 8. opsens-solutions.com [opsens-solutions.com]
- 9. Top 7 factors you need to know when choosing a thermal camera [visiontir.com]
- 10. savgoodtech.com [savgoodtech.com]
- 11. Aavad Instrument | Manufacturer of RTD Sensors, Pt100 Sensors,Thermocouples, Thermowells & Electromagnetic Flow Meters in Ahmedabad, Gujarat, India. [aavadinstrument.com]
- 12. Sensor Response Times [tc.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. photonics.com [photonics.com]
- 15. lunainc.com [lunainc.com]
- 16. Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. psasir.upm.edu.my [psasir.upm.edu.my]
- 19. researchgate.net [researchgate.net]
- 20. automationforum.co [automationforum.co]
- 21. instrumentationtools.com [instrumentationtools.com]
- 22. spiedigitallibrary.org [spiedigitallibrary.org]
- 23. Portable optical fiber probe for in vivo brain temperature measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Applications of Fiberoptics-Based Nanosensors to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Cross-Validation Approach to Cholesteryl Behenate Characterization: Integrating DSC and X-ray Diffraction
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of pharmaceutical excipients like cholesteryl behenate is paramount. This guide provides a comparative analysis of two cornerstone techniques, Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD), for the comprehensive characterization of this long-chain cholesteryl ester. By cross-validating the thermal and structural data from these methods, a more complete and reliable profile of this compound's solid-state properties can be achieved, which is critical for formulation development, stability studies, and quality control.
This guide outlines the experimental protocols for both techniques, presents quantitative data in a comparative format, and illustrates the logical workflow for their cross-validation.
Complementary Insights from Thermal and Structural Analysis
Differential Scanning Calorimetry provides information on the thermal transitions of a material, such as melting, crystallization, and solid-state phase changes, by measuring the heat flow into or out of a sample as a function of temperature. For this compound, DSC is instrumental in determining its melting point and the enthalpy of fusion, which are key indicators of its crystallinity and thermal stability.
X-ray Diffraction, on the other hand, probes the crystalline structure of a material. By analyzing the diffraction pattern of X-rays scattered by the sample, one can determine the arrangement of molecules in the crystal lattice, identify different polymorphic forms, and calculate key structural parameters like d-spacings.
By combining these techniques, researchers can correlate thermal events with specific structural changes. For instance, a thermal transition observed in DSC can be identified as a specific polymorphic transformation by XRD analysis at corresponding temperatures.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following sections outline the typical experimental protocols for DSC and XRD analysis of this compound.
Differential Scanning Calorimetry (DSC) Protocol
A standard DSC protocol for analyzing this compound involves the following steps:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound powder into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to ensure a closed system and prevent any loss of sample during heating.
-
Instrument Setup: Place the sealed sample pan and an empty, hermetically sealed reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 120°C at a constant heating rate of 10°C/min. This heating rate is a common starting point for initial characterization.
-
Hold the sample at 120°C for 5 minutes to ensure complete melting and to erase any prior thermal history.
-
Cool the sample from 120°C to 25°C at a controlled rate of 10°C/min to observe crystallization behavior.
-
A second heating scan from 25°C to 120°C at 10°C/min is often performed to analyze the thermal behavior of the recrystallized sample.
-
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation of the sample.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature (melting point), and the enthalpy of fusion (area under the melting peak).
X-ray Diffraction (XRD) Protocol
A typical powder XRD protocol for this compound is as follows:
-
Sample Preparation: Gently grind the this compound powder using an agate mortar and pestle to ensure a random orientation of the crystallites and a uniform particle size.
-
Sample Mounting: Pack the fine powder into a sample holder, ensuring a flat and smooth surface that is level with the holder's top edge.
-
Instrument Setup: Place the sample holder into the diffractometer.
-
Diffraction Parameters:
-
X-ray Source: Use a Cu Kα radiation source (λ = 1.5406 Å).
-
Voltage and Current: Set the generator to 40 kV and 40 mA.
-
Scan Range: Scan the sample over a 2θ range of 2° to 40°. This range is typically sufficient to capture the characteristic diffraction peaks for long-chain lipids.
-
Scan Speed: Use a continuous scan mode with a step size of 0.02° and a scan speed of 2°/min.
-
-
Data Analysis: Analyze the resulting diffractogram to identify the angular positions (2θ) and intensities of the diffraction peaks. Use Bragg's Law (nλ = 2d sinθ) to calculate the d-spacings, which represent the distances between the crystal lattice planes.
Quantitative Data Comparison
The cross-validation of DSC and XRD data allows for a comprehensive understanding of this compound's solid-state properties. The following table summarizes the key quantitative data obtained from these two techniques.
| Parameter | Differential Scanning Calorimetry (DSC) | X-ray Diffraction (XRD) | Cross-Validation Insights |
| Primary Information | Thermal transitions (melting, crystallization) | Crystalline structure and polymorphism | Correlates thermal events with structural changes. |
| Melting Point (Tm) | ~86°C (Peak temperature)[1] | Infers melting from loss of diffraction pattern at elevated temperatures. | Confirms that the endothermic event in DSC corresponds to the loss of crystalline order. |
| Enthalpy of Fusion (ΔHf) | Not directly measured. | Provides a measure of the energy required to disrupt the crystal lattice identified by XRD. | |
| Crystallinity | Estimated from the magnitude of the enthalpy of fusion. | Determined by the sharpness and intensity of diffraction peaks. | A sharp, intense XRD pattern should correspond to a large enthalpy of fusion in DSC. |
| Polymorphism | Can indicate multiple polymorphs through multiple melting peaks or solid-solid transitions. | Directly identifies different crystal packing arrangements through distinct diffraction patterns. | DSC can guide temperature-controlled XRD studies to identify specific polymorphic forms. |
| d-spacings (Å) | Not applicable. | Provides the fundamental unit cell dimensions of the crystalline form that exhibits the observed thermal behavior. |
Logical Workflow for Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of DSC and XRD data in the characterization of this compound.
Conclusion
The synergistic use of Differential Scanning Calorimetry and X-ray Diffraction provides a robust framework for the comprehensive characterization of this compound. While DSC offers critical insights into the thermal behavior and energetics of phase transitions, XRD elucidates the underlying crystal structure. By integrating the data from both techniques, researchers and formulation scientists can gain a deeper understanding of this important excipient, leading to more informed decisions in drug development and manufacturing. This cross-validation approach ensures a thorough characterization of the material's solid-state properties, which is essential for ensuring product quality, stability, and performance.
References
comparing the effects of cholesteryl behenate and glyceryl behenate in pharmaceutical formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cholesteryl behenate and glyceryl behenate, two lipid-based excipients with potential applications in pharmaceutical formulations. While glyceryl behenate is a well-established and extensively studied excipient, particularly in oral solid dosage forms, the available data on this compound in similar applications is notably limited. This guide aims to present an objective comparison based on the existing scientific literature, highlighting the known properties and performance of each compound while also underscoring areas where further research is needed.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these esters is crucial for predicting their behavior in pharmaceutical formulations. Both are esters of behenic acid, a long-chain saturated fatty acid, which imparts a waxy, lipophilic character.
| Property | This compound | Glyceryl Behenate (Compritol® 888 ATO) |
| Chemical Structure | Ester of cholesterol and behenic acid | Mixture of mono-, di-, and triesters of glycerol and behenic acid (predominantly dibehenate)[1] |
| Molecular Formula | C49H88O2[2] | Variable (mixture) |
| Molecular Weight | 709.2 g/mol [2] | Variable (mixture) |
| Appearance | Crystalline solid | Fine white powder or hard, waxy mass[3] |
| Melting Point | Not widely reported in pharmaceutical literature | Approximately 69-74°C[4] |
| Solubility | Insoluble in water; soluble in non-polar organic solvents | Insoluble in water; soluble in hot organic solvents |
| Regulatory Status | Not commonly listed as a pharmaceutical excipient | Generally Regarded as Safe (GRAS) by the FDA; included in the FDA Inactive Ingredients Guide[3] |
Applications in Pharmaceutical Formulations
Glyceryl behenate has a proven track record in a variety of pharmaceutical applications, primarily leveraging its lipidic nature to control drug release and improve manufacturing processes. The role of this compound in conventional drug delivery systems is less defined, with its use being more prevalent in specialized, research-focused applications.
Glyceryl Behenate:
-
Sustained-Release Matrix Former: Glyceryl behenate is widely used to create an inert, hydrophobic matrix in tablets, which controls the release of the active pharmaceutical ingredient (API) through diffusion.[3][5] The release rate can be modulated by altering the concentration of glyceryl behenate and including pore-forming agents.[3][6]
-
Lubricant in Tableting: It is an effective lubricant, reducing friction between the tablet and the die wall during ejection.[7]
-
Lipid-Based Nanoparticles: Glyceryl behenate is a common lipid matrix for the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which can enhance the oral bioavailability of poorly soluble drugs.[8][9][10]
-
Coating Agent: It can be used as a hot-melt coating agent to taste-mask or protect drugs.[3]
This compound:
-
Component of Lipid Nanoparticles: Cholesteryl esters, including this compound, are components of the lipid core of lipoproteins and have been incorporated into lipid nanoparticles for various applications, including gene delivery.[11] However, it is typically used in combination with other lipids rather than as the sole matrix-forming agent.
-
Research Applications: It has been used as an internal standard in analytical methods.[11]
Experimental Data: A Comparative Overview
Direct comparative studies on the effects of this compound and glyceryl behenate in the same pharmaceutical formulation are scarce in the published literature. Therefore, this section presents a summary of available data for each compound individually to allow for an indirect comparison.
Drug Release from Matrix Tablets
Glyceryl behenate is well-characterized for its ability to sustain the release of drugs from matrix tablets. The release mechanism is primarily diffusion-controlled.[3]
| Formulation Property | Observation |
| Glyceryl Behenate Concentration | Increasing the concentration of glyceryl behenate in the matrix generally leads to a slower drug release rate.[12] |
| Effect of Pore-Formers | The inclusion of water-soluble excipients like lactose creates channels within the matrix, facilitating faster drug release.[6] |
| Manufacturing Method | The hot fusion method for preparing granules with glyceryl behenate can be more effective in retarding drug release compared to direct compression of a physical mixture.[13] |
No comparable data is readily available for this compound as a primary matrix former in conventional tablet formulations.
Performance in Solid Lipid Nanoparticles (SLNs)
Both lipids can be formulated into SLNs, though data for glyceryl behenate is far more extensive.
| Parameter | This compound (in mixed lipid systems) | Glyceryl Behenate (as primary lipid) |
| Particle Size | Can be formulated into nanosized particles. | Typically forms SLNs in the range of 100-300 nm.[14][15] |
| Entrapment Efficiency | Data not widely available for drug encapsulation. | High entrapment efficiencies (often >80%) have been reported for various drugs.[14][16][17] |
| Drug Release | Release kinetics would be influenced by the overall lipid matrix composition. | Generally provides a sustained release profile from SLNs.[14] |
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are representative protocols for the preparation and characterization of formulations using glyceryl behenate. Due to the lack of specific literature, a hypothetical protocol for this compound is not provided to avoid speculation.
Preparation of Glyceryl Behenate Sustained-Release Matrix Tablets (Direct Compression)
This protocol describes a common method for manufacturing sustained-release tablets using glyceryl behenate.[4]
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Glyceryl Behenate (e.g., Compritol® 888 ATO)
-
Diluent/Filler (e.g., Lactose, Dibasic Calcium Phosphate)
-
Lubricant (e.g., Magnesium Stearate)
Procedure:
-
Weighing: Accurately weigh all components based on the desired formulation.
-
Blending: Combine the API, glyceryl behenate, and diluent in a suitable blender (e.g., V-blender). Mix for a specified time (e.g., 15-20 minutes) to ensure a homogenous powder blend.
-
Lubrication: Add the lubricant to the blend and mix for a shorter duration (e.g., 2-5 minutes).
-
Compression: Compress the final blend into tablets using a tablet press with appropriate tooling and compression force.
In Vitro Dissolution Testing for Matrix Tablets
This is a critical test to evaluate the sustained-release properties of the tablets.[1][12]
Apparatus: USP Apparatus 2 (Paddle Apparatus) Dissolution Medium: 900 mL of a suitable buffer (e.g., phosphate buffer pH 6.8) Temperature: 37 ± 0.5 °C Paddle Speed: 50 or 100 rpm
Procedure:
-
Place one tablet in each dissolution vessel.
-
Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analyze the drug concentration in the samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Preparation of Glyceryl Behenate-Based Solid Lipid Nanoparticles (Hot Homogenization followed by Ultrasonication)
This is a widely used method for producing SLNs.[18]
Materials:
-
Drug
-
Glyceryl Behenate
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified Water
Procedure:
-
Lipid Phase Preparation: Melt the glyceryl behenate at a temperature approximately 5-10 °C above its melting point. Disperse or dissolve the drug in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Sonication: Subject the hot emulsion to high-power ultrasonication for a specific duration to reduce the particle size to the nanometer range.
-
Cooling: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
Mandatory Visualizations
Logical Workflow for Comparison
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C49H88O2 | CID 16061339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Evaluation of the lubricating effect of magnesium stearate and glyceryl behenate solid lipid nanoparticles in a direct compression process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. medipol.edu.tr [medipol.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Controlled release of tramadol hydrochloride from matrices prepared using glyceryl behenate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glyceryl behenate-based solid lipid nanoparticles as a carrier of haloperidol for nose to brain delivery: formulation development, in-vitro, and in-vivo evaluation | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 15. Simvastatin Solid Lipid Nanoparticles for Oral Delivery: Formulation Development and In vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Development and evaluation of glyceryl behenate based solid lipid nanoparticles (SLNs) using hot self-nanoemulsification (SNE) technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
efficacy of cholesteryl behenate nanoparticles versus liposomes for drug delivery
An objective comparison of the efficacy of solid lipid nanoparticles (SLNs), with a focus on behenate-based lipids, and liposomes as drug delivery vehicles. This guide presents supporting experimental data, detailed methodologies, and visual representations to aid researchers, scientists, and drug development professionals in selecting the appropriate nanocarrier.
Introduction
The selection of an optimal drug delivery system is a critical determinant of therapeutic efficacy. Both solid lipid nanoparticles (SLNs) and liposomes have emerged as leading platforms for the encapsulation and targeted delivery of a wide range of therapeutic agents. While direct comparative data on nanoparticles specifically formulated from cholesteryl behenate are limited in publicly available literature, this guide provides a comprehensive comparison between SLNs, using glyceryl behenate as a representative behenate-containing lipid, and conventional liposomes. This comparison is based on key performance metrics, offering valuable insights for formulation scientists.
Solid lipid nanoparticles are colloidal carriers with a solid lipid core matrix, while liposomes are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core.[1][2] These fundamental structural differences give rise to distinct physicochemical properties and performance characteristics in drug delivery applications.
Quantitative Comparison of Performance Parameters
The following tables summarize key performance indicators for SLNs (with a focus on glyceryl behenate) and liposomes, compiled from various experimental studies.
Table 1: Particle Size and Encapsulation Efficiency
| Nanocarrier System | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| Glyceryl Behenate SLNs | Aceclofenac | 226.9 - 451.2 | - | 55 - 90 | [3] |
| Lopinavir | 214.5 ± 4.07 | - | 81.6 ± 2.3 | [4] | |
| Haloperidol | 103 ± 9 | 0.190 ± 0.029 | 79.46 ± 1.97 | [5] | |
| Clarithromycin | 318 - 526 | 0.228 - 0.472 | 63 - 89 | [6] | |
| Liposomes | Paclitaxel | 123.31 ± 5.87 | - | - | [7] |
| Doxorubicin | ~100 | < 0.2 | > 90 | - | |
| Various | 50 - 1000 | Variable | Variable | [8] |
Table 2: Drug Loading and Release Kinetics
| Nanocarrier System | Drug | Drug Loading (%) | Release Profile | Release Duration (h) | Reference |
| Glyceryl Behenate SLNs | Aceclofenac | - | Sustained | > 12 | [3] |
| Haloperidol | - | Sustained | 24 | [5] | |
| Clarithromycin | - | Extended | 48 | [6] | |
| Liposomes | Paclitaxel | - | Faster than SLNs | - | [7] |
| Doxorubicin | ~2 | Biphasic | > 48 | - |
Experimental Protocols
Detailed methodologies for the preparation of SLNs and liposomes are crucial for reproducibility and optimization.
Preparation of Solid Lipid Nanoparticles (SLNs) via Hot Homogenization
The hot homogenization technique is a widely used method for the production of SLNs and is particularly suitable for thermostable drugs.[9][10]
Methodology:
-
Lipid Phase Preparation: The solid lipid (e.g., glyceryl behenate) and the lipophilic drug are heated to 5-10°C above the melting point of the lipid.
-
Aqueous Phase Preparation: The aqueous phase, containing a surfactant (e.g., Poloxamer 188), is heated to the same temperature as the lipid phase.
-
Pre-emulsion Formation: The hot aqueous phase is added to the molten lipid phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
Homogenization: The pre-emulsion is then subjected to high-pressure homogenization for several cycles (typically 3-5 cycles at 500-1500 bar) to reduce the particle size to the nanometer range.[10]
-
Cooling and Solidification: The resulting nanoemulsion is cooled down to room temperature, leading to the recrystallization of the lipid and the formation of solid lipid nanoparticles.
Preparation of Liposomes via Thin-Film Hydration
The thin-film hydration method, also known as the Bangham method, is a simple and widely used technique for preparing liposomes.[11][12][13]
Methodology:
-
Lipid Film Formation: The lipids (e.g., phospholipids and cholesterol) and any lipophilic drug are dissolved in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.[14] The organic solvent is then removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (which can contain a hydrophilic drug) by rotating the flask at a temperature above the lipid's phase transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller and more uniform liposomes, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.[11][15]
Visualization of Workflows and Concepts
The following diagrams, generated using Graphviz, illustrate the experimental workflows and a conceptual comparison of SLNs and liposomes.
References
- 1. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A brief review on solid lipid nanoparticles: part and parcel of contemporary drug delivery systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Development and evaluation of glyceryl behenate based solid lipid nanoparticles (SLNs) using hot self-nanoemulsification (SNE) technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. A comparative study on micelles, liposomes and solid lipid nanoparticles for paclitaxel delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 13. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 15. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]
Validating the Biocompatibility of Cholesteryl Behenate for In Vivo Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of excipients is a critical step in the development of parenteral drug delivery systems. While novel materials like cholesteryl behenate offer potential advantages in formulating lipid-based nanoparticles, their biocompatibility for in vivo applications must be rigorously validated. This guide provides a framework for assessing the biocompatibility of this compound, comparing it with established alternatives, and offers detailed experimental protocols to support this evaluation.
Overview of Biocompatibility for Lipid-Based Nanoparticles
Lipid nanoparticles (LNPs) are a leading platform for the delivery of therapeutics, including mRNA vaccines and gene therapies. Their success hinges on the biocompatibility of their constituent lipids. Ideally, these lipids are endogenous or readily metabolized, minimizing toxicity and immunogenicity.[1] Cholesteryl esters, like this compound, are naturally occurring lipids involved in the transport and storage of cholesterol.[2] However, the introduction of any new excipient into a formulation necessitates a thorough safety assessment.
A Safety Data Sheet (SDS) for this compound indicates that the toxicological properties of this specific long-chain cholesteryl ester have not been extensively investigated.[1] This underscores the importance of conducting comprehensive biocompatibility studies before its adoption in in vivo research.
Comparative Analysis of this compound and Alternatives
While direct in vivo toxicity data for this compound is limited, we can draw comparisons with other structurally related and commonly used lipids in nanoparticle formulations.
Table 1: Comparison of this compound with Alternative Lipids
| Feature | This compound | Cholesterol | β-Sitosterol | Glyceryl Behenate |
| Description | A cholesterol ester with a C22 saturated fatty acid chain. | An essential structural component of animal cell membranes. | A common plant sterol (phytosterol) structurally similar to cholesterol. | A mixture of glyceryl esters of behenic acid. |
| Primary Use in LNPs | Structural lipid, potential encapsulating agent. | Stabilizing agent, modulates membrane fluidity. | Cholesterol substitute, can enhance transfection efficiency. | Solid lipid matrix for solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). |
| Biocompatibility Profile | Toxicological properties not thoroughly investigated.[1] | Generally considered biocompatible at typical concentrations used in formulations. | Generally recognized as safe; has been shown to have low cytotoxicity and good oral bioavailability in nanoparticle formulations.[3][4] | Generally Recognized as Safe (GRAS) by the FDA for use as a food additive and in pharmaceutical tablets.[4][5] |
| Known In Vivo Effects | Data not readily available. Behenic acid itself has been reported to be a cholesterol-raising fatty acid in humans.[6] | Endogenous molecule, essential for normal physiological function. | Can lower LDL cholesterol levels.[3] Nanoparticle formulations have shown improved bioavailability and efficacy in preclinical cancer models.[3][4] | Used in oral drug formulations to enhance bioavailability.[7] |
Experimental Protocols for Biocompatibility Assessment
A tiered approach to biocompatibility testing is recommended, starting with in vitro assays and progressing to in vivo studies.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2 for liver toxicity, or a cell line relevant to the intended target) in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound-containing nanoparticles and control nanoparticles (with a well-characterized lipid) in cell culture medium. Remove the old medium from the cells and add 100 µL of the nanoparticle suspensions to the wells. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently mix the contents of the wells to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Hemolysis Assay
This assay evaluates the potential of the nanoparticles to damage red blood cells.
Protocol:
-
Blood Collection: Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., lithium heparin).
-
Red Blood Cell (RBC) Preparation: Centrifuge the blood to pellet the RBCs. Wash the RBCs several times with phosphate-buffered saline (PBS).
-
Treatment: Prepare serial dilutions of the this compound nanoparticles and control nanoparticles in PBS.
-
Incubation: Add the nanoparticle suspensions to the washed RBCs. Use PBS as a negative control (0% hemolysis) and a known hemolytic agent like Triton X-100 as a positive control (100% hemolysis). Incubate the samples at 37°C for 1-2 hours with gentle agitation.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
In Vivo Acute Toxicity Study
An acute toxicity study provides initial information on the potential health hazards of a substance after a single dose. The following is a general protocol based on OECD guidelines.[1][8]
Protocol:
-
Animal Model: Use a suitable animal model, typically rodents like mice or rats.
-
Dose Selection: Based on in vitro data, select a range of doses. The OECD guidelines suggest starting with a dose expected to produce some signs of toxicity.
-
Administration: Administer a single dose of the this compound nanoparticle formulation to the animals via the intended clinical route (e.g., intravenous injection). A control group should receive the vehicle without the nanoparticles.
-
Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss), and any adverse reactions immediately after dosing and periodically for at least 14 days.
-
Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy to examine for any pathological changes in organs.
-
Histopathology: Collect major organs and tissues for histopathological examination to identify any microscopic changes.
-
Data Analysis: Analyze the data to determine the dose-response relationship and identify the No Observed Adverse Effect Level (NOAEL).
Visualizing Experimental Workflows and Pathways
Clear visualization of experimental processes and biological pathways is crucial for understanding and communicating complex scientific concepts.
Caption: Biocompatibility testing workflow for novel lipid excipients.
Caption: Potential cellular pathways leading to lipid nanoparticle-induced toxicity.
Conclusion
Validating the biocompatibility of a novel excipient like this compound is paramount for its successful translation into in vivo studies and clinical applications. While direct toxicological data for this compound is currently scarce, a systematic evaluation using the standardized in vitro and in vivo protocols outlined in this guide will provide the necessary safety profile. By comparing its performance against well-characterized alternatives such as cholesterol, β-sitosterol, and glyceryl behenate, researchers can make informed decisions about its suitability for their specific drug delivery applications. The absence of comprehensive public data for this compound reinforces the need for rigorous, independent biocompatibility assessment by any researcher considering its use.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. Health Concerns of Various Nanoparticles: A Review of Their in Vitro and in Vivo Toxicity [mdpi.com]
- 3. cir-safety.org [cir-safety.org]
- 4. eCFR :: 21 CFR 184.1328 -- Glyceryl behenate. [ecfr.gov]
- 5. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 6. fda.gov [fda.gov]
- 7. Substance Information - ECHA [echa.europa.eu]
- 8. fishersci.com [fishersci.com]
inter-laboratory study on the melting point of cholesteryl behenate
An objective analysis of melting point determination for cholesteryl behenate across various studies, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental methodologies.
Data Summary
The melting point of this compound, a long-chain cholesteryl ester, has been determined in several studies, primarily as part of broader investigations into lipid thermotropic phase transitions. The reported values show some variation, which can be attributed to differences in sample purity, experimental conditions, and the specific techniques employed.
| Reference Study Topic | Reported Melting Point (°C) |
| Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters | 85 - 88.5 |
| Phase transitions of this compound and oleyl oleate | ~86 |
Note: The data presented is compiled from various research articles and does not represent a direct inter-laboratory comparison under standardized conditions.
Experimental Protocols
The determination of the melting point of this compound in the cited literature predominantly relies on two established techniques: Differential Scanning Calorimetry (DSC) and the capillary melting point method.
1. Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[1][2][3] It is a highly sensitive method for determining the melting point and other thermal transitions of a substance.
-
Principle: As the sample undergoes a phase transition, such as melting, it will absorb or release heat. DSC measures this heat flow, and the peak of the resulting endothermic or exothermic curve corresponds to the melting temperature.
-
Typical Procedure:
-
A small, accurately weighed amount of the this compound sample is placed in an aluminum pan.
-
An empty pan is used as a reference.
-
The sample and reference are heated at a controlled rate.
-
The difference in heat flow to the sample and reference is recorded as a function of temperature.
-
The melting point is determined from the resulting thermogram. The peak of the melting endotherm is typically taken as the melting temperature (Tm).[1]
-
2. Capillary Melting Point Method
The capillary melting point method is a traditional and widely used technique for determining the melting point of a solid.[4][5][6]
-
Principle: A small amount of the powdered sample is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperature at which the substance is observed to melt is recorded as the melting point.[4][6]
-
Typical Procedure:
-
A small amount of dry, powdered this compound is packed into a capillary tube to a height of a few millimeters.[5]
-
The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.[4]
-
The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, near the expected melting point.[4]
-
The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point.[4][5] For a pure substance, this range is typically narrow.[4][6]
-
Experimental Workflow
The following diagram illustrates a generalized workflow for an inter-laboratory study on determining the melting point of a substance like this compound.
References
- 1. Calorimetric studies of the effects of cholesterol on the phase transition of C(18):C(10) phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of differential scanning calorimetry and differential thermal analysis in studies of model and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential scanning calorimetric study of the effect of cholesterol on the thermotropic phase behavior of a homologous series of linear saturated phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. SSERC | Melting point determination [sserc.org.uk]
A Comparative Guide to the Thermal Stability of Cholesteryl Esters
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of cholesteryl esters is a critical parameter in various scientific disciplines, including drug delivery, materials science, and biochemistry. Understanding how these molecules behave at elevated temperatures is essential for formulation development, processing, and ensuring the stability of lipid-based systems. This guide provides an objective comparison of the thermal stability of four common cholesteryl esters: cholesteryl oleate, cholesteryl linoleate, cholesteryl stearate, and cholesteryl acetate, supported by experimental data and detailed methodologies.
Comparative Thermal Analysis
The thermal behavior of cholesteryl esters is primarily characterized by their phase transitions (melting and liquid crystalline transitions) and their decomposition temperature. Differential Scanning Calorimetry (DSC) is a key technique used to determine the temperatures and enthalpies of these phase transitions, while Thermogravimetric Analysis (TGA) is employed to measure the temperature at which the molecules begin to decompose.
Below is a summary of the available quantitative data for the thermal properties of the selected cholesteryl esters. It is important to note that the exact values can vary depending on the purity of the sample and the specific experimental conditions.
| Cholesteryl Ester | Molecular Formula | Melting Point (°C) | Other Phase Transitions (°C) |
| Cholesteryl Oleate | C45H78O2 | 50.6[1] | - |
| Cholesteryl Linoleate | C45H76O2 | ~42 | - |
| Cholesteryl Stearate | C45H80O2 | 81.8 - 83[1] | Isotropic to Cholesteric: 79.5, Cholesteric to Smectic: 75.5 |
| Cholesteryl Acetate | C29H48O2 | 112 - 114[2] | - |
Experimental Protocols
The data presented in this guide is typically obtained using the following experimental techniques. Adherence to detailed and consistent protocols is crucial for generating reproducible and comparable results.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of phase transition temperatures and enthalpies.
Objective: To determine the melting point and other phase transition temperatures of cholesteryl esters.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the high-purity cholesteryl ester into a standard aluminum DSC pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate, typically 5-10 °C/min, to a temperature significantly above the final expected transition.
-
Cool the sample back to the initial temperature at the same rate.
-
Perform a second heating scan to observe the thermal behavior of the sample with a consistent thermal history.
-
-
Data Analysis: The onset temperature of the endothermic peak in the heating curve is typically reported as the melting point. Other peaks may indicate liquid crystalline phase transitions.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.
Objective: To determine the onset temperature of decomposition for cholesteryl esters.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the cholesteryl ester into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate, typically 10 or 20 °C/min.
-
-
Data Analysis: The temperature at which a significant mass loss begins is reported as the onset of decomposition. This is a key indicator of the upper limit of the material's thermal stability.
Logical Workflow for Thermal Stability Assessment
The following diagram illustrates a logical workflow for the comparative thermal analysis of cholesteryl esters.
Caption: A logical workflow for the systematic evaluation and comparison of the thermal stability of cholesteryl esters.
References
Safety Operating Guide
Proper Disposal of Cholesteryl Behenate: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of cholesteryl behenate, tailored for researchers, scientists, and drug development professionals. The following procedures are based on standard laboratory chemical waste management protocols.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its properties and potential hazards. While comprehensive toxicological data is not available, general precautions for handling laboratory chemicals should be strictly followed.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[2]
-
Avoid Inhalation and Contact: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors. Prevent contact with eyes, skin, and clothing.[2]
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids apart. Seek medical attention.[1]
-
Skin Contact: Wash the affected area immediately with soap and plenty of water. Remove any contaminated clothing.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek medical attention.[1]
-
Logistical Information: Storage and Segregation
Proper storage and segregation of this compound waste are critical to ensure safety and compliance.
-
Storage Container: Collect waste this compound in its original container if possible, or in a sturdy, leak-proof, and clearly labeled container.[3] Ensure the container is compatible with the chemical; plastic is often preferred for general chemical waste.[4] The container must be kept tightly sealed except when adding waste.[3][5]
-
Segregation: Store waste this compound separately from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents. It should be treated as a non-halogenated organic solid waste. Keep solid and liquid waste separate.[6]
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.[4][5] This area must be inspected weekly for any signs of leakage.[5]
Data Presentation: Chemical and Physical Properties
The following table summarizes key quantitative data for this compound and similar cholesteryl esters.
| Property | Value | Source(s) |
| Molecular Formula | C₄₉H₈₈O₂ | [7] |
| Formula Weight | 709.2 g/mol | [7] |
| Physical State | Crystalline Solid | [7] |
| Solubility | Chloroform: 10 mg/mL | [7] |
| Storage Temperature | -20°C | [7] |
| Melting Point/Range | 149 - 150 °C (for Cholesteryl benzoate) |
Operational and Disposal Plan: A Step-by-Step Protocol
This protocol outlines the procedural steps for the disposal of this compound waste from a laboratory setting. Since this compound is not explicitly categorized as acutely hazardous, standard procedures for chemical waste apply.[8]
Protocol: Disposal of this compound Waste
-
Waste Identification and Classification:
-
Treat all waste this compound, including contaminated materials (e.g., weighing boats, gloves, absorbent paper), as hazardous chemical waste.[8] Laboratory personnel should not declare a chemical waste as non-hazardous without confirmation from their institution's Environmental Health and Safety (EHS) department.[8]
-
-
Waste Collection and Containment:
-
Collect solid this compound waste in a designated, compatible, and properly sealed container.[3]
-
For solutions of this compound (e.g., in chloroform), collect them in a separate, compatible container labeled for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.
-
Ensure the container is never filled more than ¾ full to prevent spills and allow for vapor expansion.[3]
-
-
Labeling:
-
Affix a hazardous waste label to the container as soon as the first particle of waste is added.[3]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
Any other components or solvents in the waste mixture.
-
The accumulation start date.
-
The associated hazards (e.g., irritant).
-
-
-
Storage in Satellite Accumulation Area (SAA):
-
Requesting Waste Pick-Up:
-
Once the container is full or has been in storage for the maximum allowed time (typically 6-12 months, check institutional policy), request a waste pick-up from your institution's EHS or equivalent department.[3][4]
-
Do not dispose of this compound down the sink or in the regular trash.[8] Evaporation is not an acceptable method of disposal.[3]
-
-
Disposal of Empty Containers:
-
A container that held this compound can be disposed of as regular trash only after it has been thoroughly emptied of all residues.[8]
-
For containers of non-acutely hazardous chemicals, a single rinse with a suitable solvent (like chloroform, in this case) is often sufficient. This rinseate must be collected and disposed of as hazardous waste.[9]
-
After rinsing, deface or remove all chemical labels from the empty container before placing it in the appropriate solid waste stream (e.g., glass or plastic recycling).[6]
-
Workflow Visualization
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound waste.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. caymanchem.com [caymanchem.com]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
